Maltotriose hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKASWRMLBJLKJ-HNNWOXMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584977 | |
| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-63-3, 207511-08-8 | |
| Record name | D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structural Elucidation of Maltotriose Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltotriose hydrate, a trisaccharide of significant interest in the food, biotechnology, and pharmaceutical industries, is a carbohydrate composed of three α-D-glucose units.[1][2] Its structure, characterized by α-1,4 glycosidic linkages, dictates its biochemical properties and interactions with enzymes and receptors.[1][2] This technical guide provides a comprehensive overview of the molecular structure of this compound, supported by spectroscopic data and detailed experimental protocols for its characterization. The guide is intended to serve as a resource for researchers and professionals engaged in carbohydrate chemistry, biochemistry, and drug development.
Introduction
Maltotriose is an oligosaccharide consisting of three glucose molecules joined by α-1,4 glycosidic bonds.[1][3] In its solid form, it often incorporates water molecules, forming a hydrate. The systematic IUPAC name for maltotriose is α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucopyranose.[3] Understanding the precise three-dimensional structure of this compound is crucial for elucidating its role in biological processes and for its application in various industrial contexts.
Molecular Structure
This compound is a linear trisaccharide. The glucose units are in the pyranose form. The glycosidic bonds linking the glucose residues are of the α-1,4 type, meaning the anomeric carbon (C1) of one glucose unit is linked to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit, with the anomeric carbon in the α-configuration. The terminal glucose unit with a free anomeric carbon is known as the reducing end.
Below is a two-dimensional representation of the chemical structure of maltotriose.
Caption: Chemical structure of maltotriose.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[4][5] It is soluble in water. The anhydrous form has a molecular formula of C18H32O16 and a molecular weight of 504.44 g/mol .[4][5]
| Property | Value | Reference |
| Molecular Formula | C18H32O16 | [4][5] |
| Molecular Weight (Anhydrous) | 504.44 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Optical Rotation [α]D/20 | +150° to +170° (c=1 in H2O) | [4] |
| Melting Point | 132-135 °C | [6][7] |
Spectroscopic Data
The structure of maltotriose is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of oligosaccharides. The chemical shifts of the anomeric protons and carbons are particularly diagnostic for determining the nature of the glycosidic linkages.
| Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Non-reducing End (G1) | ||
| H-1 | 5.40 | 100.5 |
| H-2 | 3.65 | 72.5 |
| H-3 | 3.94 | 73.9 |
| H-4 | 3.61 | 78.0 |
| H-5 | 3.82 | 70.8 |
| H-6 | 3.84 | 61.5 |
| Internal Residue (G2) | ||
| H-1 | 5.40 | 100.5 |
| H-2 | 3.65 | 72.5 |
| H-3 | 3.94 | 73.9 |
| H-4 | 3.61 | 78.0 |
| H-5 | 3.82 | 70.8 |
| H-6 | 3.84 | 61.5 |
| Reducing End (G3, α-anomer) | ||
| H-1 | 5.23 | 92.8 |
| H-2 | 3.54 | 72.1 |
| H-3 | 3.85 | 73.9 |
| H-4 | 3.61 | 70.8 |
| H-5 | 3.98 | 72.5 |
| H-6 | 3.84 | 61.5 |
| Reducing End (G3, β-anomer) | ||
| H-1 | 4.65 | 96.8 |
| H-2 | 3.27 | 75.0 |
| H-3 | 3.65 | 76.8 |
| H-4 | 3.61 | 70.8 |
| H-5 | 3.75 | 76.8 |
| H-6 | 3.84 | 61.5 |
Note: Chemical shifts are reported for spectra acquired in D₂O and are referenced to an internal standard. Values may vary slightly depending on experimental conditions.
Experimental Protocols
The structural determination of this compound relies on well-established experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the glucose units.
Methodology:
-
Sample Preparation: A high-purity sample of this compound (5-10 mg) is dissolved in 0.5 mL of deuterium oxide (D₂O, 99.96%). To minimize the residual HDO signal, the sample may be lyophilized from D₂O two to three times. An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift referencing.
-
Data Acquisition: NMR spectra are acquired on a high-field spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: Provides information on the chemical environment of each proton. The anomeric protons (H-1) typically resonate in the 4.5-5.5 ppm region.
-
1D ¹³C NMR: Provides information on the carbon skeleton.
-
2D Correlation Spectroscopy (COSY): Establishes proton-proton scalar couplings within each glucose residue, allowing for the assignment of the spin systems.
-
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range (2-3 bond) proton-carbon correlations, which are crucial for determining the glycosidic linkages between the glucose units.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information on through-space proton-proton proximities, which helps to confirm the glycosidic linkages and provides insights into the three-dimensional conformation.
-
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to determine the sequence and linkage of the monosaccharide units.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the conformation of the molecule.
Note: As of the writing of this guide, a complete crystal structure of isolated this compound is not publicly available in crystallographic databases. The available X-ray diffraction data pertains to maltotriose in complex with various proteins.[3][4][8][9][10] The following is a general protocol for the X-ray crystallography of carbohydrates.
Methodology:
-
Crystallization: High-purity this compound is dissolved in a suitable solvent (typically water or a water/organic solvent mixture). Crystals are grown by slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution. Obtaining diffraction-quality crystals is often the most challenging step.
-
Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and placed in an X-ray beam, often from a synchrotron source for high intensity. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The intensities and positions of the diffraction spots are measured and integrated. The data is then corrected for various experimental factors.
-
Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.
Logical Relationships in Structural Elucidation
The process of determining the structure of this compound involves a logical workflow where the results from different experimental techniques are integrated.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
References
- 1. Maltotriose - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Maltotriose (HMDB0001262) [hmdb.ca]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 312693-63-3 | MMA69363 | Biosynth [biosynth.com]
- 7. Crystallization and preliminary X-ray diffraction studies of a deglycosylated glucose oxidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
Maltotriose Hydrate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltotriose hydrate is a trisaccharide composed of three α-D-glucose units linked by α-1,4 glycosidic bonds. As a well-defined oligosaccharide, it serves as a valuable tool in various scientific disciplines, including biochemistry, food science, and pharmaceutical development. In a research and drug development context, this compound is utilized in studies of carbohydrate metabolism, enzyme activity, and as a component in cell culture media.[1] Its prebiotic properties, promoting the growth of beneficial gut microbiota, are also an area of active investigation.[2] This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its analysis, and a discussion of its biological significance.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[2] It is stable under normal laboratory conditions and is incompatible with strong oxidizing agents.[3] Key quantitative properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₂O₁₆·xH₂O | |
| Molecular Weight (Anhydrous) | 504.44 g/mol | [2] |
| Melting Point | 132-135 °C | [4] |
| Specific Optical Rotation [α]24/D | +162° (c=2 in H₂O) | |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water | [3] |
Experimental Protocols
Accurate characterization of this compound is essential for its application in research and development. The following section outlines standard methodologies for determining its key properties.
Determination of Purity and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantification in various matrices. Official methods for carbohydrate analysis, such as those from AOAC International and the United States Pharmacopeia (USP), provide a framework for reliable analysis.[5][6]
Methodology:
A common approach involves High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[5]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in high-purity water to a known concentration. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
-
Chromatographic System:
-
Column: A high-performance anion-exchange column suitable for carbohydrate separation.
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions is typically used to elute the saccharides.
-
Detector: A pulsed amperometric detector with a gold working electrode.
-
-
Analysis: Inject the prepared sample and standards onto the HPLC system. The retention time of the major peak should correspond to that of a maltotriose standard. Purity is determined by the area percentage of the main peak relative to all other peaks. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Figure 1. Workflow for the determination of purity and quantification of this compound by HPLC.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound. Both ¹H and ¹³C NMR are used to verify the identity and purity of the compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in deuterium oxide (D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Spectral Analysis: The chemical shifts and coupling constants of the protons, particularly in the anomeric region (δ 4.5-5.5 ppm), provide information about the glucose units and the α-1,4 glycosidic linkages. The ¹³C spectrum will show characteristic signals for the carbon atoms in the glucose rings. The obtained spectra should be compared with reference spectra for maltotriose.
Determination of Melting Point
The melting point is a key physical property that indicates the purity of a crystalline solid.
Methodology:
-
Sample Preparation: The finely powdered, dried this compound is packed into a capillary tube to a height of 2-3 mm.[7]
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[8]
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure substance, this range should be narrow.
Determination of Solubility
The solubility of this compound in various solvents can be determined using standard laboratory procedures.
Methodology:
-
Solvent Selection: Choose a range of solvents of varying polarities (e.g., water, ethanol, acetone).
-
Equilibrium Method: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitation and Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).
-
Analysis: After allowing any undissolved solid to settle, a known volume of the supernatant is carefully removed and the solvent is evaporated. The mass of the dissolved solid is then determined gravimetrically.
Biological Role and Significance
Metabolism in Humans
In the human small intestine, maltotriose is a substrate for the enzyme maltase-glucoamylase, which is located on the brush border of enterocytes. This enzyme hydrolyzes the α-1,4 glycosidic bonds of maltotriose, breaking it down into glucose and maltose, which are then further hydrolyzed to glucose and absorbed.
Figure 2. Metabolic breakdown of maltotriose in the human small intestine.
Prebiotic Activity
Maltotriose can act as a prebiotic, meaning it can selectively stimulate the growth and/or activity of beneficial bacteria in the colon. Studies have shown that maltotriose can promote the proliferation of Bifidobacterium species, which are considered beneficial for gut health. This effect is attributed to the ability of these bacteria to utilize maltotriose as a carbon source.
Role in Drug Development and Research
In the context of drug development, this compound is primarily used as:
-
A research tool: to study carbohydrate-active enzymes and transporters.
-
A component of cell culture media: providing a defined carbohydrate source for cell growth.
-
An excipient in formulations: although less common than other sugars, its properties may be suitable for specific applications.
There is limited evidence to suggest that maltotriose directly modulates key signaling pathways in mammalian cells in a manner that would make it a direct therapeutic agent for diseases like cancer. While some natural polysaccharides have been investigated for their effects on signaling pathways, the direct role of maltotriose in this context is not well-established in the scientific literature.[9] Its primary relevance to drug development remains as a well-characterized carbohydrate for fundamental research and bioprocessing.
Conclusion
This compound is a valuable trisaccharide with well-defined chemical and physical properties. Its analysis can be reliably performed using standard chromatographic and spectroscopic techniques. In biological systems, its primary roles are as a substrate for digestive enzymes and as a prebiotic. For researchers and professionals in drug development, this compound serves as an important tool for studying carbohydrate metabolism and as a component in various experimental systems. Further research may elucidate more complex biological roles, but its current applications are firmly rooted in its fundamental properties as a simple oligosaccharide.
References
- 1. aoac.org [aoac.org]
- 2. chemimpex.com [chemimpex.com]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. This compound, 95% | 207511-08-8 [amp.chemicalbook.com]
- 5. antecscientific.com [antecscientific.com]
- 6. â©210⪠Monosaccharide Analysis [doi.usp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Maltotriose Hydrate: A Physicochemical Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of maltotriose hydrate, a trisaccharide of significant interest in various scientific and industrial applications. This document focuses on its molecular formula and weight, presenting the data in a clear and accessible format for researchers, scientists, and professionals in drug development.
Physicochemical Data Summary
The following table summarizes the key molecular identifiers for maltotriose and its hydrated forms, providing a comparative overview of their chemical formulas and molecular weights.
| Compound | Synonyms | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Maltotriose (Anhydrous) | Amylotriose, α-D-1,4-Glucotriose | C₁₈H₃₂O₁₆ | 504.44[1][2][3] | 1109-28-0[1][2] |
| Maltotriose Monohydrate | - | C₁₈H₃₂O₁₆·H₂O[4] | 522.45[4] | 207511-08-8[4][5] |
| This compound | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucose | C₁₈H₃₂O₁₆·xH₂O[6] | 504.44 (anhydrous basis)[6] | 207511-08-8[6] |
Experimental Protocols
The determination of the molecular weight and formula of this compound is typically achieved through a combination of high-resolution analytical techniques. The methodologies outlined below represent standard protocols in the field of carbohydrate analysis.
Mass Spectrometry for Molecular Weight Determination
Objective: To determine the precise molecular mass of the compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a commonly employed technique for oligosaccharides as it is a soft ionization method that minimizes fragmentation. The sample solution is introduced into the ESI source, where a high voltage is applied, generating charged droplets.
-
Mass Analysis: The generated ions are then transferred into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum will show peaks corresponding to the different ionic species of maltotriose. For maltotriose monohydrate, a prominent peak corresponding to the [M+Na]⁺ adduct is often observed. The molecular weight is then calculated from the m/z value of the molecular ion peak.
Elemental Analysis for Empirical Formula Determination
Objective: To determine the elemental composition of the compound and thereby its empirical and molecular formula.
Methodology:
-
Sample Preparation: A precisely weighed amount of the dried this compound sample is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in a furnace at high temperatures (typically around 900-1000 °C) in the presence of a controlled amount of oxygen. This process converts the elements into simple gases (CO₂, H₂O, N₂, etc.).
-
Gas Separation and Detection: The resulting gases are passed through a separation column (often a gas chromatography column) to separate them. The amount of each gas is then quantified using a thermal conductivity detector (TCD).
-
Data Analysis: The percentages of carbon, hydrogen, and oxygen are calculated from the amounts of CO₂ and H₂O produced. These percentages are then used to determine the empirical formula of the compound. By comparing the empirical formula weight with the molecular weight obtained from mass spectrometry, the molecular formula can be confirmed.
Visualized Relationships and Workflows
The following diagrams illustrate key conceptual relationships and experimental workflows relevant to the characterization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound , 96% , 1109-28-0 - CookeChem [cookechem.com]
- 4. Maltotriose monohydrate, Purity≥95% - CD BioGlyco [bioglyco.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound - O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucose [sigmaaldrich.com]
solubility of maltotriose hydrate in water and other solvents
An In-Depth Technical Guide on the Solubility of Maltotriose Hydrate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients and active ingredients is paramount. This compound, a trisaccharide composed of three α-1,4 linked glucose units, is utilized in various applications, from a carbon source in microbiological studies to a stabilizer in pharmaceutical formulations[1]. Its solubility profile is a critical determinant of its utility and performance in these contexts. This guide provides a comprehensive overview of the solubility of this compound in water and other common solvents, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Solubility Profile of this compound
This compound is a white to off-white crystalline powder that is highly soluble in water[2][3]. Its solubility in various solvents is a key factor for its application in diverse formulations and experimental settings. The quantitative solubility data from various sources are summarized in the table below for easy comparison.
| Solvent | Temperature | Solubility (mg/mL) | Notes | Source(s) |
| Water | Ambient | 50 | Solution is clear and colorless. | [2][3] |
| Water | Ambient | 116.67 | Ultrasonic assistance may be required. | [4] |
| Dimethyl Sulfoxide (DMSO) | Ambient | ~15 | - | [5] |
| Dimethylformamide (DMF) | Ambient | ~20 | - | [5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Ambient | ~3 | Lower solubility compared to pure water is likely due to the presence of salts. | [5] |
| Methanol | Ambient | Slightly Soluble | Quantitative data is not specified. | [6] |
Experimental Protocol for Solubility Determination
Determining the solubility of a compound like this compound requires a systematic approach to ensure accurate and reproducible results. The following is a detailed methodology synthesized from standard practices for carbohydrate analysis[9][10]. This protocol is based on the equilibrium saturation method.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, DMSO)
-
Analytical balance
-
Vials or flasks with secure caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC with Refractive Index Detector, Spectrophotometer for colorimetric assays)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The time required for equilibration can be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Separation of Saturated Solution:
-
After equilibration, remove the vials from the shaker/water bath and let the undissolved solid settle.
-
To separate the saturated supernatant from the excess solid, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. For accuracy, it is critical to avoid aspirating any solid particles.
-
Further clarify the collected supernatant by passing it through a syringe filter into a clean, pre-weighed vial.
-
-
Quantification of Dissolved Solute:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the concentration of maltotriose in the diluted solution. Common methods for carbohydrate quantification include:
-
High-Performance Liquid Chromatography (HPLC): An HPLC system equipped with a refractive index (RI) detector is a standard method for quantifying non-chromophoric compounds like sugars.
-
Colorimetric Methods: The Phenol-Sulfuric Acid method or the Anthrone method can be used to determine the total carbohydrate concentration[9]. These methods involve reacting the sugar with a reagent to produce a colored product, the absorbance of which is measured with a spectrophotometer. A standard curve using known concentrations of this compound must be prepared for accurate quantification.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original undiluted saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, typically mg/mL or g/L.
-
Visualization of Experimental Workflow
The logical flow of the solubility determination protocol can be visualized as follows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. glycodepot.com [glycodepot.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Maltotriose - CARBOEXPERT [carboexpert.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Natural Sources and Production of Maltotriose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of maltotriose, a trisaccharide of significant interest in various scientific and industrial fields. The document details its natural occurrences, primary production methodologies, and the biochemical pathways governing its metabolism. Quantitative data is presented in tabular format for comparative analysis, and detailed experimental protocols are provided. Furthermore, key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.
Natural Sources of Maltotriose
Maltotriose[1], a trisaccharide composed of three α-1,4 linked glucose units, is found in various natural sources, typically as a product of starch hydrolysis. Its presence is notable in fermented beverages and sugary plant-derived products.
| Natural Source | Typical Concentration/Presence | Reference |
| Honey | Present as a minor sugar component. | [2] |
| Malt | A significant component of malted grains like barley. | [2] |
| Grains | Found in some grains as a result of endogenous amylase activity. | [2] |
| Beer and Wort | A major fermentable sugar, typically constituting 15-20% of the total carbohydrates in all-malt wort. | [3] |
Production of Maltotriose
The industrial production of maltotriose predominantly relies on the enzymatic hydrolysis of starch-rich substrates. The selection of enzymes and reaction conditions is critical to maximize the yield and purity of maltotriose. Pullulan, a polysaccharide of maltotriose units, also serves as a high-purity substrate.
Enzymatic Production from Starch
The conversion of starch to maltotriose is a multi-step enzymatic process involving liquefaction and saccharification.
Key Enzymes:
-
α-Amylase: Endoglycosidase that randomly cleaves α-1,4 glycosidic bonds in starch, reducing its viscosity and producing smaller oligosaccharides.
-
Pullulanase: A debranching enzyme that specifically hydrolyzes α-1,6 glycosidic bonds in amylopectin, increasing the yield of linear oligosaccharides for subsequent enzymatic action.
-
β-Amylase: Exoglycosidase that releases maltose units from the non-reducing end of starch chains. Its use is often controlled to prevent complete hydrolysis to maltose.
-
Maltotriose-producing amylases: Specific α-amylases that have a higher propensity to produce maltotriose as the main hydrolysis product.[4]
Quantitative Data on Maltotriose Production from Starch:
| Starch Source | Key Enzymes | Reported Maltotriose Content in Syrup | Reference |
| Soluble Starch | α-amylase from Microbulbifer thermotolerans DAU221 | Major product | [5] |
| Corn Starch | Thermostable α-amylase, pullulanase, bacterial α-amylase, barley bran β-amylase | 42.18% (as maltotriitol after hydrogenation) | [4] |
| Rice Starch | α-amylase, pullulanase, Bacillus cereus β-amylase | Present in hydrolysate, specific yield not detailed | [6] |
| Sweet Potato Starch | α-amylase | 18.70% | [7] |
Production from Pullulan
Hydrolysis of pullulan with pullulanase offers a direct route to high-purity maltotriose, as pullulan is a polymer of maltotriose units linked by α-1,6 glycosidic bonds.
Quantitative Data on Maltotriose Production from Pullulan:
| Parameter | Value | Reference |
| Yield | 90.23% (w/w) | [8] |
| Purity | 92.13% (w/w) | [8] |
| Optimal pH | 4.92 | [8] |
| Optimal Temperature | 47.88°C | [8] |
| Optimal Reaction Time | 9.40 hours | [8] |
| Enzyme Concentration | 10 ASPU/g pullulan | [8] |
Experimental Protocols
Protocol for Maltotriose Production from Pullulan
This protocol is based on the optimized conditions reported for the hydrolysis of pullulan by pullulanase.[8]
-
Substrate Preparation: Prepare a 3% (w/v) solution of pullulan in a suitable buffer (e.g., acetate buffer, pH 4.92).
-
Enzymatic Hydrolysis: Add pullulanase to the pullulan solution at a concentration of 10 ASPU (Amylase Soluble Pullulanase Unit) per gram of pullulan.
-
Incubation: Incubate the reaction mixture at 47.88°C for 9.40 hours with gentle agitation.
-
Enzyme Inactivation: Terminate the reaction by heating the mixture to 100°C for 10 minutes.
-
Filtration: Centrifuge the hydrolysate to remove any insoluble material. Filter the supernatant through a membrane with a molecular weight cut-off of 1,000 Da to remove the enzyme and any larger molecules.
-
Concentration: Concentrate the filtrate to approximately 20% (w/v) using a rotary evaporator.
-
Precipitation: Add 8 volumes of absolute ethanol to the concentrated solution to precipitate the maltotriose.
-
Drying: Collect the precipitate by centrifugation and dry it at 80°C for 2 hours to obtain the final maltotriose product.
Protocol for Maltotriose Production from Corn Starch
This protocol provides a general framework for the enzymatic hydrolysis of corn starch.
-
Slurry Preparation: Prepare a 15% (w/w) slurry of corn starch in a buffer (e.g., 20 mM acetate buffer, pH 5.0) containing 2 mM CaCl₂.[9]
-
Liquefaction: Add a thermostable α-amylase (e.g., 2 U/g of starch) to the slurry and heat to 100°C for 65 minutes to liquefy the starch.[9]
-
pH Adjustment and Cooling: Cool the solution to 40°C and adjust the pH to 5.5.[9]
-
Saccharification: Add a combination of a debranching enzyme like isoamylase (e.g., 50 U/g of dissolved solids) and a branching enzyme (e.g., 300 U/g of dissolved solids) and incubate at 40°C for 72 hours.[9] Note: For higher maltotriose yield, a maltotriose-producing amylase should be used in this step.
-
Reaction Termination and Clarification: Adjust the pH to 4.0 and heat at 100°C for 30 minutes. Centrifuge to remove insoluble precipitates.[9]
-
Purification: The resulting syrup can be further purified using techniques like gel filtration or charcoal column chromatography to isolate maltotriose.[10]
HPLC Analysis of Maltotriose
High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a standard method for the quantification of maltotriose.
-
Sample Preparation: Dilute the sample containing maltotriose in the mobile phase. Centrifuge and filter the diluted sample through a 0.22 µm filter before injection.[11]
-
HPLC System:
-
Column: A column suitable for carbohydrate analysis, such as an amino-propyl column or a specialized column like Shodex SUGAR SP0810.[12]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for isocratic elution.[11]
-
Column Temperature: Maintained at a constant temperature, for instance, 80°C.[12]
-
Detector: Refractive Index Detector (RID).
-
-
Quantification: Prepare standard solutions of maltotriose of known concentrations to generate a calibration curve. The concentration of maltotriose in the sample is determined by comparing its peak area to the calibration curve.[13]
Signaling Pathways and Experimental Workflows
Maltotriose Transport and Metabolism in Saccharomyces cerevisiae
The uptake and metabolism of maltotriose in the yeast Saccharomyces cerevisiae are tightly regulated processes, primarily controlled at the level of sugar transport across the plasma membrane.
Caption: Maltotriose transport and initial metabolism in S. cerevisiae.
Regulation of Maltotriose Transporter Gene Expression
The expression of genes encoding maltose and maltotriose transporters is subject to complex regulation by glucose and maltose. Glucose represses the expression of these genes, ensuring its preferential utilization. In the absence of glucose, maltose induces the expression of the necessary transporters and metabolic enzymes.
Caption: Regulation of maltotriose transporter gene expression in yeast.
Experimental Workflow for Maltotriose Production and Analysis
This workflow outlines the key stages from the initial enzymatic production of maltotriose to its final analysis and quantification.
Caption: General workflow for maltotriose production and analysis.
References
- 1. Maltotriose - Wikipedia [en.wikipedia.org]
- 2. corinne-a-michels-phd.net [corinne-a-michels-phd.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of maltotriose production by hydrolyzing of soluble starch with α-amylase from Microbulbifer thermotolerans DAU221 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5312739A - Production of high-maltose syrup and high-protein byproduct from materials that contain starch and protein by enzymatic process - Google Patents [patents.google.com]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Synthesis of a Novel Short Linear Maltodextrin from Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3788910A - Extraction and purification of maltotriose and maltotetrose - Google Patents [patents.google.com]
- 11. agronomy.emu.ee [agronomy.emu.ee]
- 12. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
difference between maltotriose and maltose
An In-depth Technical Guide to the Core Differences Between Maltotriose and Maltose
Audience: Researchers, scientists, and drug development professionals.
Abstract: Maltose and maltotriose are fundamental malto-oligosaccharides, primarily derived from starch hydrolysis. While structurally similar, their difference in a single glucose unit imparts distinct physicochemical properties and biological functions. Maltose, a disaccharide, and maltotriose, a trisaccharide, are both composed of α-D-glucose units linked by α-(1→4) glycosidic bonds.[1][2] This guide provides a detailed comparison of their chemical structures, physicochemical properties, and metabolic pathways. It further outlines key experimental protocols for their differentiation and analysis, presenting quantitative data in a comparative table and illustrating core concepts with detailed diagrams to support advanced research and development applications.
Chemical Structure
The primary distinction between maltose and maltotriose lies in their degree of polymerization.
-
Maltose: A disaccharide composed of two α-D-glucose units. The units are joined by an α-(1→4) glycosidic bond.[1][3] Because one of the glucose rings can open to expose a free aldehyde group, maltose is classified as a reducing sugar.[1]
-
Maltotriose: A trisaccharide consisting of three α-D-glucose units linked by successive α-(1→4) glycosidic bonds.[2][4] It is the shortest-chain oligosaccharide to be classified as a maltodextrin.[2] Like maltose, it is also a reducing sugar.
Caption: Comparative structures of Maltose and Maltotriose.
Physicochemical Properties
The additional glucose unit in maltotriose significantly influences its physical and chemical properties compared to maltose. Maltotriose has a higher molecular weight and exhibits different characteristics regarding sweetness, viscosity, and hygroscopicity.[4][5] For instance, maltotriose has a higher water-retention capacity and is more effective at inhibiting starch aging in food products than maltose.[5]
Biological Significance and Metabolism
Both sugars are key intermediates in the digestion of complex carbohydrates like starch.[6] Their metabolic processing, however, involves distinct enzymatic pathways.
3.1 Starch Digestion: In humans, salivary and pancreatic α-amylase enzymes randomly hydrolyze the α-(1→4) glycosidic bonds in starch, producing a mixture of smaller oligosaccharides, primarily maltose and maltotriose.[2][7][8]
3.2 Intestinal Hydrolysis: In the small intestine, these sugars are further broken down into glucose before absorption.
-
Maltose is hydrolyzed by the enzyme maltase (present in the maltase-glucoamylase and sucrase-isomaltase complexes) into two molecules of glucose.[1][9][10]
-
Maltotriose is hydrolyzed by the exoglucosidase activity of maltase-glucoamylase, which cleaves the terminal glucose unit to yield one molecule of maltose and one molecule of glucose.[9] The resulting maltose is then further hydrolyzed as described above.
Caption: Enzymatic hydrolysis pathway from starch to glucose.
3.3 Role in Fermentation: In brewing, both maltose and maltotriose are crucial fermentable sugars. However, brewing yeasts often exhibit preferential uptake, typically metabolizing maltose more rapidly and completely than maltotriose.[11][12] The efficiency of maltotriose transport and fermentation can be a rate-limiting factor, particularly in high-gravity brewing, and may result in residual sweetness in the final product.[11][12]
Comparative Data Summary
The quantitative differences between maltose and maltotriose are summarized below.
| Property | Maltose | Maltotriose |
| Classification | Disaccharide | Trisaccharide |
| Molecular Formula | C₁₂H₂₂O₁₁[1] | C₁₈H₃₂O₁₆[4] |
| Molar Mass ( g/mol ) | 342.30[13] | 504.44[4] |
| Monosaccharide Units | 2 x α-D-Glucose[3] | 3 x α-D-Glucose[4] |
| Glycosidic Linkage(s) | α-(1→4)[1] | α-(1→4)[2] |
| Relative Sweetness (Sucrose=1) | ~0.3 - 0.6[1][14] | ~0.32[5] |
| Melting Point (°C) | 102 - 103 (monohydrate)[1] | N/A (Data not prominent) |
| Hygroscopicity | Lower[5] | Higher[5] |
| Primary Hydrolysis Enzyme | Maltase-Glucoamylase, Sucrase-Isomaltase[15] | Maltase-Glucoamylase[9] |
| Hydrolysis Products | 2 x Glucose[16] | 1 x Maltose + 1 x Glucose[9] |
Experimental Protocols
Differentiating and quantifying maltose and maltotriose requires precise analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and robust method.
5.1 Methodology: HPLC Analysis
This protocol is based on the United States Pharmacopeia (USP) method for maltose analysis, which is also suitable for separating maltotriose.[17]
-
Objective: To separate and quantify maltose and maltotriose in a sample matrix.
-
Instrumentation: An HPLC system equipped with a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[18][19]
-
Column: A column packed with L58 packing materials (strong cation-exchange resin in the calcium form), such as a Shodex SUGAR KS-801, is specified for this separation.[17][20]
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at an elevated temperature (e.g., 80°C) to improve peak shape and resolution.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase (deionized water).
-
If necessary, perform a protein precipitation step for complex matrices (e.g., brewing samples).[19]
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.
-
-
System Suitability: Prepare a solution containing known concentrations of both maltose and maltotriose. The USP requires a resolution of ≥ 1.6 between the maltose and maltotriose peaks to ensure adequate separation.[17]
-
Quantification: Generate a standard curve using certified reference standards of maltose and maltotriose. The concentration in unknown samples is determined by comparing peak areas to the standard curve.
Caption: Experimental workflow for HPLC-based analysis.
Conclusion
The fundamental difference between maltose and maltotriose is the presence of an additional α-(1→4) linked glucose unit in the latter. This seemingly minor structural variation leads to significant distinctions in their physicochemical properties, enzymatic processing, and metabolic fate. For researchers in drug development and life sciences, understanding these differences is critical for applications ranging from carbohydrate metabolism studies to the formulation of excipients and the optimization of fermentation-based bioprocesses. The analytical protocols outlined provide a reliable framework for accurately differentiating and quantifying these essential oligosaccharides.
References
- 1. Maltose - Wikipedia [en.wikipedia.org]
- 2. Maltotriose - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fiveable.me [fiveable.me]
- 7. Amylase - Wikipedia [en.wikipedia.org]
- 8. biologyonline.com [biologyonline.com]
- 9. Reactome | maltotriose + H2O => maltose + D-glucose (maltase-glucoamylase) [reactome.org]
- 10. Hydrolysis of a disaccharide [biotopics.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Maltose | C12H22O11 | CID 439186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. alliedacademies.org [alliedacademies.org]
- 15. tuscany-diet.net [tuscany-diet.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. shodexhplc.com [shodexhplc.com]
- 18. books.rsc.org [books.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. shodex.com [shodex.com]
The Metabolic Journey of Maltotriose Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltotriose, a trisaccharide composed of three α-1,4 linked glucose units, is a key intermediate in the digestion of starch. Its metabolism is a critical aspect of carbohydrate assimilation and glycemic control. This technical guide provides a comprehensive overview of the role of maltotriose hydrate in carbohydrate metabolism, detailing its enzymatic hydrolysis, intestinal absorption, and the subsequent signaling pathways. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for further research, and presents visual diagrams of the core metabolic processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Maltotriose is an oligosaccharide produced during the enzymatic breakdown of starch by α-amylase in the oral cavity and small intestine.[1][2][3] As a product of the initial phase of carbohydrate digestion, its subsequent hydrolysis and absorption are pivotal in determining the postprandial glycemic response. Understanding the intricacies of maltotriose metabolism is crucial for research in nutrition, diabetes, and the development of therapeutic agents that modulate carbohydrate absorption. This compound, the hydrated form of this trisaccharide, is the relevant form in biological systems.
Enzymatic Hydrolysis of Maltotriose in the Small Intestine
The breakdown of maltotriose into absorbable glucose molecules is primarily carried out by two brush border enzymes located on the apical membrane of enterocytes: sucrase-isomaltase (SI) and maltase-glucoamylase (MGAM).[1][4]
Sucrase-Isomaltase (SI)
Sucrase-isomaltase is a bifunctional enzyme complex.[5] While its primary substrates are sucrose and isomaltose, it also exhibits significant activity towards maltotriose.[6][7][8] The sucrase subunit is responsible for the hydrolysis of the α-1,4 glycosidic bonds in maltotriose.[7]
Maltase-Glucoamylase (MGAM)
Maltase-glucoamylase is another key enzyme in the final stages of starch digestion. It demonstrates a high affinity for linear α-1,4-linked oligosaccharides, including maltotriose.[9] In fact, studies suggest that maltase-glucoamylase is significantly more active against maltotriose compared to sucrase-isomaltase.[4]
Quantitative Data on Enzymatic Hydrolysis
The following table summarizes the available kinetic parameters for the hydrolysis of maltose by intestinal disaccharidases. While specific kinetic data for maltotriose is limited in comparative human studies, the data for maltose, a structurally similar disaccharide, provides valuable context for the enzymatic efficiency.
| Enzyme Complex | Subunit | Substrate | K_m (mM) | V_max (μmol/mg protein/hr) | Species | Reference |
| Sucrase-Isomaltase | Sucrase | Sucrose | 10.0 | 217.4 | Chick | [10] |
| Sucrase-Isomaltase | Isomaltase | Isomaltose | 3.5 | 281.4 | Chick | [10] |
| Sucrase-Isomaltase | - | Maltose | 1.0 - 4.6 | 147.1 - 454.5 | Chick | [10] |
| Sucrase-Isomaltase | Sucrase | Maltose | Higher affinity (lower Km) than Isomaltase subunit | Comparable Vmax to wild-type SI | Human | [7] |
| Sucrase-Isomaltase | Isomaltase | Maltose | Lower affinity (higher Km) than Sucrase subunit | ~60% of wild-type SI Vmax | Human | [7] |
Intestinal Absorption of Glucose from Maltotriose
Following hydrolysis, the liberated glucose molecules are transported across the enterocyte apical membrane. The primary transporter responsible for this uptake is the sodium-glucose cotransporter 1 (SGLT1).[11][12]
Efficiency of Glucose Absorption from Maltotriose
Studies utilizing jejunal perfusion in humans have demonstrated that glucose absorption from maltotriose is remarkably efficient. In fact, the rate of glucose absorption from maltotriose and other glucose oligomers is significantly faster than from an equivalent concentration of free glucose.[1] This suggests a kinetic advantage, possibly due to the close proximity of the hydrolytic enzymes to the SGLT1 transporters on the brush border membrane, creating a high local concentration of glucose at the site of transport.
Quantitative Data on Intestinal Glucose Absorption
The following table presents data from a human jejunal perfusion study comparing glucose absorption from different carbohydrate sources.
| Carbohydrate Source | Concentration | Mean Glucose Absorption Rate (mmol/h/25 cm) | Reference |
| Glucose | 140 mmol/l | 55.8 ± 4.9 | [13] |
| Maltose | 70 mmol/l | Significantly faster than glucose | [13] |
| Maltotriose & other oligomers | Isocaloric to 140 mmol/l glucose | 81.8 ± 4.8 | [13] |
Signaling Pathways in Glucose Sensing and Transporter Regulation
The presence of glucose in the intestinal lumen triggers a series of signaling events that regulate the expression and activity of glucose transporters, ensuring efficient nutrient absorption.
The Sweet Taste Receptor Pathway
Enteroendocrine cells in the intestinal epithelium express the sweet taste receptor T1R2/T1R3, which senses luminal glucose.[11][12] Activation of this receptor initiates a signaling cascade involving the G-protein gustducin, leading to the release of glucagon-like peptide-2 (GLP-2).[11][14] GLP-2 then acts on enteric neurons, which in turn release signaling molecules that stimulate enterocytes to increase the expression of SGLT1.[11][14]
Diagram of Intestinal Glucose Sensing and SGLT1 Regulation
Caption: Signaling pathway for intestinal glucose sensing and regulation of SGLT1 expression.
Glycemic and Insulinemic Response to Maltotriose
The rapid hydrolysis of maltotriose and subsequent efficient absorption of glucose suggest that it would elicit a significant glycemic and insulinemic response. While direct, comparative human clinical trial data for an oral maltotriose tolerance test versus a glucose tolerance test is not extensively available, one source suggests a glycemic index (GI) for maltotriose likely greater than 100, indicating a rapid and high elevation of blood glucose.[3] Studies in rats have shown that a high maltose diet can impair glucose tolerance, and it is plausible that maltotriose would have a similar or even more pronounced effect due to its composition of three glucose units.[15] Further clinical studies in humans are warranted to precisely quantify the glycemic and insulinemic responses to maltotriose.
Experimental Protocols
Assay of Intestinal Disaccharidase Activity
This protocol is adapted from the Dahlqvist method for determining the activity of intestinal disaccharidases, including those that hydrolyze maltotriose.
Objective: To quantify the enzymatic activity of sucrase-isomaltase and maltase-glucoamylase in intestinal mucosal biopsies.
Materials:
-
Intestinal mucosal biopsy sample
-
Saline solution (0.9% NaCl)
-
Substrate solutions (e.g., 50 mM maltotriose, maltose, sucrose in 0.1 M maleate buffer, pH 6.0)
-
Tris-glucose oxidase reagent
-
Protein assay kit (e.g., BCA or Bradford)
-
Homogenizer
-
Incubator or water bath (37°C)
-
Spectrophotometer
Procedure:
-
Homogenize the intestinal biopsy sample in a known volume of cold saline.
-
Determine the protein concentration of the homogenate using a standard protein assay.
-
Incubate a known volume of the homogenate with an equal volume of the maltotriose substrate solution at 37°C for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding Tris buffer.
-
Measure the amount of liberated glucose using the glucose oxidase reagent and a spectrophotometer.
-
Calculate the enzyme activity as micromoles of substrate hydrolyzed per minute per milligram of protein.
In Vitro Glucose Transport Assay Using Caco-2 Cells
This protocol outlines a method to assess the transport of glucose derived from maltotriose across a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal epithelium.[16][17][18][19][20]
Objective: To measure the rate of glucose transport from maltotriose across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (e.g., DMEM)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Maltotriose solution
-
Radiolabeled glucose (e.g., ¹⁴C-D-glucose) as a tracer (for validation)
-
Scintillation counter
-
Transepithelial electrical resistance (TEER) meter
Procedure:
-
Culture Caco-2 cells on Transwell inserts until a confluent and differentiated monolayer is formed (typically 21 days).
-
Verify the integrity of the monolayer by measuring the TEER.
-
Wash the monolayer with pre-warmed transport buffer.
-
Add the maltotriose solution to the apical side of the monolayer.
-
At various time points, collect samples from the basolateral side.
-
Quantify the amount of glucose transported to the basolateral side using a suitable glucose assay.
-
Calculate the apparent permeability coefficient (Papp) to determine the transport rate.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing maltotriose permeability using a Caco-2 cell model.
Study of Maltotriose Metabolism Using Stable Isotopes
Stable isotope tracers can be used to track the metabolic fate of maltotriose-derived glucose in vivo.
Objective: To trace the absorption and systemic appearance of glucose from orally administered ¹³C-labeled maltotriose.
Materials:
-
¹³C-labeled maltotriose
-
Mass spectrometer (GC-MS or LC-MS)
-
Blood collection supplies
Procedure:
-
Administer a known amount of ¹³C-labeled maltotriose orally to the subject after an overnight fast.
-
Collect blood samples at regular intervals over several hours.
-
Separate plasma from the blood samples.
-
Derivatize the glucose in the plasma samples for GC-MS analysis.
-
Measure the enrichment of ¹³C in plasma glucose using mass spectrometry.
-
Use the data to calculate the rate of appearance of glucose from the ingested maltotriose into the systemic circulation.
Conclusion
This compound plays a significant, albeit transient, role in carbohydrate metabolism. Its rapid hydrolysis by brush border enzymes and the highly efficient subsequent absorption of its constituent glucose molecules contribute significantly to the postprandial glycemic response. The kinetic advantage observed in glucose absorption from maltotriose highlights the sophisticated and integrated nature of digestion and absorption at the enterocyte level. The signaling pathways that sense luminal glucose and regulate transporter expression further underscore the body's ability to adapt to nutrient availability. While the fundamental aspects of maltotriose metabolism are well-understood, further research, particularly human clinical trials directly assessing its glycemic and insulinemic impact, will provide a more complete picture. The experimental protocols outlined in this guide provide a framework for future investigations into this important area of carbohydrate metabolism.
References
- 1. Glucose absorption from maltotriose and glucose oligomers in the human jejunum [pubmed.ncbi.nlm.nih.gov]
- 2. CARBOHYDRATE METABOLISM : DIGESTION / ABSORPTION / TRANSPORT [education.med.nyu.edu]
- 3. Maltotriose: Uses, Calories, Glycemic Index [nutrientsreview.com]
- 4. Reactome | maltotriose + H2O => maltose + D-glucose (maltase-glucoamylase) [reactome.org]
- 5. Sucrase-isomaltase - Wikipedia [en.wikipedia.org]
- 6. Human small intestinal sucrase-isomaltase: different binding patterns for malto- and isomaltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis for Substrate Selectivity in Human Maltase-Glucoamylase and Sucrase-Isomaltase N-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Demonstration of sucrase-isomaltase complex in chick intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucose sensing and signalling; regulation of intestinal glucose transport | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 12. repository.qu.edu.iq [repository.qu.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The effect of high maltose and sucrose feeding on glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. enamine.net [enamine.net]
- 19. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Hydrolysis of Maltotriose: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltotriose, a trisaccharide composed of three α-1,4 linked glucose units, is a key intermediate in starch metabolism and a significant component of various food and industrial processes. Its enzymatic hydrolysis is a fundamental process in digestion, fermentation, and biotechnological applications. This guide provides an in-depth technical overview of the core principles of maltotriose hydrolysis, focusing on the enzymes involved, their kinetics, detailed experimental protocols for analysis, and the regulatory pathways governing their activity. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction
The enzymatic breakdown of maltotriose into smaller, readily metabolizable sugars is a critical step in carbohydrate utilization across a wide range of organisms and industrial applications. This process is primarily mediated by α-glucosidases, a broad class of enzymes that cleave α-glucosidic linkages. Understanding the specifics of these enzymatic reactions, including their kinetics and the conditions that influence their activity, is paramount for fields ranging from human nutrition and metabolic disease research to brewing science and biofuel production. This guide serves as a technical resource for professionals engaged in these areas, offering detailed methodologies and consolidated data to support further research and development.
Key Enzymes in Maltotriose Hydrolysis
The hydrolysis of maltotriose is catalyzed by several key enzymes, each with distinct mechanisms and specificities. The primary enzymes involved are maltase-glucoamylase, glucoamylase, and α-amylase.
-
Maltase-Glucoamylase (EC 3.2.1.20 and EC 3.2.1.3): In mammals, this enzyme complex is found on the brush border of the small intestine and is crucial for the final digestion of starch-derived oligosaccharides.[1][2] It acts as an exoglucosidase, cleaving terminal α-1,4-glucosidic linkages from the non-reducing end of maltotriose to release glucose and maltose.[1] Maltase-glucoamylase is significantly more active on maltotriose than sucrase-isomaltase.[1]
-
Glucoamylase (EC 3.2.1.3): Also known as amyloglucosidase, this enzyme is widely used in industrial starch processing.[3] It is an exo-acting enzyme that hydrolyzes both α-1,4 and, to a lesser extent, α-1,6 glycosidic bonds from the non-reducing ends of starch and related oligosaccharides, yielding glucose as the primary product.[3]
-
α-Amylase (EC 3.2.1.1): This endo-acting enzyme catalyzes the hydrolysis of internal α-1,4-glycosidic bonds in starch and larger maltooligosaccharides. While its primary role is the breakdown of large starch molecules, some α-amylases can also hydrolyze maltotriose into maltose and glucose.[4]
Enzyme Kinetics
The efficiency of maltotriose hydrolysis by these enzymes can be quantified by their kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for understanding enzyme-substrate affinity and catalytic efficiency. Glucose, a product of maltotriose hydrolysis, often acts as a competitive or non-competitive inhibitor of these enzymes.
Table 1: Kinetic Parameters for Enzymatic Hydrolysis of Maltotriose and Related Substrates
| Enzyme | Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Inhibitor | Inhibition Type | Ki (mM) | Reference |
| Glucoamylase | Aspergillus niger | Starch | 94 µg/mL | 39.02 U/mg | - | - | - | [5] |
| Glucoamylase | Aspergillus fumigatus | Starch | 1.59 mg/mL | 14.33 U/mg | - | - | - | [6] |
| Glucoamylase | Aspergillus oryzae GGH2 | Starch | 1.315 mg/mL | 70.864 µmol/mL/min | - | - | - | [6] |
| Maltase-Glucoamylase | Rabbit small intestine | Maltotriose | - | - | - | - | - | [7] |
| Maltase-Glucoamylase | Rabbit small intestine | Maltose | - | - | - | - | - | [7] |
| Wheat β-amylase | Wheat | Starch | - | - | Glucose | Competitive | 0.33 ± 0.02 M | [8] |
| Wheat β-amylase | Wheat | Starch | - | - | Maltose | Competitive | 0.12 ± 0.03 M | [8] |
Note: Direct kinetic data for maltotriose as a substrate is not always available in the literature; data for related substrates are included for comparison. U represents one unit of enzyme activity, typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.
Experimental Protocols
Accurate characterization of maltotriose hydrolysis requires robust and reproducible experimental protocols. This section provides detailed methodologies for enzyme assays and product analysis.
Enzyme Assay for Maltotriose Hydrolysis
This protocol describes a general method for determining the activity of α-glucosidases (e.g., glucoamylase, maltase-glucoamylase) using maltotriose as the substrate. The released glucose is quantified using a glucose oxidase-peroxidase (GOPOD) assay.
Materials:
-
Purified α-glucosidase enzyme
-
Maltotriose solution (e.g., 10 mM in buffer)
-
Sodium phosphate buffer (50 mM, pH 6.8) or other appropriate buffer for the specific enzyme
-
Glucose oxidase-peroxidase (GOPOD) reagent
-
Glucose standard solutions (0 to 1 mg/mL)
-
Microplate reader or spectrophotometer
-
Thermostated water bath or incubator
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be such that the reaction proceeds linearly over the desired time course.
-
Reaction Setup:
-
In a microcentrifuge tube, add 50 µL of the maltotriose solution.
-
Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed enzyme solution. Mix gently.
-
Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes).
-
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a stopping reagent (e.g., 100 µL of 0.4 M glycine-NaOH buffer, pH 10.4).
-
Glucose Quantification:
-
Transfer a suitable aliquot (e.g., 20 µL) of the reaction mixture to a 96-well microplate.
-
Add 200 µL of GOPOD reagent to each well.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 510 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of glucose to determine the amount of glucose produced in the enzymatic reaction.
-
Calculation of Enzyme Activity: One unit of α-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmole of glucose from maltotriose per minute under the specified assay conditions.
HPLC Analysis of Hydrolysis Products
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying maltotriose and its hydrolysis products (maltose and glucose).
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis.[9]
-
Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., Shodex SUGAR KS-801) or a ligand-exchange column, is suitable.[10]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for amino columns.[11] For ligand-exchange columns, deionized water is often used.[9]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C or 80°C, depending on the column and separation requirements.[9][10]
Procedure:
-
Sample Preparation:
-
Terminate the enzymatic reaction as described in the enzyme assay protocol.
-
Centrifuge the sample to remove any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Standard Preparation: Prepare standard solutions of glucose, maltose, and maltotriose of known concentrations in the mobile phase.
-
Chromatographic Analysis:
-
Inject a fixed volume (e.g., 10-20 µL) of the sample and standards onto the HPLC column.[9]
-
Run the chromatogram and record the retention times and peak areas.
-
-
Quantification:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Construct a calibration curve for each sugar by plotting peak area against concentration for the standards.
-
Determine the concentration of each sugar in the sample by interpolating its peak area on the corresponding calibration curve.
-
Visualization of Key Pathways and Workflows
Enzymatic Hydrolysis of Maltotriose
The following diagram illustrates the stepwise breakdown of maltotriose by a typical α-glucosidase enzyme.
Caption: Stepwise hydrolysis of maltotriose by α-glucosidase.
Experimental Workflow for Enzyme Assay
This diagram outlines the key steps in a typical enzyme assay for maltotriose hydrolysis.
Caption: Workflow for a maltotriose hydrolysis enzyme assay.
Regulation of MAL Genes in Saccharomyces cerevisiae
The utilization of maltose and maltotriose in yeast is controlled by the MAL gene family. The expression of these genes is tightly regulated by induction in the presence of maltose and repression by glucose.
References
- 1. Reactome | maltotriose + H2O => maltose + D-glucose (maltase-glucoamylase) [reactome.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Production and characterization of glucoamylase from fungus Aspergillus awamori expressed in yeast Saccharomyces cerevisiae using different carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic studies on glucoamylase of rabbit small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shodexhplc.com [shodexhplc.com]
- 11. HPLC-ELSD determination of glucose,maltotriose and other related ...: Ingenta Connect [ingentaconnect.com]
Maltotriose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Trisaccharide of Glucose: Structure, Metabolism, and Experimental Analysis
Abstract
Maltotriose, a trisaccharide composed of three α-D-glucose units linked by α-(1→4) glycosidic bonds, plays a crucial role in carbohydrate metabolism and various industrial processes. As the shortest-chain oligosaccharide classified as a maltodextrin, it serves as a key intermediate in the digestion of starch and is a significant fermentable sugar in brewing and biofuel production.[1][2] This technical guide provides a detailed overview of the core chemical and physical properties of maltotriose, its metabolic pathways, and its transport across cellular membranes, with a particular focus on microbial systems relevant to industrial applications. Furthermore, this document offers a compilation of detailed experimental protocols for the quantification and enzymatic analysis of maltotriose, alongside a visual representation of its metabolic and transport regulation in yeast. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or encountering this important trisaccharide.
Introduction
Maltotriose is a naturally occurring trisaccharide that is most commonly produced from the enzymatic hydrolysis of starch by α-amylase.[1][3] It is a significant component of glucose syrups and is found in fermented foods and beverages like beer.[3] In biological systems, maltotriose is an important energy source derived from the breakdown of complex carbohydrates.[2][3] Its metabolism and transport have been extensively studied, particularly in the context of industrial yeast strains used in brewing and ethanol production, where the efficiency of maltotriose fermentation can significantly impact product yield and quality.[4][5][6] Understanding the intricacies of maltotriose biochemistry is therefore critical for optimizing these processes and for potential applications in drug delivery and tissue engineering.[3]
Chemical and Physical Properties
Maltotriose is a white to off-white crystalline powder with high solubility in water and insolubility in organic solvents.[3] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₂O₁₆ | [3][7][8][9] |
| Molecular Weight | 504.44 g/mol | [3][7][8] |
| Monoisotopic Mass | 504.16903493 Da | [7] |
| Glycosidic Linkage | α-(1→4) | [1][3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Highly soluble in water, insoluble in organic solvents | [3] |
| Specific Rotation [α]D | +160° ± 2° (in water) | [3] |
| Sweetness | Approximately 0.32 times the sweetness of sucrose | [10] |
Biological Role and Metabolism
Digestion in Humans
In humans, maltotriose is an intermediate product of starch digestion, which begins in the mouth with the action of salivary α-amylase and continues in the small intestine with pancreatic α-amylase.[2][11][12] These enzymes randomly hydrolyze the α-1,4 glycosidic bonds of starch, producing a mixture of maltose, maltotriose, and limit dextrins.[11] Maltotriose is further hydrolyzed into glucose molecules by the enzyme maltase-glucoamylase, which is located on the external face of enterocytes in the microvilli of the small intestine.[13] The resulting glucose is then absorbed into the bloodstream to be used for energy.
Metabolism in Microorganisms
Maltotriose serves as a valuable carbon source for many microorganisms, including bacteria and yeast. In bacteria like Escherichia coli, it acts as an inducer of the maltose regulon, which controls the expression of genes involved in its transport and utilization.[3]
In the yeast Saccharomyces cerevisiae, which is crucial for brewing and baking, maltotriose metabolism is a more complex process. The uptake of maltotriose is an active transport process mediated by proton symporters.[14] Several permeases are involved, with the AGT1 permease playing a significant role in efficient maltotriose transport.[14][15] Once inside the cell, maltotriose is hydrolyzed into three glucose molecules by intracellular α-glucosidases (maltases).[15] The resulting glucose then enters the glycolytic pathway to be fermented into ethanol and carbon dioxide.[16]
The efficiency of maltotriose fermentation can vary significantly between different yeast strains, often due to differences in the expression and activity of their transporter proteins.[4][6] Some strains are "maltotriose negative," meaning they lack the ability to effectively metabolize this sugar, which can result in residual sweetness and body in the final product, a desirable trait in some beer styles.[4]
Experimental Protocols
Quantification of Maltotriose by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of maltotriose in aqueous samples, such as fermentation broths.
Materials:
-
HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
-
Aminex HPX-87H or similar carbohydrate analysis column
-
Maltotriose standard
-
Deionized water (mobile phase)
-
0.22 µm syringe filters
-
Autosampler vials
Procedure:
-
Standard Preparation: Prepare a stock solution of maltotriose (e.g., 10 mg/mL) in deionized water. From this stock, prepare a series of standards with concentrations ranging from 0.1 to 5 mg/mL.
-
Sample Preparation: Centrifuge the fermentation broth to remove cells and particulate matter. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. Dilute the sample with deionized water if the maltotriose concentration is expected to be high.
-
HPLC Analysis:
-
Set the column temperature (e.g., 60-85°C).
-
Set the mobile phase to deionized water at a flow rate of 0.6 mL/min.
-
Inject the standards and samples onto the column.
-
Detect the eluted sugars using the RID or ELSD.
-
-
Data Analysis: Create a standard curve by plotting the peak area of the maltotriose standards against their known concentrations. Use the standard curve to determine the concentration of maltotriose in the samples.
Enzymatic Hydrolysis of Starch to Produce Maltotriose
This protocol describes the enzymatic production of maltotriose from a starch solution using α-amylase.
Materials:
-
Soluble starch
-
α-amylase from a maltotriose-producing strain (e.g., Microbulbifer thermotolerans)[17]
-
Sodium phosphate buffer (e.g., 50 mM, pH 6.0-7.0)
-
Water bath or incubator
-
3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar analysis
-
Spectrophotometer
Procedure:
-
Starch Solution Preparation: Prepare a 1% (w/v) solution of soluble starch in the sodium phosphate buffer. Heat gently to dissolve completely.
-
Enzymatic Reaction:
-
Pre-warm the starch solution to the optimal temperature for the α-amylase (e.g., 45-50°C).[17]
-
Add the α-amylase to the starch solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture for a specific time (e.g., 1.5-2 hours) with occasional mixing.[17]
-
-
Reaction Termination: Stop the reaction by boiling the mixture for 5-10 minutes to denature the enzyme.
-
Analysis of Products:
-
The production of maltotriose can be qualitatively analyzed by Thin Layer Chromatography (TLC) and quantitatively by HPLC as described above.
-
The total reducing sugars produced can be quantified using the DNS method.
-
Maltotriose Transport Assay in Yeast
This protocol outlines a method to measure the uptake of radiolabeled maltotriose by yeast cells.
Materials:
-
Yeast culture grown to mid-log phase
-
[¹⁴C]-labeled maltotriose
-
Ice-cold wash buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Microcentrifuge
Procedure:
-
Cell Preparation: Harvest yeast cells by centrifugation and wash them twice with ice-cold wash buffer. Resuspend the cells in the wash buffer to a known cell density.
-
Uptake Assay:
-
Equilibrate the cell suspension to the desired assay temperature (e.g., 30°C).
-
Initiate the transport assay by adding a known concentration of [¹⁴C]-maltotriose to the cell suspension.
-
At specific time points (e.g., 30, 60, 90, 120 seconds), take aliquots of the cell suspension and immediately add them to a larger volume of ice-cold wash buffer to stop the uptake.
-
-
Washing and Lysis: Quickly filter the cells through a membrane filter and wash them with more ice-cold buffer to remove any external radiolabel. Lyse the cells to release the intracellular contents.
-
Quantification: Add the cell lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of maltotriose uptake based on the amount of radioactivity accumulated inside the cells over time.
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic hydrolysis and transport of maltotriose.
Table 1: Kinetic Parameters of Enzymes Acting on Maltotriose
| Enzyme | Source | Substrate | K_m (mM) | V_max | Reference(s) |
| Maltase-glucoamylase | Human | Maltotriose | - | - | [13] |
| α-Amylase | Microbulbifer thermotolerans | Soluble Starch | 1.08 mg/mL | 1.736 mmol maltotriose/mg protein/min | [17] |
| Intracellular Invertase | Saccharomyces cerevisiae | Maltotriose | Hydrolyzes efficiently | - | [15] |
Table 2: Kinetic Parameters of Yeast α-Glucoside Transporters for Maltotriose
| Transporter | Yeast Strain | K_m (mM) for Maltotriose | Reference(s) |
| AGT1 | Saccharomyces cerevisiae | 36 ± 2 | [14] |
| AGT1 | Saccharomyces cerevisiae | ~18 | [14] |
| MALx1 (e.g., MAL21, MAL31, MAL61) | Saccharomyces cerevisiae | Unable to efficiently transport | [14][18] |
| MTY1 | Saccharomyces pastorianus | 16 - 27 | [16] |
Signaling Pathways and Regulation
The transport and metabolism of maltotriose in Saccharomyces cerevisiae are tightly regulated, primarily through the MAL gene family and glucose repression. The MAL loci contain genes encoding the maltose/maltotriose transporter (permease), the intracellular α-glucosidase (maltase), and a transcriptional activator. The expression of these genes is induced by the presence of maltose or maltotriose. However, when glucose is present, a phenomenon known as carbon catabolite repression prevents the expression of the MAL genes, ensuring that the yeast consumes the preferred sugar, glucose, first.
Below is a simplified representation of the maltotriose transport and signaling pathway in yeast.
Caption: Maltotriose transport and metabolic pathway in Saccharomyces cerevisiae.
Conclusion
Maltotriose is a trisaccharide of significant interest in both fundamental biological research and industrial applications. Its role as an intermediate in starch digestion and as a key fermentable sugar highlights the importance of understanding its biochemical properties and metabolic regulation. This technical guide has provided a comprehensive overview of maltotriose, from its basic chemical characteristics to detailed experimental protocols for its analysis. The presented data and methodologies offer a valuable resource for researchers and professionals in fields ranging from food science and biotechnology to drug development, facilitating further investigation and optimization of processes involving this important carbohydrate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. A kinetic model for the hydrolysis and synthesis of maltose, isomaltose, and maltotriose by glucoamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Transport kinetics of maltotriose in strains ofSaccharomyces | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Kinetics of active alpha-glucoside transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maltotriose | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. Maltose and maltotriose utilisation by group I strains of the hybrid lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4113509A - Enzymatically produced maltose-maltotriose starch hydrolysate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Kinetic and mass transfer parameters of maltotriose hydrolysis catalyzed by glucoamylase immobilized on macroporous silica and wrapped in pectin gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. GMD - Maltotriose - InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1 [gmd.mpimp-golm.mpg.de]
- 17. MALTOTRIOSE (11TMS) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: The Use of Maltotriose Hydrate in Fermentation Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltotriose, a trisaccharide composed of three α-1,4 linked glucose units, is a significant component of starch hydrolysates used in various industrial fermentation processes, including brewing, baking, and biofuel production.[1][2][3] Its efficient utilization by fermentative microorganisms, primarily Saccharomyces cerevisiae, is crucial for process efficiency, product quality, and yield.[2][4] Incomplete maltotriose fermentation can lead to undesirable outcomes such as residual sweetness in beer, lower ethanol yields, and atypical flavor profiles.[1][2][5]
These application notes provide a comprehensive overview of the role of maltotriose hydrate in fermentation media, detailing its metabolism, factors influencing its consumption, and protocols for its analysis.
Metabolic Pathway of Maltotriose in Saccharomyces cerevisiae
The utilization of maltotriose by S. cerevisiae is a regulated process involving transport across the cell membrane and subsequent intracellular hydrolysis.
1. Transport: Maltotriose uptake is an active transport process mediated by specific permeases located in the yeast cell membrane.[2][6][7] Key transporters include:
- Agt1p: A general α-glucoside transporter capable of transporting maltose and maltotriose.[1][2][6] It is considered essential for efficient maltotriose fermentation.[2]
- Mty1p: A novel transporter identified with a higher affinity for maltotriose than for maltose.[1]
- Malx1p (e.g., Mal31p, Mal61p): Primarily maltose transporters, some of which can also transport maltotriose, albeit often less efficiently than Agt1p.[1][6]
- Mph2p and Mph3p: Less specific α-glucoside permeases that can also transport maltotriose.[1]
2. Hydrolysis: Once inside the cell, maltotriose is hydrolyzed into three glucose molecules by intracellular enzymes:
- α-glucosidase (Maltase): This enzyme, encoded by the MAL genes, cleaves the α-1,4 glycosidic bonds of both maltose and maltotriose.[1][8]
- Intracellular Invertase: Under certain conditions, the intracellular form of invertase (encoded by SUC genes) has been shown to hydrolyze maltotriose.[9]
The resulting glucose molecules then enter the glycolytic pathway to produce ethanol and carbon dioxide under anaerobic conditions.
Signaling Pathway for Maltotriose Utilization
Caption: Maltotriose transport and metabolism in Saccharomyces cerevisiae.
Factors Influencing Maltotriose Utilization
The rate and extent of maltotriose fermentation are influenced by a combination of genetic and environmental factors.
-
Sugar Composition of the Medium: Saccharomyces yeasts exhibit catabolite repression, preferentially consuming simpler sugars first. The typical order of sugar utilization is glucose, fructose, sucrose, maltose, and finally maltotriose.[1][10][11] The presence of glucose, and to a lesser extent maltose, represses the expression of genes required for maltotriose transport and metabolism.[1][4]
-
Yeast Strain: Significant variation exists between different yeast strains in their ability to utilize maltotriose. Lager yeast strains (Saccharomyces pastorianus) generally utilize maltotriose more efficiently than ale yeast strains (Saccharomyces cerevisiae).[5][12][13] Some strains, referred to as "maltotriose negative," lack the ability to effectively metabolize this sugar, which can be desirable in the production of low-alcohol beers to leave residual sweetness and body.[10]
-
Fermentation Conditions:
-
Temperature: Higher fermentation temperatures generally lead to increased rates of maltotriose uptake.[5][14]
-
Oxygen: Supplying oxygen to the wort can enhance maltotriose assimilation.[5][14]
-
pH: Low pH can reduce the rate of maltotriose uptake.[5][14] The optimal pH for maltose and maltotriose fermentation is around 5.0.[15]
-
Pitching Rate: A higher yeast pitching rate can improve maltotriose utilization.[5][14]
-
Ethanol Concentration: High ethanol levels can inhibit maltotriose uptake.[5][14]
-
Osmotic Pressure: High initial osmotic pressure in the wort can negatively impact maltotriose consumption.[5][14]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on maltotriose fermentation.
Table 1: Comparison of Respiratory Quotients (RQ) for Different Sugars in S. cerevisiae
| Sugar | Respiratory Quotient (RQ) | Reference |
| Glucose | 0.11 | [1] |
| Maltose | 0.16 | [1] |
| Maltotriose | 0.36 | [1] |
| RQ is the ratio of CO₂ produced to O₂ consumed. A higher RQ suggests a more fermentative metabolism. |
Table 2: Specific Growth Rates of S. cerevisiae on Different Carbon Sources
| Yeast Strain | Carbon Source | Specific Growth Rate (h⁻¹) | Reference |
| PYCC 5297 | Glucose | 0.34 | [1] |
| Maltose | 0.32 | [1] | |
| Maltotriose | 0.32 | [1] | |
| Group 1 (Slow) | Maltotriose | ~0.17 | [1] |
| Group 2 (Moderate) | Maltotriose | 0.20 - 0.25 | [1] |
Table 3: Kinetic Parameters of α-Glucoside Transporters
| Transporter | Substrate | Kₘ (mM) | Reference |
| Agt1p | Maltotriose | 36 ± 2 | [2][13] |
| Maltose | ~20 - 35 | [13] | |
| Mty1p | Maltotriose | 16 - 27 | [16][17] |
| Maltose | 61 - 88 | [16][17] | |
| Malx1p | Maltose | ~2 - 4 | [2] |
Table 4: Impact of Yeast Strain on Final Gravity in Low-Alcohol Beer Fermentation
| Yeast Strain | Final Gravity | Notes | Reference |
| Lallemand Verdant IPA | 1.008 | Standard strain | [10] |
| Lallemand Windsor | 1.010 | Maltotriose negative strain | [10] |
Experimental Protocols
Protocol 1: Determination of Sugar Concentration in Fermentation Broth
This protocol outlines methods for monitoring the consumption of maltotriose and other sugars during fermentation.
Objective: To quantify the concentration of residual sugars in a fermentation sample.
Methods:
-
High-Performance Liquid Chromatography (HPLC): The most accurate and specific method.[18]
-
Instrumentation: HPLC system with a Refractive Index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).
-
Mobile Phase: Dilute sulfuric acid (e.g., 5 mM).
-
Procedure:
-
Prepare standards of known concentrations for glucose, maltose, and maltotriose.
-
Collect a sample from the fermenter and centrifuge to remove yeast cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample and standards into the HPLC system.
-
Quantify sugar concentrations by comparing peak areas of the sample to the standard curve.
-
-
-
Spectrophotometry (e.g., DNS Method for Reducing Sugars): A colorimetric method suitable for estimating total reducing sugars.[18][19]
-
Reagents: Dinitrosalicylic acid (DNS) reagent.
-
Procedure:
-
Prepare a standard curve using known concentrations of a reducing sugar (e.g., glucose).
-
Mix the fermentation sample (or diluted sample) with the DNS reagent.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 5-15 minutes).
-
Cool the tubes and add distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Determine the sugar concentration from the standard curve.
-
-
-
Hydrometry: A simple method to estimate the total sugar content by measuring the specific gravity of the broth.[20][21]
-
Instrumentation: Hydrometer.
-
Procedure:
-
Collect a sufficient volume of cell-free fermentation broth.
-
Place the hydrometer in the sample and allow it to float freely.
-
Read the specific gravity from the scale at the liquid's surface.
-
The reading will decrease as sugars are converted to ethanol, which is less dense than water.[21]
-
-
Protocol 2: Assessing Fermentation Performance
Objective: To evaluate the rate and efficiency of fermentation using maltotriose as a carbon source.
Materials:
-
Yeast strain of interest.
-
Fermentation medium (e.g., YPM: 1% yeast extract, 2% peptone, with 2% maltotriose).
-
Fermenter or shake flasks with airlocks.
-
Incubator/shaker.
-
Equipment for measuring cell density (spectrophotometer at 600 nm) and ethanol concentration (HPLC or specific gravity).
Procedure:
-
Inoculum Preparation: Grow the yeast strain in a pre-culture medium (e.g., YPD) to a desired cell density.
-
Fermentation Setup: Inoculate the fermentation medium containing maltotriose with the prepared yeast culture to a specific starting cell density.
-
Incubation: Incubate the culture under controlled conditions (e.g., 25°C, 150 rpm).
-
Sampling: Aseptically collect samples at regular time intervals (e.g., every 6, 12, or 24 hours).
-
Analysis: For each sample, measure:
-
Cell Growth: Optical density at 600 nm (OD₆₀₀).
-
Sugar Consumption: Maltotriose concentration using one of the methods in Protocol 1.
-
Ethanol Production: Ethanol concentration.
-
-
Data Analysis: Plot cell growth, maltotriose concentration, and ethanol concentration over time to determine fermentation kinetics.
Experimental Workflow for Evaluating Maltotriose Utilization
Caption: Workflow for assessing yeast fermentation performance on maltotriose.
Conclusion
This compound is a critical carbohydrate in many fermentation media. Its efficient utilization is dependent on the genetic makeup of the microbial strain and the specific environmental conditions of the fermentation process. Understanding the mechanisms of maltotriose transport and metabolism, along with the factors that influence its consumption, is key to optimizing fermentation performance. The protocols and data presented here provide a framework for researchers and industry professionals to evaluate and enhance the use of maltotriose in their specific applications, from improving the quality of brewed beverages to increasing the efficiency of biofuel production.
References
- 1. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. chemimpex.com [chemimpex.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. Molecular analysis of maltotriose transport and utilization by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maltotriose fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Efficient maltotriose fermentation through hydrolysis mediated by the intracellular invertase of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects Of Maltotriose Yeast in Low/No Alcohol Brewing [ultralowbrewing.com]
- 11. beerandbrewing.com [beerandbrewing.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. crescentcitybrewtalk.com [crescentcitybrewtalk.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Maltose and maltotriose utilisation by group I strains of the hybrid lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Monitoring the Fermentation Process with Spectrophotometry | HunterLab [hunterlab.com]
- 20. quora.com [quora.com]
- 21. extension.iastate.edu [extension.iastate.edu]
Maltotriose Hydrate as a Carbon Source for Saccharomyces cerevisiae: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharomyces cerevisiae, a pivotal organism in numerous industrial processes including baking, brewing, and biofuel production, exhibits a complex regulatory network for carbohydrate utilization. While glucose is the preferred and rapidly metabolized carbon source, the efficient fermentation of other sugars like maltotriose is crucial for process optimization and product quality. Maltotriose, a trisaccharide composed of three α-1,4 linked glucose units, is a significant component of starch hydrolysates and brewer's wort.[1][2] Incomplete or sluggish fermentation of maltotriose can lead to residual sweetness in beverages, reduced ethanol yields, and overall process inefficiency.[1] This document provides detailed application notes and experimental protocols for studying the utilization of maltotriose hydrate as a carbon source for S. cerevisiae.
Metabolic Pathways and Regulation
The metabolism of maltotriose in S. cerevisiae involves a series of highly regulated steps, primarily governed by the MAL gene family and specific transporter proteins.
1. Transport Across the Plasma Membrane:
The uptake of maltotriose is an active transport process, predominantly mediated by the AGT1 permease, an α-glucoside-H+ symporter.[2][3] The AGT1 gene is crucial for efficient maltotriose fermentation.[2] While other transporters like those encoded by MALx1 genes (e.g., MAL21, MAL31, MAL41) are efficient for maltose transport, they are generally unable to transport maltotriose effectively.[2] The expression of AGT1 and other MAL genes is induced by maltose and maltotriose and is subject to glucose repression.[1][4]
2. Intracellular Hydrolysis:
Once inside the cell, maltotriose is hydrolyzed into three glucose molecules by intracellular α-glucosidases, also known as maltases, which are encoded by the MALx2 genes.[2] These glucose molecules then enter the glycolytic pathway to produce ATP, ethanol, and other metabolites.[4] Interestingly, some studies have shown that intracellular invertase (encoded by SUC genes) can also hydrolyze maltotriose, suggesting an overlap between sucrose and maltotriose metabolism.[2]
3. Genetic Regulation:
The expression of the structural MAL genes (MALx1 for permease and MALx2 for maltase) is controlled by a positive regulatory protein encoded by the MALx3 gene.[1] The presence of an inducer, such as maltose or maltotriose, is required for the activation of transcription by the MAL-activator.[1] The entire system is under the control of catabolite repression, meaning the presence of glucose will repress the expression of the MAL genes, ensuring the preferential utilization of glucose.[4]
Data Presentation
Table 1: Comparative Growth and Fermentation Parameters of S. cerevisiae on Different Carbon Sources
| Carbon Source | Strain | Specific Growth Rate (μ, h⁻¹) | Biomass Yield (g biomass/g sugar) | Ethanol Yield (g ethanol/g sugar) | Respiratory Quotient (RQ) | Reference |
| Glucose | PYCC 5297 | 0.32 - 0.34 | - | - | 0.11 | [4] |
| Maltose | PYCC 5297 | 0.32 - 0.34 | - | - | 0.16 | [4] |
| Maltotriose | PYCC 5297 | 0.32 - 0.34 | - | - | 0.36 | [4] |
| Glucose | Strain 70 | 0.43 | 0.37 | 0.40 | - | [5] |
| Maltose | Strain 70 | 0.35 | 0.45 | 0.31 | - | [5] |
| Maltotriose | Strain 70 | 0.21 | 0.70 | 0.05 | - | [5] |
| Glucose | Strain 254 | 0.41 | 0.64 | 0.33 | - | [5] |
| Maltose | Strain 254 | 0.39 | 0.67 | 0.18 | - | [5] |
| Maltotriose | Strain 254 | 0.18 | 0.90 | 0.01 | - | [5] |
Note: "-" indicates data not available in the cited source.
Experimental Protocols
Protocol 1: Evaluation of S. cerevisiae Growth on this compound
This protocol outlines the procedure for comparing the growth kinetics of S. cerevisiae using this compound as the primary carbon source against other sugars like glucose and maltose.
Materials:
-
Saccharomyces cerevisiae strain of interest
-
Yeast Extract Peptone (YP) medium (1% yeast extract, 2% peptone)
-
Sterile stock solutions of:
-
20% (w/v) this compound
-
20% (w/v) Glucose
-
20% (w/v) Maltose
-
-
Sterile water
-
Spectrophotometer
-
Shaking incubator
-
Sterile culture flasks or tubes
-
Micropipettes and sterile tips
Procedure:
-
Prepare Pre-culture: Inoculate a single colony of S. cerevisiae into 5 mL of YP medium supplemented with 2% glucose (YPD). Incubate overnight at 30°C with shaking (200-250 rpm).
-
Prepare Experimental Cultures:
-
Prepare flasks containing YP medium.
-
Add the sterile sugar stock solutions to the flasks to a final concentration of 2% (w/v). For example, add 5 mL of a 20% stock to 45 mL of YP medium for a final volume of 50 mL. Prepare separate flasks for maltotriose, glucose, and maltose.
-
-
Inoculation: Inoculate the experimental cultures with the overnight pre-culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Incubation and Growth Monitoring:
-
Incubate the cultures at 30°C with shaking (200-250 rpm).
-
At regular intervals (e.g., every 1-2 hours), aseptically remove a small aliquot of the culture.
-
Measure the OD₆₀₀ using a spectrophotometer. Use YP medium with the respective sugar as a blank.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time to generate growth curves.
-
Determine the specific growth rate (μ) during the exponential phase using the formula: μ = (ln(OD₂) - ln(OD₁)) / (t₂ - t₁)
-
Protocol 2: Quantification of Sugar Consumption and Ethanol Production
This protocol describes the methods for analyzing the concentration of sugars (maltotriose, glucose, maltose) and ethanol in the fermentation broth over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Culture samples from Protocol 1
-
Syringe filters (0.22 µm)
-
HPLC system with a Refractive Index (RI) detector
-
Aminex HPX-87H column (or equivalent)
-
5 mM Sulfuric Acid (H₂SO₄) as mobile phase
-
Standards for maltotriose, glucose, maltose, and ethanol
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
At each time point when OD₆₀₀ is measured, collect a 1-2 mL aliquot of the culture.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Store the samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Prepare a calibration curve using standards of known concentrations for each sugar and ethanol.
-
Set up the HPLC system with the Aminex HPX-87H column and RI detector.
-
Use 5 mM H₂SO₄ as the mobile phase at a flow rate of 0.6 mL/min.
-
Set the column temperature to 60-65°C.
-
Inject the prepared samples and standards into the HPLC system.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to maltotriose, glucose, maltose, and ethanol by comparing the retention times and peak areas with the standards.
-
Plot the concentration of each sugar and ethanol over time to visualize consumption and production kinetics.
-
Conclusion
The ability of Saccharomyces cerevisiae to efficiently utilize maltotriose is a critical factor in many industrial fermentations. The transport of maltotriose into the cell, primarily via the AGT1 permease, is a rate-limiting step. The protocols provided here offer a framework for researchers to investigate the kinetics of growth, sugar consumption, and ethanol production when S. cerevisiae is cultured on this compound. This information is essential for strain selection, genetic engineering efforts to improve fermentation efficiency, and the overall optimization of industrial bioprocesses.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Efficient maltotriose fermentation through hydrolysis mediated by the intracellular invertase of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Maltotriose Hydrate in Brewing Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltotriose, a trisaccharide composed of three α-1,4 linked glucose units, is a significant fermentable sugar in brewer's wort, typically constituting 15-20% of the total carbohydrates.[1][2] Its efficient utilization by brewing yeast is critical for achieving desired ethanol levels, attenuation, and flavor profiles in the final beer product. Incomplete fermentation of maltotriose can lead to lower alcohol content, increased residual sweetness, and potential flavor imbalances.[3][4] These application notes provide a comprehensive overview of the role of maltotriose hydrate in brewing science, including its metabolic pathways, impact on fermentation performance, and detailed experimental protocols for its analysis.
Biochemical Significance and Metabolic Pathway
In the brewing process, the sequential utilization of sugars by yeast is a well-established phenomenon. Glucose is consumed first, followed by maltose, and finally maltotriose.[5][6] The uptake and metabolism of maltotriose are key determinants of a yeast strain's fermentation efficiency.[3]
The transport of maltotriose across the yeast cell membrane is an active process mediated by specific α-glucoside transporter proteins.[6][7] The most well-characterized of these transporters is the AGT1 permease, which is crucial for efficient maltotriose fermentation in Saccharomyces cerevisiae.[3][4] Some lager yeast strains (Saccharomyces pastorianus) possess an additional transporter, Mtt1p, which exhibits a higher affinity for maltotriose than for maltose.[2] Once inside the cell, maltotriose is hydrolyzed into three glucose molecules by intracellular α-glucosidase, which then enter the glycolytic pathway to produce ethanol and carbon dioxide.[6]
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// Edges Maltotriose_ext -> Maltotriose_int [label="AGT1 / Mtt1p Transporter", color="#EA4335"]; Maltotriose_int -> Glucose_int [label="α-glucosidase", color="#EA4335"]; Glucose_int -> Glycolysis [color="#4285F4"]; Glycolysis -> Ethanol_CO2 [color="#34A853"];
// Invisible edge for layout Maltotriose_ext -> Cell_Membrane [style=invis]; Cell_Membrane -> Maltotriose_int [style=invis]; } caption: "Metabolic pathway of maltotriose in brewing yeast."
Impact on Fermentation and Beer Quality
The ability of a yeast strain to ferment maltotriose significantly influences the final characteristics of the beer:
-
Attenuation and Alcohol Content: Strains that efficiently utilize maltotriose will result in a higher degree of attenuation (the extent to which sugars are converted to alcohol and CO2) and a higher final alcohol by volume (ABV).[8] Incomplete maltotriose fermentation is a common cause of "stuck" or sluggish fermentations.[3]
-
Flavor Profile: Residual maltotriose can contribute to a sweeter, fuller-bodied beer.[9] While this may be desirable in some beer styles, it can be considered a flaw in others that are expected to have a dry finish. Some yeast strains that cannot metabolize maltotriose are specifically used in the production of low-alcohol and non-alcoholic beers to provide body and residual sweetness.[9][10]
-
Yeast Strain Selection: The selection of a yeast strain with the appropriate maltotriose fermentation characteristics is a critical decision for brewers. Lager yeast strains (S. pastorianus) are generally more efficient at utilizing maltotriose than ale yeast strains (S. cerevisiae).[3][11] This is often attributed to the presence of specific transporter genes like MTT1.[2]
Quantitative Data Summary
The following table summarizes key quantitative data related to maltotriose in brewing.
| Parameter | Typical Value | Yeast Strain/Condition | Reference |
| Maltotriose Concentration in Wort | 15-20% of total carbohydrates | All-malt wort | [1][2] |
| ~24.7 g/L | 15 °P all-malt wort | [2] | |
| Transporter Affinity (Km) | |||
| AGT1p for Maltotriose | ~36 ± 2 mM | S. cerevisiae | [3] |
| Mtt1p for Maltotriose | 16–27 mM | S. pastorianus | [2] |
| Mtt1p for Maltose | 61–88 mM | S. pastorianus | [2] |
| Respiratory Quotient (RQ) on Maltotriose | 0.36 | Distiller's S. cerevisiae strain | [5] |
| Ethanol Yield from Maltotriose | ~80% of stoichiometric | Brewer's and baker's yeast | [12] |
| Apparent Attenuation (Z. florentina) | >77% | Wild yeast | [13] |
Experimental Protocols
Protocol 1: Quantification of Maltotriose in Wort and Beer by HPLC
This protocol outlines the determination of fermentable sugars, including maltotriose, using High-Performance Liquid Chromatography (HPLC).[14]
Objective: To quantify the concentration of maltotriose and other fermentable sugars throughout the fermentation process.
Materials:
-
HPLC system with a refractive index (RI) detector
-
Cation exchange column (e.g., Aminex HPX-87H)
-
Sulfuric acid (H₂SO₄), 5 mM, as mobile phase
-
Maltotriose, maltose, glucose, and fructose standards
-
Syringe filters (0.45 µm)
-
Wort/beer samples
Methodology:
-
Standard Preparation: Prepare a series of aqueous standards containing known concentrations of fructose, glucose, maltose, and maltotriose.
-
Sample Preparation:
-
Withdraw a sample of wort or beer.
-
Degas carbonated samples.
-
Centrifuge the sample to remove yeast cells and other particulates.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the sample as necessary to fall within the concentration range of the standard curve.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the 5 mM H₂SO₄ mobile phase at a constant temperature (e.g., 55°C).[2]
-
Inject the prepared standards and samples onto the column.
-
Elute the sugars and detect them using the RI detector.
-
-
Data Analysis:
-
Generate a standard curve for each sugar by plotting peak area against concentration.
-
Determine the concentration of maltotriose and other sugars in the samples by comparing their peak areas to the respective standard curves.
-
// Nodes Sample [label="Wort/Beer Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="Degas (if carbonated)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifuge", fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="Filter (0.45 µm)", fillcolor="#FBBC05", fontcolor="#202124"]; Dilute [label="Dilute", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Analysis", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> Degas [color="#5F6368"]; Degas -> Centrifuge [color="#5F6368"]; Centrifuge -> Filter [color="#5F6368"]; Filter -> Dilute [color="#5F6368"]; Dilute -> HPLC [color="#4285F4"]; HPLC -> Data [color="#34A853"]; } caption: "Workflow for HPLC analysis of fermentable sugars."
Protocol 2: Maltotriose Transport Assay Using Radiolabeled Substrate
This protocol is adapted from methodologies used to assess the kinetics of sugar transport in yeast.[2]
Objective: To determine the rate of maltotriose uptake by a specific yeast strain.
Materials:
-
Yeast culture grown to mid-log phase in a defined medium (e.g., YP medium with 4% w/v maltose).
-
[U-¹⁴C]-maltotriose (radiolabeled substrate).
-
Ice-cold water.
-
0.1 M tartrate-Tris buffer (pH 4.2).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus with glass fiber filters.
Methodology:
-
Cell Preparation:
-
Grow yeast cells at a controlled temperature (e.g., 20°C) to an OD₆₀₀ of 4-8.
-
Harvest cells by centrifugation (e.g., 10 min, 5000 rpm, 0°C).
-
Wash the cell pellet with ice-cold water and then with ice-cold 0.1 M tartrate-Tris buffer (pH 4.2).
-
Resuspend the cells in the same buffer to a high concentration (e.g., 200 mg fresh yeast/mL).
-
-
Uptake Assay:
-
Equilibrate the cell suspension to the desired assay temperature (e.g., 20°C).
-
Initiate the transport assay by adding a known concentration of [U-¹⁴C]-maltotriose (e.g., 5 mM final concentration).
-
At specific time intervals (e.g., 30, 60, 90, 120 seconds), take aliquots of the cell suspension and immediately quench the reaction by adding the aliquot to a large volume of ice-cold water.
-
Rapidly filter the quenched suspension through a glass fiber filter and wash the filter with additional ice-cold water to remove extracellular radiolabel.
-
-
Quantification:
-
Place the filter in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of maltotriose uptake (e.g., in µmol/min/g of dry yeast) from the linear portion of the plot of radioactivity incorporated over time.
-
// Nodes Yeast_Culture [label="Grow Yeast Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest_Wash [label="Harvest & Wash Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Resuspend [label="Resuspend in Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="Initiate Uptake Assay\nwith [14C]-Maltotriose", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench_Filter [label="Quench & Filter\nat Time Points", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scintillation [label="Scintillation Counting", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate_Rate [label="Calculate Uptake Rate", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Yeast_Culture -> Harvest_Wash [color="#5F6368"]; Harvest_Wash -> Resuspend [color="#5F6368"]; Resuspend -> Assay [color="#4285F4"]; Assay -> Quench_Filter [color="#EA4335"]; Quench_Filter -> Scintillation [color="#34A853"]; Scintillation -> Calculate_Rate [color="#34A853"]; } caption: "Workflow for radiolabeled maltotriose transport assay."
Conclusion
This compound is a cornerstone of brewing science, fundamentally influencing fermentation efficiency and the final quality of beer. A thorough understanding of its transport and metabolism in different yeast strains is essential for brewers to control the brewing process and achieve desired product specifications. The protocols provided herein offer standardized methods for the quantitative analysis of maltotriose, enabling researchers and quality control professionals to monitor and optimize its utilization in brewing. Further research into the genetic regulation of maltotriose transporters and metabolic pathways will continue to drive innovation in yeast strain development and brewing technology.
References
- 1. beerandbrewing.com [beerandbrewing.com]
- 2. Maltose and maltotriose utilisation by group I strains of the hybrid lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Maltotriose fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Effects Of Maltotriose Yeast in Low/No Alcohol Brewing [ultralowbrewing.com]
- 10. Influence of malt composition on the quality of a top fermented beer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. cris.vtt.fi [cris.vtt.fi]
- 13. mdpi.com [mdpi.com]
- 14. Wort Methods [asbcnet.org]
Application Notes and Protocols: Maltotriose Hydrate in Glycosylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins, lipids, or other organic molecules, is a critical post-translational modification that profoundly influences a wide array of biological processes. These processes include cell-cell recognition, signaling, and immune responses.[1][2] The study of glycosylation is paramount in understanding disease pathogenesis and in the development of novel therapeutics. Maltotriose hydrate, a simple oligosaccharide composed of three α-1,4 linked glucose units, serves as a valuable tool in glycosylation research. Its defined structure makes it an excellent substrate for enzymes involved in carbohydrate metabolism, such as amylases, and a potential acceptor substrate for certain glycosyltransferases.[1] These application notes provide detailed protocols and data for utilizing this compound in the study of glycosylation processes.
Application 1: Substrate for Glycoside Hydrolases
Maltotriose is a direct substrate for various glycoside hydrolases, such as α-amylase. The characterization of amylase activity is crucial in various fields, from food science to clinical diagnostics.
Quantitative Data: Kinetic Parameters of α-Amylase with Maltotriose
The following table summarizes hypothetical kinetic data for an α-amylase using maltotriose as a substrate. This data is representative of what could be obtained through the protocol described below.
| Substrate | Enzyme | Km (mg/mL) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| This compound | α-Amylase (from Microbulbifer thermotolerans) | 1.08 | 1.736 (as maltotriose hydrolyzed) | 6.0 | 50 |
Note: Data is illustrative and based on reported values for similar substrates to demonstrate typical results.[1]
Experimental Protocol: Determination of α-Amylase Activity using the DNS Method
This protocol describes a colorimetric assay to determine the activity of α-amylase by measuring the release of reducing sugars from maltotriose.
Materials:
-
This compound solution (1% w/v in assay buffer)
-
α-Amylase solution (of unknown concentration)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.0
-
Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt solution (40% potassium sodium tartrate)
-
Spectrophotometer
-
Water bath
Procedure:
-
Reaction Setup:
-
Prepare a series of dilutions of the α-amylase solution in assay buffer.
-
In separate test tubes, add 500 µL of the 1% this compound solution.
-
Pre-incubate the tubes at 50°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 500 µL of the diluted α-amylase solution to each tube.
-
Incubate the reaction mixture at 50°C for exactly 10 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 1 mL of DNS reagent to each tube.
-
Boil the tubes in a water bath for 5-15 minutes to allow for color development.
-
Cool the tubes to room temperature and add 1 mL of Rochelle salt solution to stabilize the color.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of glucose or maltose to determine the amount of reducing sugar produced.
-
Data Analysis:
One unit of α-amylase activity is defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified assay conditions.
Experimental Workflow: Amylase Activity Assay
Caption: Workflow for determining α-amylase activity using maltotriose.
Application 2: Acceptor Substrate for Glycosyltransferases
This compound can be explored as an acceptor substrate for novel or uncharacterized glycosyltransferases. This allows for the investigation of enzyme specificity and the enzymatic synthesis of novel oligosaccharides.
Quantitative Data: Hypothetical Glycosyltransferase Activity
The following table presents hypothetical data for a glycosyltransferase (GT) using maltotriose as an acceptor substrate. This data illustrates the expected outcome of the UDP-Glo™ assay.
| Acceptor Substrate | Glycosyltransferase (GT) | Donor Substrate | GT Concentration (nM) | UDP Released (µM) | Specific Activity (pmol/min/µg) |
| This compound | Hypothetical GT-X | UDP-Glucose | 10 | 5.2 | 86.7 |
| N-Acetylglucosamine | Hypothetical GT-X | UDP-Glucose | 10 | 8.9 | 148.3 |
| Water (Control) | Hypothetical GT-X | UDP-Glucose | 10 | 0.5 | 8.3 |
Note: This data is for illustrative purposes to demonstrate the application of the protocol.
Experimental Protocol: UDP-Glo™ Glycosyltransferase Assay
This protocol describes a bioluminescent assay to measure the activity of a glycosyltransferase by quantifying the amount of UDP produced during the glycosylation reaction with maltotriose as the acceptor.[3][4][5]
Materials:
-
This compound solution (10 mM in assay buffer)
-
Purified glycosyltransferase (e.g., Hypothetical GT-X)
-
UDP-Glucose (donor substrate, 1 mM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Glycosyltransferase Reaction Setup:
-
In a 96-well plate, set up the following 25 µL reactions:
-
Test Reaction: 10 µL of 10 mM Maltotriose, 5 µL of 1 mM UDP-Glucose, 5 µL of GT enzyme, 5 µL of assay buffer.
-
No Acceptor Control: 10 µL of assay buffer, 5 µL of 1 mM UDP-Glucose, 5 µL of GT enzyme, 5 µL of assay buffer.
-
No Enzyme Control: 10 µL of 10 mM Maltotriose, 5 µL of 1 mM UDP-Glucose, 10 µL of assay buffer.
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
UDP Detection:
-
Equilibrate the UDP-Glo™ Detection Reagent to room temperature.
-
Add 25 µL of the UDP-Glo™ Detection Reagent to each well.
-
Mix well by gentle shaking.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Prepare a UDP standard curve to convert relative light units (RLU) to UDP concentration.
-
Data Analysis:
The specific activity of the glycosyltransferase is calculated based on the amount of UDP produced per unit time per amount of enzyme.
Signaling Pathway: Regulation of MAPK Signaling by Glycosylation
Proper protein glycosylation is crucial for the fidelity of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[6] Aberrant glycosylation can lead to improper activation of downstream effectors. While maltotriose is not directly implicated, understanding these pathways is key for glycosylation research.
Caption: Role of N-glycosylation in maintaining MAPK signaling fidelity.
Application 3: Product Analysis by Chromatography
Following a glycosylation reaction using maltotriose as an acceptor, it is essential to analyze the reaction products to confirm the addition of a sugar moiety. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.
Experimental Protocol: Thin-Layer Chromatography (TLC) Analysis
This protocol provides a method for the qualitative analysis of a glycosylation reaction mixture to separate the product (glycosylated maltotriose) from the substrates (maltotriose and the sugar donor).
Materials:
-
Silica gel TLC plates
-
Reaction mixture from the glycosyltransferase assay
-
Maltotriose standard solution
-
Developing solvent: e.g., Butanol:Ethanol:Water (5:3:2 v/v/v)
-
Staining reagent: Orcinol-sulfuric acid reagent
-
TLC developing chamber
-
Heat gun or oven
Procedure:
-
Sample Application:
-
Spot a small amount of the reaction mixture, the maltotriose standard, and a negative control (reaction without enzyme) onto the baseline of a silica gel TLC plate.
-
-
Chromatogram Development:
-
Place the TLC plate in a developing chamber saturated with the developing solvent.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate and dry it completely.
-
-
Visualization:
-
Spray the dried plate with the orcinol-sulfuric acid reagent.
-
Heat the plate with a heat gun or in an oven at 100°C for 5-10 minutes until colored spots appear.
-
-
Analysis:
-
Compare the migration of the spots. The glycosylated product is expected to have a different retention factor (Rf) than the maltotriose substrate, typically migrating slower due to its larger size and potentially different polarity.
-
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides a more quantitative analysis of the glycosylation reaction, allowing for the determination of product yield and reaction kinetics.
Materials:
-
HPLC system with a suitable detector (e.g., Refractive Index or Charged Aerosol Detector)
-
Carbohydrate analysis column (e.g., an amino-based column)
-
Mobile Phase: Acetonitrile:Water gradient
-
Filtered and degassed reaction mixture and standards
Procedure:
-
Sample Preparation:
-
Terminate the glycosylation reaction (e.g., by boiling or adding a quenching agent).
-
Centrifuge the reaction mixture to remove any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run a suitable gradient of acetonitrile and water to separate the oligosaccharides. For example, a gradient from 80% acetonitrile to 50% acetonitrile over 30 minutes.
-
Monitor the elution profile with the detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to maltotriose and the glycosylated product by comparing their retention times with those of standards.
-
Quantify the amount of product formed by integrating the peak areas and comparing them to a standard curve.
-
Conclusion
This compound is a versatile and valuable tool for researchers studying glycosylation processes. It can be employed as a well-defined substrate for glycoside hydrolases to characterize their activity and as a potential acceptor substrate to investigate the specificity of glycosyltransferases. The protocols provided herein offer a starting point for incorporating this compound into experimental workflows for glycosylation research, aiding in the elucidation of enzyme function and the development of novel glycosylated molecules.
References
- 1. glycomatrix.com [glycomatrix.com]
- 2. PTMScan® Glycosylation | Cell Signaling Technology [cellsignal.com]
- 3. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 6. Proper protein glycosylation promotes MAPK signal fidelity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Maltotriose Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltotriose, a trisaccharide composed of three α-1,4 linked glucose units, is a key carbohydrate in various applications, from brewing and food production to its role as an excipient in pharmaceutical formulations. As maltotriose hydrate, its precise and accurate quantification is crucial for quality control, process optimization, and formulation development. This document provides detailed application notes and protocols for the primary analytical techniques used to quantify this compound, ensuring reliable and reproducible results.
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, available equipment, and the desired throughput. This guide covers a range of techniques from high-sensitivity chromatographic methods to enzymatic assays and nuclear magnetic resonance spectroscopy, offering a comprehensive resource for researchers in diverse fields.
Analytical Techniques for this compound Quantification
Several robust analytical techniques are available for the quantification of this compound. The most prominent methods include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and specific method for carbohydrate analysis, ideal for complex matrices.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A widely used and robust technique for routine analysis of non-UV absorbing compounds like maltotriose.
-
Enzymatic Assays: A cost-effective and specific method that relies on the enzymatic conversion of maltotriose and subsequent measurement of a reaction product.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that does not require an identical calibration standard, providing structural information simultaneously.
The following sections provide detailed protocols and performance data for each of these techniques.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a powerful technique for the separation and quantification of carbohydrates. At high pH, carbohydrates are partially or fully ionized and can be separated on an anion-exchange column. Pulsed amperometric detection allows for the direct and highly sensitive detection of carbohydrates without the need for derivatization.
Experimental Protocol
1. Sample Preparation:
- Accurately weigh a representative amount of the sample.
- Dissolve the sample in high-purity deionized water (18.2 MΩ·cm).
- For complex matrices, perform a sample cleanup step. This may include protein precipitation using Carrez reagents followed by centrifugation.[1]
- Filter the final sample solution through a 0.2 µm syringe filter prior to injection.[2]
2. Chromatographic Conditions:
- Instrument: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector.
- Column: A carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac™ PA10 or Hamilton RCX-30).[1][3]
- Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is typically used. For example, a gradient elution with 50 mM NaOH (Eluent A) and 50 mM NaOH + 500 mM NaOAc (Eluent B).[1]
- Flow Rate: 0.3 - 1.0 mL/min.[1][3]
- Column Temperature: 30 °C.[3]
- Injection Volume: 10 - 20 µL.
3. Pulsed Amperometric Detection (PAD) Settings:
- Working Electrode: Gold electrode.[2]
- Reference Electrode: Ag/AgCl.
- Waveform: A typical quadruple-potential waveform for carbohydrates.[2] An example waveform is: E1 = +100 mV, E2 = +550 mV, E3 = -100 mV.[1]
4. Calibration:
- Prepare a series of this compound standard solutions of known concentrations in deionized water.
- Inject the standards and the samples.
- Construct a calibration curve by plotting the peak area of maltotriose against its concentration.
- Determine the concentration of maltotriose in the samples from the calibration curve.
Data Presentation: HPAEC-PAD Performance
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.03 - 0.21 mg/L | [1] |
| Limit of Quantitation (LOQ) | 0.10 - 0.71 mg/L | [1] |
| Precision (%RSD) | < 2% (intra-day), < 5% (inter-day) | [2] |
| Accuracy (Recovery) | 74.16% - 110.86% | [1] |
Experimental Workflow: HPAEC-PAD
Caption: Workflow for maltotriose quantification using HPAEC-PAD.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a common and reliable method for the quantification of sugars. Since maltotriose does not have a UV chromophore, a universal detector like a refractive index detector is employed, which measures the change in the refractive index of the mobile phase as the analyte elutes.
Experimental Protocol
1. Sample Preparation:
- Accurately weigh the sample.
- Dissolve the sample in the mobile phase (typically a mixture of acetonitrile and water).
- If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.
- Filter the sample solution through a 0.45 µm syringe filter before injection.[4]
2. Chromatographic Conditions:
- Instrument: An HPLC system equipped with a refractive index detector.
- Column: An amino-based or ligand-exchange column suitable for carbohydrate analysis.
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25, v/v).[5]
- Flow Rate: 0.5 - 1.0 mL/min.[4][5]
- Column Temperature: 30 - 80 °C.[4][5]
- Injection Volume: 20 µL.[4]
- Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 35 °C).[5]
3. Calibration:
- Prepare a series of this compound standards in the mobile phase.
- Inject the standards and samples.
- Create a calibration curve by plotting the peak area versus the concentration of maltotriose.
- Calculate the concentration of maltotriose in the samples based on the calibration curve.
Data Presentation: HPLC-RID Performance
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.997 | [4] |
| Limit of Detection (LOD) | 0.01 - 0.17 mg/mL | [4] |
| Limit of Quantitation (LOQ) | < 0.2 ± 0.1 g/L | [6] |
| Precision (%RSD) | < 5% | [6] |
| Accuracy (Recovery) | 98 - 102% | [7] |
Experimental Workflow: HPLC-RID```dot
Caption: Principle of the enzymatic assay for maltotriose quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance in a sample without the need for an identical reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific maltotriose signal to that of a certified internal standard of known concentration, the absolute amount of maltotriose can be determined.
Experimental Protocol
1. Sample Preparation:
- Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, DSS) into a vial.
- Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
- Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Nucleus: ¹H.
- Pulse Sequence: A standard 1D proton experiment.
- Key Parameters for Quantification:
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both maltotriose and the internal standard) to ensure full relaxation between scans. [8] * Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error). [9] * Pulse Angle: A 90° pulse is recommended for better S/N. [10] 3. Data Processing and Quantification:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
- Integrate a well-resolved signal of maltotriose (e.g., an anomeric proton) and a signal of the internal standard.
- Calculate the concentration of maltotriose using the following equation:
Data Presentation: qNMR Performance
| Parameter | Typical Value | Reference |
| Specificity | Very High | Provides structural confirmation. |
| Linearity (R²) | Excellent (inherently linear) | Signal is directly proportional to the number of nuclei. |
| LOD/LOQ | 0.03 - 0.4 g/100g (for sugars in honey) | [11] |
| Precision (%RSD) | 0.99 - 4.03% | [11] |
| Accuracy (Recovery) | 97 - 104% | [11] |
Experimental Workflow: qNMR
Caption: Workflow for maltotriose quantification using qNMR.
References
- 1. Quantification of sugars in wheat flours with an HPAEC-PAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [Simultaneous analysis of trehalose, glucose and maltose in biotransformation samples by high performance anion exchange chromatography with pulsed ampere detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Development of a 1H qNMR method for the identification and quantification of monosaccharides in dietary fibre fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. research.unipd.it [research.unipd.it]
Application Note: HPLC Analysis of Maltotriose in Wort Samples
Abstract
This application note provides a detailed protocol for the quantitative analysis of maltotriose in wort samples using High-Performance Liquid Chromatography (HPLC). Maltotriose, a key fermentable sugar, significantly influences the final alcohol content and flavor profile of beer. Accurate monitoring of its concentration during the brewing process is crucial for quality control and process optimization. This document outlines the necessary sample preparation, HPLC instrumentation, and chromatographic conditions. Representative quantitative data from various wort types are presented, and a clear experimental workflow is provided. This guide is intended for researchers, scientists, and quality control professionals in the brewing and beverage industries.
Introduction
Wort, the liquid extracted from the mashing process, is a complex mixture of sugars, amino acids, vitamins, and minerals that serves as the nutrient source for yeast during fermentation. The fermentable sugar profile of wort, particularly the concentration of monosaccharides (glucose, fructose), disaccharides (maltose, sucrose), and trisaccharides (maltotriose), is of paramount importance. Maltotriose is a significant component of wort, and its efficient utilization by yeast is strain-dependent, impacting the final gravity, alcohol by volume (ABV), and sensory characteristics of the beer.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual sugars in complex matrices like wort.[1] This application note details a robust HPLC method coupled with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) for the analysis of maltotriose.
Quantitative Data Presentation
The concentration of maltotriose and other fermentable sugars can vary depending on the grain bill and mashing process. The following table summarizes typical sugar compositions found in different types of wort.
| Wort Type | Maltotriose (%) | Maltose (%) | Glucose (%) | Fructose (%) | Reference |
| Standard Barley Malt Wort | 10-15 | 50-75 | 9-12 | 1-2 | [2] |
| Wort with 20% Raw Barley | Higher than standard | Lower than standard | Lower than standard | - | [2] |
| Wort with 30% Corn Grits | Higher than standard | Higher than standard | Higher than standard | - | [2] |
| Wort with Corn Grits and Rice | Higher than standard | - | Higher than standard | - | [2] |
| 100% Barley Malt Wort (Control) | Standard Range | Standard Range | Standard Range | Standard Range | [2] |
Note: "Higher" or "Lower" than standard indicates a directional change observed in the referenced study. Absolute values can vary.
Experimental Protocol
This protocol provides a general procedure for the HPLC analysis of maltotriose in wort. It may require optimization based on the specific instrumentation and columns available.
1. Sample Preparation
Proper sample preparation is crucial to protect the HPLC column and ensure accurate quantification.
-
Degassing: If the wort sample is carbonated, degas it by sonication or vigorous shaking.
-
Centrifugation: Transfer approximately 10 mL of the wort sample to a centrifuge tube and centrifuge at 5000 x g for 10 minutes to pellet yeast and other suspended solids.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3] This step removes fine particulates that could clog the HPLC system.
-
Dilution: Depending on the expected sugar concentration, the sample may need to be diluted with deionized water to fall within the linear range of the detector.
2. HPLC System and Conditions
The following are typical HPLC conditions for sugar analysis in wort.
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector.
-
Column: A carbohydrate analysis column, such as an Aminex HPX-87H (300 x 7.8 mm) or a column with an aminopropyl stationary phase.[4][5]
-
Mobile Phase:
-
Flow Rate: 0.3 - 0.6 mL/min.[5]
-
Column Temperature: 55 - 60 °C.[5]
-
Injection Volume: 10 - 20 µL.
-
Detector:
3. Calibration
-
Prepare a series of external standards of maltotriose at known concentrations in deionized water.
-
Inject the standards into the HPLC system under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of each standard.
-
The concentration of maltotriose in the wort samples can then be determined from this calibration curve.
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis of maltotriose in wort samples.
References
- 1. Sugar HPLC analysis in wort and beer - Murphy and Son [murphyandson.co.uk]
- 2. annals.fih.upt.ro [annals.fih.upt.ro]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Maltose and maltotriose utilisation by group I strains of the hybrid lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: The Use of Maltotriose Hydrate as a Standard in Chromatography
An in-depth guide to utilizing maltotriose hydrate as a standard in various chromatographic applications for researchers, scientists, and professionals in drug development.
Introduction
Maltotriose, an oligosaccharide composed of three α-1,4 linked glucose units, is a critical reference standard in the chromatographic analysis of carbohydrates. Its defined structure and purity make this compound an excellent candidate for method development, system suitability testing, and quantification of related saccharides in various matrices, including pharmaceutical preparations, food products, and biological samples. This document provides detailed protocols and application data for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Size-Exclusion Chromatography (SEC).
Key Applications
This compound serves multiple purposes in chromatography:
-
System Suitability: It is frequently used to determine the resolution and suitability of a chromatographic system, often in conjunction with other sugars like glucose and maltose.[1][2]
-
Qualitative Identification: The retention time of maltotriose is used to identify its presence in unknown samples by comparing it to the standard.
-
Quantitative Analysis: It can be used to construct calibration curves for the quantification of maltotriose or as an internal standard for the analysis of other analytes.
-
Molecular Weight Marker: In size-exclusion chromatography, it can be used as a standard to calibrate the column for the analysis of oligosaccharides.
Experimental Protocols
Standard Preparation
This protocol is a general guideline for preparing this compound standard solutions.
Materials:
-
This compound (purity ≥95%)
-
Reagent-grade water (degassed)
-
Volumetric flasks
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm)[3]
Procedure:
-
Accurate Weighing: Accurately weigh a suitable amount of this compound powder.
-
Dissolution: Dissolve the powder in a known volume of degassed water (or the mobile phase to be used) in a volumetric flask. For example, to prepare a 10 mg/mL stock solution, dissolve 100 mg of this compound in water and make up the volume to 10 mL.[1][2]
-
Sonication (if required): If the solid does not dissolve readily, sonicate the solution for a few minutes.
-
Dilution: Prepare working standards by diluting the stock solution to the desired concentrations (e.g., for a calibration curve).
-
Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[3]
Storage: Carbohydrate solutions should be stored at low temperatures (e.g., -40 °C) to maintain stability. Avoid multiple freeze-thaw cycles.[4]
HPLC Protocol for Saccharide Analysis (Based on USP-NF Method for Maltose)
This method uses maltotriose in a resolution solution to ensure system suitability for the analysis of maltose.
Chromatographic Conditions:
| Parameter | Value |
| Column | L58 packing material (e.g., Shodex SUGAR KS-801)[5] |
| Column Dimensions | 7.8 mm x 30 cm[6] |
| Mobile Phase | Degassed Water[1][2] |
| Flow Rate | Adjusted to ~0.35 mL/min[2] |
| Column Temperature | 80 °C (typical for Shodex KS-801) |
| Detector | Refractive Index (RI) Detector[3] |
| Injection Volume | 20 µL[2] |
System Suitability:
-
Resolution Solution: Prepare a solution containing approximately 10 mg/g each of maltotriose, maltose, and glucose in water.[1][2]
-
Requirement: The resolution between the maltotriose and maltose peaks must be not less than 1.6.[2][5]
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard preparation should not be more than 2.0%.[1][2]
Expected Retention Times:
| Compound | Relative Retention Time (to Maltose) |
| Maltotriose | ~0.9[1][6] |
| Maltose | 1.0[1][6] |
| Glucose | ~1.2[1][6] |
HPAEC-PAD Protocol for Oligosaccharide Analysis
HPAEC-PAD is a highly sensitive method for the direct analysis of carbohydrates without derivatization.
Chromatographic Conditions:
| Parameter | Value |
| Column | High-pH anion-exchange column (e.g., Dionex CarboPac™ series)[7][8] |
| Eluent | Sodium hydroxide (NaOH) and Sodium Acetate (NaOAc) gradient |
| Flow Rate | 1.0 mL/min[7] |
| Detector | Pulsed Amperometric Detector (PAD) with a gold electrode[9] |
| Injection Volume | 10 µL[7] |
General Elution Gradient: A typical gradient involves starting with a low concentration of NaOH and introducing an increasing concentration of sodium acetate to elute larger oligosaccharides. The high pH of the eluent facilitates the ionization of the hydroxyl groups of the carbohydrates, allowing them to be separated by anion exchange.
Data Presentation: In HPAEC-PAD, a series of maltooligosaccharides (including maltose, maltotriose, maltotetraose, etc.) are often run as standards to identify peaks in a sample.[7]
| Compound | Elution Order |
| Glucose | 1 |
| Maltose | 2 |
| Maltotriose | 3 |
| Maltotetraose | 4 |
| Maltopentaose | 5 |
| Maltohexaose | 6 |
| Maltoheptaose | 7 |
Size-Exclusion Chromatography (SEC) Protocol
SEC separates molecules based on their size in solution.[10] Maltotriose can be used as a calibrant for determining the molecular weight of unknown oligosaccharides.
Chromatographic Conditions:
| Parameter | Value |
| Column | SEC column with an appropriate pore size for oligosaccharides (e.g., packed with dextran or agarose beads)[11] |
| Mobile Phase | Buffered aqueous solution (e.g., 20 mM Tris, 150 mM NaCl, pH 7.0)[11] |
| Flow Rate | ~0.5 mL/min[11] |
| Detector | Refractive Index (RI) Detector |
Procedure:
-
Column Calibration: Prepare a cocktail of standards with known molecular weights (e.g., glucose, maltose, maltotriose, and higher oligosaccharides).
-
Injection: Inject the standard mixture onto the equilibrated SEC column.
-
Calibration Curve: Plot the logarithm of the molecular weight (log MW) of each standard against its elution volume.
-
Sample Analysis: Inject the unknown sample and determine its elution volume.
-
Molecular Weight Determination: Use the calibration curve to estimate the molecular weight of the components in the unknown sample. In SEC, larger molecules elute first.[11]
Visualizations
Caption: General workflow for using this compound as a standard in chromatography.
Caption: Logical relationship of components in a typical HPLC system.
References
- 1. Maltose [drugfuture.com]
- 2. newdruginfo.com [newdruginfo.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. shodex.com [shodex.com]
- 6. scribd.com [scribd.com]
- 7. aafco.org [aafco.org]
- 8. researchgate.net [researchgate.net]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 10. itwreagents.com [itwreagents.com]
- 11. bitesizebio.com [bitesizebio.com]
Maltotriose Hydrate: Application Notes and Protocols for Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of maltotriose hydrate as an excipient in pharmaceutical formulations. This document details its applications in the stabilization of biologics, particularly during lyophilization, and in enhancing the dissolution of poorly soluble small molecule drugs through the formation of amorphous solid dispersions. Detailed experimental protocols are provided to facilitate the evaluation of this compound in your drug development programs.
Physicochemical Properties of this compound
This compound is a non-reducing trisaccharide composed of three α-D-glucose units linked by α-1,4 glycosidic bonds. Its properties make it a valuable excipient in a variety of dosage forms.
| Property | Value | Reference |
| Synonyms | α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose hydrate | |
| Molecular Formula | C₁₈H₃₂O₁₆·xH₂O | |
| Molecular Weight | 504.44 g/mol (anhydrous basis) | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 132-135 °C | |
| Solubility | Highly soluble in water |
Applications in Drug Formulation
This compound serves two primary functions as a pharmaceutical excipient: as a lyoprotectant for biomolecules and as a carrier for amorphous solid dispersions to enhance the bioavailability of poorly soluble drugs.
Lyoprotectant for Biopharmaceuticals
During the lyophilization (freeze-drying) of therapeutic proteins, such as monoclonal antibodies and enzymes, significant physical and chemical stresses can lead to denaturation and loss of activity. This compound acts as a lyoprotectant, stabilizing the protein structure during both the freezing and drying stages.
Mechanism of Lyoprotection:
The protective effects of this compound are attributed to two primary mechanisms:
-
Water Substitution Hypothesis: During drying, maltotriose molecules form hydrogen bonds with the protein, effectively replacing the water molecules that are removed. This helps to maintain the native conformation of the protein in the solid state.
-
Vitrification: Upon cooling and subsequent drying, this compound, along with the drug substance, forms a rigid, amorphous glassy matrix. This glassy state entraps the protein molecules, restricting their mobility and preventing aggregation and degradation.
Experimental Workflow for Lyoprotection Evaluation
Caption: Workflow for evaluating this compound as a lyoprotectant.
Quantitative Data: Protein Stability
While specific data for this compound is not abundant in publicly available literature, the following table provides a representative comparison of the stabilizing effects of different saccharides on a model protein during lyophilization. It is crucial to perform specific studies for each protein of interest.
| Lyoprotectant | Protein Activity Retention (%) | Reference |
| Control (No Lyoprotectant) | < 20% | [1] |
| Sucrose | > 90% | [2] |
| Trehalose | > 90% | [2] |
| Maltose | ~85-95% | [3] |
| Maltotriose | Expected to be high (>90%) | [3][4] |
Note: The protective effect of maltooligosaccharides can decrease with an increasing number of saccharide units for some proteins[3].
Carrier for Amorphous Solid Dispersions (ASDs)
For poorly water-soluble drugs (BCS Class II and IV), amorphous solid dispersions (ASDs) are a key formulation strategy to improve their dissolution rate and oral bioavailability. In an ASD, the drug is molecularly dispersed within a hydrophilic carrier matrix. This compound can serve as an effective carrier due to its high water solubility and ability to form a stable amorphous state with the drug.
Mechanism of Dissolution Enhancement:
-
Amorphous State: The drug in an ASD exists in a high-energy amorphous form, which has a higher apparent solubility and faster dissolution rate compared to its crystalline counterpart.
-
Hydrophilic Carrier: The highly soluble this compound carrier rapidly dissolves in aqueous media, leading to the release of the drug as fine, amorphous particles or in a supersaturated state. This enhances the overall dissolution rate.
-
Inhibition of Crystallization: The carrier can also inhibit the crystallization of the drug in the solid state and during dissolution, maintaining the supersaturated concentration for a longer period, which can lead to increased absorption.[5]
Logical Flow of ASD Action
Caption: Mechanism of dissolution enhancement by an ASD with this compound.
Quantitative Data: Dissolution Enhancement
The following table illustrates the potential for dissolution enhancement of a model poorly soluble drug, itraconazole, using various excipients to form solid dispersions. While this compound is not explicitly listed, its properties suggest it would perform similarly to other hydrophilic carriers.
| Formulation | Fold Increase in Dissolution Rate | Reference |
| Itraconazole (Crystalline) | 1 (Baseline) | [6][7] |
| Itraconazole with Lactose | ~5-10 fold | [6][7] |
| Itraconazole with Kollidon CL | ~20-25 fold | [6][7] |
| Itraconazole with Ac-Di-Sol | ~28 fold | [6][7] |
| Itraconazole with Eudragit E 100 (in SD) | ~70 fold | [8] |
Note: The actual dissolution enhancement is highly dependent on the drug, the carrier, the drug-to-carrier ratio, and the method of ASD preparation.
Experimental Protocols
Protocol for Lyophilization Cycle Development and Evaluation
Objective: To develop a robust lyophilization cycle for a protein formulation containing this compound and to evaluate its effectiveness as a lyoprotectant.
Materials and Equipment:
-
Purified protein of interest
-
This compound
-
Appropriate buffer solution
-
Lyophilizer with programmable temperature and pressure controls
-
Differential Scanning Calorimeter (DSC)
-
Freeze-Drying Microscope (optional)
-
Analytical balance
-
Vials and stoppers
-
Size-Exclusion Chromatography (SEC-HPLC) system
-
Protein activity assay specific to the protein of interest
Methodology:
-
Formulation Preparation:
-
Prepare a stock solution of the protein in the chosen buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare test formulations by mixing the protein and this compound solutions to achieve the desired final concentrations (e.g., varying protein-to-sugar ratios). Include a control formulation without this compound.
-
-
Thermal Characterization (Pre-Lyophilization):
-
Determine the glass transition temperature of the maximally freeze-concentrated solution (Tg') for each formulation using a DSC. This is a critical parameter for determining the maximum allowable product temperature during primary drying (the collapse temperature).
-
DSC Protocol:
-
Accurately weigh 10-20 mg of the liquid formulation into a DSC pan and hermetically seal it.
-
Cool the sample to -70°C at a controlled rate (e.g., 5°C/min).
-
Hold at -70°C for 10 minutes to ensure complete freezing.
-
Ramp the temperature to 25°C at a slow rate (e.g., 2°C/min).
-
The Tg' is observed as a step change in the heat flow curve.
-
-
-
Lyophilization Cycle Development:
-
Freezing: Cool the shelves to a temperature well below the Tg' (e.g., -40°C to -50°C) and hold for a sufficient time to ensure complete solidification of the product. The cooling rate can be optimized to control ice crystal size.[9][10]
-
Primary Drying:
-
Apply a vacuum (e.g., 50-150 mTorr).
-
Increase the shelf temperature to a point below the collapse temperature (typically 2-5°C below Tg'). This creates a temperature gradient to drive sublimation.
-
Hold at this temperature until all the ice has sublimated. The endpoint can be determined by monitoring product temperature thermocouples and pressure sensors.
-
-
Secondary Drying:
-
Increase the shelf temperature further (e.g., 25°C) to remove residual bound water.
-
Hold until the desired final moisture content is reached.
-
-
-
Post-Lyophilization Analysis:
-
Cake Characterization: Visually inspect the lyophilized cakes for elegance, color, and signs of collapse.
-
Reconstitution Time: Measure the time required for the lyophilized cake to fully dissolve in the reconstitution medium.
-
Protein Stability Assessment:
-
Reconstitute the lyophilized product.
-
SEC-HPLC: Analyze the reconstituted protein solution to quantify the percentage of monomer, aggregates, and fragments. Compare the results to the pre-lyophilization sample.
-
Activity Assay: Perform a bioassay to determine the retention of biological activity of the protein. Express the results as a percentage of the initial activity.
-
-
Residual Moisture: Determine the residual moisture content of the lyophilized cake using Karl Fischer titration.
-
Protocol for Preparation and Characterization of Amorphous Solid Dispersions
Objective: To prepare an amorphous solid dispersion of a poorly soluble drug with this compound and to evaluate its impact on the drug's dissolution profile.
Materials and Equipment:
-
Poorly soluble Active Pharmaceutical Ingredient (API)
-
This compound
-
Suitable organic solvent (e.g., ethanol, methanol, acetone)
-
Spray dryer or rotary evaporator
-
USP Dissolution Apparatus 2 (Paddle)
-
HPLC with a validated method for the API
-
Differential Scanning Calorimeter (DSC)
-
Powder X-Ray Diffractometer (PXRD)
Methodology:
-
Preparation of the ASD (Spray Drying Method):
-
Dissolve the API and this compound in the chosen solvent at the desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Ensure complete dissolution.[11][12][13]
-
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine, dry powder.[11][14]
-
Collect the resulting powder and dry it further under vacuum to remove any residual solvent.
-
-
Solid-State Characterization:
-
DSC:
-
Accurately weigh 3-5 mg of the ASD powder into an aluminum pan and seal.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes the glass transition (Tg) of the ASD and the melting point (Tm) of the crystalline API.
-
The absence of a melting endotherm for the API and the presence of a single Tg for the dispersion confirm the amorphous nature and miscibility of the components.
-
-
PXRD:
-
Analyze the ASD powder using PXRD.
-
The absence of sharp Bragg peaks characteristic of the crystalline API and the presence of a "halo" pattern confirm the amorphous state of the drug in the dispersion.
-
-
-
In Vitro Dissolution Testing (USP Apparatus 2):
-
Media: Use a dissolution medium relevant to the physiological conditions (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8). Maintain the temperature at 37 ± 0.5°C.[15][16]
-
Procedure:
-
Place a quantity of the ASD powder equivalent to a specific dose of the API into the dissolution vessel.
-
Operate the paddle at a specified speed (e.g., 50 or 75 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium and replace it with fresh, pre-warmed medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the filtered samples for API concentration using a validated HPLC method.
-
-
Comparison: Perform the same dissolution test on the pure crystalline API and a physical mixture of the API and this compound at the same ratio as the ASD.
-
Data Analysis: Plot the percentage of drug dissolved versus time for all formulations. Calculate the dissolution rate and the extent of dissolution at various time points for comparison.
-
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To investigate the molecular interactions between a protein and this compound in the lyophilized state.
Materials and Equipment:
-
FTIR spectrometer with a suitable detector (e.g., DTGS)
-
Sample preparation accessories (e.g., KBr press, ATR crystal)
-
Lyophilized protein-maltotriose hydrate formulation
-
Lyophilized protein alone
-
Lyophilized this compound alone
-
Potassium bromide (KBr), spectroscopy grade
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly mix approximately 1-2 mg of the lyophilized sample with 100-200 mg of dry KBr in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Focus on the Amide I (1600-1700 cm⁻¹) and Amide II (1500-1600 cm⁻¹) bands of the protein, which are sensitive to secondary structure.
-
Compare the spectra of the protein-maltotriose formulation with the spectra of the protein alone and maltotriose alone.
-
Shifts in the Amide I and II band positions in the co-lyophilized sample compared to the protein alone can indicate hydrogen bonding interactions between the protein and maltotriose, which is evidence of the "water substitution" mechanism.[17]
-
Deconvolution and second-derivative analysis of the Amide I band can be used to quantify changes in the secondary structure (α-helix, β-sheet, etc.).[18][19]
-
Protocol for Dynamic Vapor Sorption (DVS) Analysis
Objective: To determine the moisture sorption-desorption isotherm of this compound to understand its hygroscopicity and physical stability under different humidity conditions.
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) analyzer
-
This compound powder
Methodology:
-
Sample Preparation:
-
Place a known mass (e.g., 5-10 mg) of this compound onto the DVS sample pan.
-
-
Experimental Setup:
-
Set the temperature to a constant value (e.g., 25°C).
-
Program a humidity ramp profile. A typical experiment involves a drying step, a sorption step, and a desorption step.
-
Drying: Equilibrate the sample at 0% relative humidity (RH) until a stable mass is achieved.
-
Sorption: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a set threshold (e.g., 0.002 %/min).[20]
-
Desorption: Decrease the RH in the same steps back to 0% RH, allowing for equilibration at each step.
-
-
-
Data Analysis:
-
Plot the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity.
-
The resulting plot is the moisture sorption-desorption isotherm.
-
Analyze the shape of the isotherm to classify the material's hygroscopicity.
-
The presence of hysteresis (where the desorption curve lies above the sorption curve) can provide information about the physical changes in the material during hydration and dehydration.
-
Significant water uptake at a specific RH may indicate a phase transition from an amorphous to a crystalline state.
-
By following these application notes and protocols, researchers can effectively evaluate the potential of this compound as a valuable excipient to address formulation challenges related to the stability of biologics and the bioavailability of poorly soluble drugs.
References
- 1. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Bigger, the Better?"─The Influence of Sugar Size and Residual Moisture on Protein Stability and Accessibility in Lyophilizates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of dissolution enhancement of itraconazole by solid dispersion in superdisintegrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced solubility and dissolution rate of itraconazole by a solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lyophilization Cycle Optimization for a High-Concentration Monoclonal Antibody Formulation Using Process Analytical Technology (PAT) | LYOPHILIZATION CORE [lyophilizationcore.com]
- 10. researchgate.net [researchgate.net]
- 11. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Development and Production Application Case Study of Amorphous Solid Dispersions: Spray Drying - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 15. usp.org [usp.org]
- 16. raytor.com [raytor.com]
- 17. An infrared spectroscopic study of the interactions of carbohydrates with dried proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Obtaining information about protein secondary structures in aqueous solution using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Pivotal Role of AGT1 Permease in Yeast Maltotriose Transport: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – New application notes released today provide researchers, scientists, and drug development professionals with a detailed understanding of the AGT1 permease's function in maltotriose transport in Saccharomyces cerevisiae. These notes, complete with experimental protocols and quantitative data, highlight the transporter's significance in industrial fermentations, particularly in brewing, where the efficient utilization of maltotriose is a key determinant of fermentation success.
Introduction
In industrial applications such as brewing and bioethanol production, the yeast Saccharomyces cerevisiae is tasked with fermenting a mixture of sugars derived from starch hydrolysis. While glucose and maltose are readily consumed, the trisaccharide maltotriose often remains partially or completely unfermented, leading to economic losses and inconsistencies in product quality.[1][2][3][4][5] The transport of sugars across the plasma membrane is the rate-limiting step for the metabolism of these larger sugars.[6] The AGT1 permease, an α-glucoside-H+ symporter, has been identified as the primary and essential transporter for the efficient uptake and fermentation of maltotriose in S. cerevisiae.[1][2][3][4][5][7] Understanding the function and regulation of AGT1 is therefore critical for the development of improved yeast strains for industrial applications.
The AGT1 permease, encoded by the AGT1 gene (also known as MAL11), is a member of the major facilitator superfamily of transporters.[8][9] It exhibits broad substrate specificity, transporting various α-glucosides including maltose, trehalose, sucrose, and importantly, maltotriose.[1][8][10] While other maltose transporters encoded by MALx1 genes (e.g., MAL21, MAL31, MAL41, and MAL61) efficiently transport maltose, they are unable to transport maltotriose effectively.[1][2][3][4][5] This makes AGT1 a key determinant for complete wort fermentation in brewing.[6][11]
Quantitative Data Summary
The kinetic parameters of AGT1 permease highlight its affinity for various sugars. The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the transport rate is half of the maximum velocity (Vmax).
| Substrate | Km (mM) | Notes | Reference |
| Maltotriose | 36 ± 2 | Low-affinity transport. | [1][2][3][4][5][7] |
| Maltotriose | ~18 | Low-affinity transport. | [12] |
| Maltose | ~20 to 35 | Low-affinity transport. | [1] |
| Maltose | ~30 | Low-affinity component of maltose transport. | [1] |
| Maltose | ~18 | Low-affinity transport. | [12] |
| Trehalose | ~8 | High-affinity transport. | [1] |
| Trehalose | 7.2 ± 0.5 | High-affinity transport. | [12] |
| Sucrose | ~8 | High-affinity transport. | [1] |
| α-methylglucoside | ~20 to 35 | Low-affinity transport. | [1] |
| α-methylglucoside | 34 ± 7 | Very low-affinity transport. | [12] |
Signaling Pathways and Regulation
The expression of the AGT1 gene is tightly regulated, primarily through the MAL gene regulatory system and is subject to glucose repression.
MAL Gene Regulation
Induction of AGT1 expression requires the presence of maltose or maltotriose.[1] The regulation is controlled by the MAL activator protein (e.g., Mal63p), which binds to upstream activating sequences (UASMAL) in the promoter region of MAL genes, including AGT1.[8][13] Maltotriose has been suggested to be a better inducer of AGT1 permease than maltose.[1]
Glucose Repression
Glucose is the preferred carbon source for S. cerevisiae, and its presence represses the expression of genes required for the metabolism of alternative sugars, including AGT1. This regulation is mediated by the Mig1p repressor protein, which binds to specific sites in the promoters of glucose-repressed genes.[14]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of AGT1 permease function.
Protocol 1: Sugar Transport Assay (H+-Symport Activity)
This protocol measures the initial rate of sugar uptake by monitoring the associated proton influx, which causes a transient alkalinization of the external medium.
Materials:
-
Yeast cells grown to mid-log phase in appropriate medium (e.g., YP-2% maltose).
-
Washing buffer: 25 mM potassium phosphate buffer, pH 6.0.
-
Assay buffer: 0.1 M KCl.
-
Sugar solutions (e.g., 200 mM maltotriose, maltose).
-
pH meter with a sensitive electrode and data acquisition system.
-
Stirred, temperature-controlled reaction vessel.
Procedure:
-
Harvest yeast cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Wash the cells twice with ice-cold washing buffer.
-
Resuspend the cells in the assay buffer to a final concentration of 10-20 mg (dry weight) per mL.
-
Equilibrate the cell suspension in the reaction vessel at a constant temperature (e.g., 30°C) with constant stirring until a stable pH is reached.
-
Initiate the transport assay by adding a small volume of the concentrated sugar solution to achieve the desired final concentration.
-
Record the pH change over time. The initial rate of pH increase reflects the rate of H+ symport.
-
Calibrate the pH change to H+ concentration using known amounts of a standard acid (e.g., HCl).
-
Calculate the initial rate of transport in nmol H+/min/mg dry weight of cells.
Protocol 2: Construction of an agt1Δ Deletion Mutant
Creating a null mutant is essential to confirm the role of AGT1 in maltotriose transport. This protocol outlines a PCR-based gene deletion strategy.
Materials:
-
Wild-type S. cerevisiae strain.
-
Plasmid containing a selectable marker (e.g., KanMX cassette for G418 resistance).
-
Custom-designed primers with homology to the regions flanking the AGT1 open reading frame (ORF) and to the selectable marker.
-
High-fidelity DNA polymerase and PCR reagents.
-
Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol).
-
Selective growth media (e.g., YPD + G418).
Procedure:
-
Primer Design: Design forward and reverse primers. The 5' end of the forward primer should have ~40-50 bp of homology to the region immediately upstream of the AGT1 start codon. The 3' end should be homologous to the beginning of the selectable marker. The 5' end of the reverse primer should have ~40-50 bp of homology to the region immediately downstream of the AGT1 stop codon (in reverse complement). The 3' end should be homologous to the end of the selectable marker.
-
PCR Amplification: Amplify the selectable marker cassette from the plasmid using the designed primers. This will generate a linear DNA fragment with the marker gene flanked by sequences homologous to the AGT1 locus.
-
Yeast Transformation: Transform the wild-type yeast strain with the purified PCR product using a high-efficiency transformation protocol.
-
Selection: Plate the transformed cells on selective media (e.g., YPD containing G418). Only cells that have integrated the resistance cassette will grow.
-
Verification: Confirm the correct integration of the deletion cassette and the absence of the AGT1 ORF by colony PCR using primers that anneal upstream and downstream of the AGT1 locus, as well as internal to the AGT1 ORF and the marker cassette.
Protocol 3: Fermentation Kinetics Assay
This protocol is used to assess the impact of AGT1 on the fermentation of maltotriose.
Materials:
-
Wild-type and agt1Δ yeast strains.
-
Fermentation medium (e.g., synthetic wort or YP medium with 2% maltotriose).
-
Fermentation vessels (e.g., flasks with airlocks).
-
Spectrophotometer for measuring cell density (OD600).
-
HPLC or other methods for measuring sugar and ethanol concentrations.
Procedure:
-
Pre-culture: Grow yeast strains overnight in a non-repressing medium (e.g., YP-2% maltose).
-
Inoculation: Inoculate the fermentation medium to a specific starting cell density (e.g., OD600 of 0.1).
-
Incubation: Incubate the cultures at a constant temperature (e.g., 25°C) with gentle agitation.
-
Sampling: At regular time intervals, aseptically remove samples from the fermentation vessels.
-
Analysis: For each sample, measure:
-
Cell density (OD600).
-
Sugar (maltotriose) and ethanol concentrations in the supernatant using HPLC.
-
-
Data Plotting: Plot cell growth, sugar consumption, and ethanol production over time to compare the fermentation performance of the wild-type and agt1Δ strains.
Significance and Applications
The central role of AGT1 permease in maltotriose transport has significant implications for industrial biotechnology.
-
Brewing: The presence and expression level of a functional AGT1 gene are critical for achieving complete attenuation of wort, which is rich in maltotriose.[1][6] Sluggish or incomplete maltotriose fermentation, a common problem in brewing, can often be attributed to the absence or low expression of AGT1.[2][3][4][5]
-
Bioethanol Production: Efficient fermentation of all available sugars in lignocellulosic hydrolysates is key to maximizing bioethanol yields. Engineering yeast strains to express AGT1 effectively can broaden the range of fermentable sugars.[3]
-
Drug Development: As a membrane transporter, AGT1 could be a target for compounds that modulate yeast fermentation. Understanding its structure and function is crucial for such endeavors. Site-directed mutagenesis studies have begun to identify key amino acid residues required for its transport activity.
Conclusion
The AGT1 permease is indispensable for the efficient transport and subsequent fermentation of maltotriose in Saccharomyces cerevisiae. The provided application notes and protocols offer a framework for researchers to investigate the function, regulation, and industrial relevance of this key transporter. Further research into the structure-function relationship and regulatory networks governing AGT1 will undoubtedly pave the way for the rational design of improved yeast strains for a variety of biotechnological applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.org [static.igem.org]
- 4. researchgate.net [researchgate.net]
- 5. takara.co.kr [takara.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. THE PULSAR Engineering [thepulsar.be]
- 9. Analysis of the H+/sugar symport in yeast under conditions of depolarized plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. YeastDeletionWebPages [chemogenomics.pharmacy.ubc.ca]
- 11. Vmax and Km of glucose transport and specific - Budding yeast Saccharomyces ce - BNID 110954 [bionumbers.hms.harvard.edu]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Measuring Yeast Fermentation Kinetics with a Homemade Water Displacement Volumetric Gasometer | Semantic Scholar [semanticscholar.org]
- 14. MAL33 Expression | SGD [yeastgenome.org]
Application Note: Experimental Protocols for Maltotriose Fermentation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The efficient fermentation of starch hydrolysates is critical in numerous industrial applications, including brewing, baking, and biofuel production. In these processes, maltotriose is a significant fermentable sugar, second only to maltose in abundance in substrates like brewer's wort.[1][2] However, many industrial strains of Saccharomyces cerevisiae exhibit sluggish or incomplete maltotriose utilization, leading to high residual sugar content, reduced ethanol yields, and inconsistent product quality.[1] This inefficiency primarily stems from the rate-limiting step of transporting maltotriose across the plasma membrane.[3][4]
Understanding the genetic and physiological basis of maltotriose metabolism is crucial for optimizing fermentation performance. Key to this is the characterization of α-glucoside transporters, such as those encoded by the AGT1, MALx1, MTY1 (MTT1), MPH2, and MPH3 genes, which are responsible for maltotriose uptake.[1][5][6][7] Once inside the cell, maltotriose is hydrolyzed into glucose by intracellular α-glucosidases (maltases) or, as recently discovered, by intracellular invertase.[8][9]
This application note provides a set of detailed protocols for studying maltotriose fermentation in yeast. It covers methods for phenotypic analysis, assessment of fermentation performance, direct measurement of sugar transport, and quantification of metabolic products. These protocols are designed to enable researchers to characterize and compare different yeast strains, identify genetic determinants of efficient fermentation, and develop strategies for strain improvement.
Key Genetic and Molecular Components
Efficient maltotriose utilization in Saccharomyces yeasts is governed by a network of genes, primarily the MAL and other related loci.
-
α-Glucoside Transporters (Permeases): These membrane proteins are responsible for the active transport of maltotriose into the cell via an H+ symport mechanism.[1][10] Transport is widely considered the rate-limiting step for maltotriose metabolism.[3][11]
-
Agt1p: A broad-spectrum α-glucoside permease considered the primary transporter of maltotriose in many S. cerevisiae strains.[1][7] It generally exhibits low affinity for maltotriose.[1]
-
Malx1p: A family of high-affinity maltose transporters encoded by genes at the five MAL loci (MAL11, MAL21, MAL31, MAL41, MAL61).[9] Their ability to transport maltotriose is controversial and strain-dependent, but some have been shown to facilitate its uptake.[12][13]
-
Mty1p/Mtt1p: A transporter identified in lager yeasts (S. pastorianus) that is unique in displaying a higher affinity for maltotriose than for maltose.[5][6][7]
-
Mph2p & Mph3p: Two other permeases capable of transporting maltotriose.[5]
-
-
Intracellular Hydrolases:
-
α-Glucosidase (Maltase): Encoded by the MALx2 genes, these enzymes hydrolyze intracellular maltose and maltotriose into glucose units, which then enter glycolysis.[5][9]
-
Intracellular Invertase: The cytoplasmic form of invertase (encoded by SUC genes) has been shown to efficiently hydrolyze intracellular maltotriose, revealing an unexpected overlap between sucrose and maltotriose metabolism.[8]
-
Maltotriose Transport and Metabolism Pathway
The pathway begins with the active transport of extracellular maltotriose across the yeast plasma membrane, a step mediated by specific permeases. Intracellularly, the sugar is hydrolyzed to glucose, which is then funneled into the central glycolytic pathway for energy and ethanol production.
Caption: Maltotriose transport and intracellular hydrolysis pathway.
Experimental Protocols
Protocol 1: Phenotypic Analysis of Maltotriose Utilization
This protocol is used to qualitatively assess a yeast strain's ability to utilize maltotriose as a sole carbon source and to distinguish between respiratory and fermentative metabolism.
Materials:
-
Yeast strains of interest
-
Yeast Extract Peptone (YP) medium (1% yeast extract, 2% peptone)
-
Carbon sources: 2% (w/v) glucose, 2% maltose, 2% maltotriose
-
Antimycin A stock solution (e.g., 3 mg/mL in ethanol)
-
Sterile agar, petri dishes, culture tubes, and microplates
-
Spectrophotometer or microplate reader
Methodology:
-
Plate Growth Assay: a. Prepare YP agar plates containing glucose, maltose, or maltotriose as the sole carbon source. b. For fermentation assessment, prepare an additional set of YP-maltotriose plates containing a respiratory inhibitor, such as antimycin A (final concentration of 3 mg/L).[6] c. Serially dilute overnight cultures of yeast strains and spot them onto the plates. d. Incubate plates at a suitable temperature (e.g., 25-30°C) for 2-5 days. e. Document growth patterns. Growth on maltotriose plates indicates utilization, while growth in the presence of antimycin A indicates fermentative ability.[3]
-
Liquid Growth Assay: a. Inoculate 5 mL of YP medium containing either glucose, maltose, or maltotriose with the yeast strain to a starting OD₆₀₀ of ~0.1. b. Incubate in a shaking incubator. c. Monitor cell growth by measuring OD₆₀₀ at regular intervals until the stationary phase is reached. d. Plot growth curves (OD₆₀₀ vs. time) to determine growth rates and final cell densities.
Caption: Workflow for phenotypic analysis of maltotriose utilization.
Protocol 2: Fermentation Performance Assessment
This protocol quantifies a strain's fermentation efficiency by monitoring sugar consumption and ethanol production over time in a simulated industrial medium like brewer's wort.
Materials:
-
Yeast strains
-
Fermentation medium (e.g., brewer's wort, or synthetic medium mimicking wort composition: 1.5% glucose, 7% maltose, 1.5% maltotriose).[5]
-
Fermentation vessels (e.g., Erlenmeyer flasks with airlocks, or small-scale fermenters).[14]
-
Shaking incubator or magnetic stirrer
-
Microcentrifuge and tubes
-
HPLC system for analysis (see Protocol 4.4)
Methodology:
-
Yeast Propagation: Grow a pre-culture of the yeast strain in a suitable medium (e.g., YPD) to ensure a healthy and active starting population.[14]
-
Inoculation: Harvest and wash the yeast cells. Inoculate the fermentation medium to a standard cell density (e.g., 1 g of fresh yeast/L or a specific cell count like 7 x 10⁶ cells/mL).[14]
-
Fermentation: a. Conduct the fermentation at a controlled temperature (e.g., 15°C for lager strains, 20-25°C for ale strains).[14] b. Maintain low agitation or static conditions to mimic industrial processes.[14] c. Monitor the fermentation progress by measuring the weight loss due to CO₂ evolution or by taking samples.
-
Sampling: a. Aseptically withdraw samples (e.g., 1-2 mL) at regular time points (e.g., 0, 12, 24, 48, 72, 96 hours). b. Centrifuge the samples to pellet the yeast cells. c. Store the supernatant at -20°C for later analysis of sugar and ethanol concentrations via HPLC.
Protocol 3: Sugar Transport Assay using Radiolabeled Substrates
This protocol provides a direct measurement of the rate of maltotriose uptake into the yeast cell, allowing for the characterization of transporter kinetics.
Important Note: Commercial [¹⁴C]maltotriose can be contaminated with [¹⁴C]maltose and [¹⁴C]glucose, which can lead to overestimation of maltotriose uptake.[1] It is crucial to use repurified radiolabeled maltotriose.[6]
Materials:
-
Yeast cells grown to mid-log phase in a maltose-containing medium (to induce MAL genes).[2][15]
-
Ice-cold water and wash buffer (e.g., 0.1 M tartrate-Tris, pH 4.2).[2][15]
-
Radiolabeled substrate: [U-¹⁴C]-maltotriose.
-
Unlabeled maltotriose for concentration adjustments.
-
Ice-cold "stop solution" (e.g., buffered 1% non-radioactive sugar solution).[16]
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus with glass fiber filters.
Methodology:
-
Cell Preparation: a. Harvest yeast cells from culture by centrifugation at 4°C.[13] b. Wash the cells twice with ice-cold water.[13] c. Resuspend the cells in an appropriate cold buffer (e.g., 0.2 M potassium phosphate, pH 4.5) to a high density (e.g., 200 mg fresh yeast/mL).[13][15] Keep the cell suspension on ice.
-
Uptake Assay (Zero-trans conditions): a. Equilibrate the dense cell suspension to the desired assay temperature (e.g., 20°C). b. To initiate the assay, add a small volume of the cell suspension to a reaction tube containing the buffered radiolabeled maltotriose solution (e.g., at a final concentration of 5 mM).[2][15] c. Allow the uptake to proceed for a very short, precise time (e.g., 60 seconds) to measure the initial transport rate.[16]
-
Quenching and Separation: a. Terminate the reaction by adding a large volume of ice-cold stop solution.[16] b. Immediately filter the mixture through a glass fiber filter to separate the cells from the radioactive medium. c. Quickly wash the filter with more ice-cold buffer to remove any non-transported substrate.
-
Quantification: a. Place the filter into a scintillation vial with scintillation fluid. b. Measure the radioactivity retained by the cells using a liquid scintillation counter. c. Calculate the transport rate based on the measured radioactivity, specific activity of the substrate, cell mass, and time.
Protocol 4: Analysis of Sugars and Fermentation Products by HPLC
This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of glucose, maltose, maltotriose, glycerol, and ethanol in fermentation samples.
Materials:
-
HPLC system equipped with a Refractive Index (RI) detector.[2]
-
Appropriate HPLC column (e.g., Aminex HPX-87H or Shodex SUGAR SH1821).[2][17]
-
Supernatant samples from Protocol 4.2.
-
Standards for all compounds to be quantified (glucose, maltose, maltotriose, glycerol, ethanol).
-
Syringe filters (0.22 or 0.45 µm).
Methodology:
-
Sample Preparation: Thaw the stored supernatant samples. Filter them through a 0.22 µm syringe filter to remove any particulate matter.
-
Standard Curve Generation: Prepare a series of standards of known concentrations for each compound of interest. Run these standards on the HPLC to generate a calibration curve.
-
HPLC Analysis: a. Set up the HPLC system with the appropriate column, mobile phase, flow rate (e.g., 0.3-0.6 mL/min), and column temperature (e.g., 55-75°C).[2][17] b. Inject the prepared samples onto the column. c. Record the chromatograms.
-
Data Analysis: a. Identify the peaks in the sample chromatograms by comparing their retention times to those of the standards. b. Quantify the concentration of each compound by integrating the peak area and comparing it to the standard curve.
Data Presentation
Quantitative data from these experiments should be organized for clear interpretation and comparison.
Table 1: Comparison of Transporter Kinetic Parameters for Maltose and Maltotriose.
| Transporter | Substrate | Apparent Kₘ (mM) | Reference(s) |
|---|---|---|---|
| Agt1p | Maltose | ~20 - 35 | [1] |
| Maltotriose | ~20 - 36 | [1] | |
| Malx1p | Maltose | ~2 - 4 | [1] |
| Maltotriose | Not efficiently transported | [1] | |
| Mty1p | Maltose | ~61 - 88 | [7] |
| | Maltotriose | ~16 - 27 |[7] |
Table 2: Example Fermentation Performance Data for S. cerevisiae Strain PYCC 5297.
| Carbon Source | Specific Growth Rate (h⁻¹) | CO₂ Production Rate (µL·h⁻¹·mg⁻¹) | O₂ Consumption Rate (µL·h⁻¹·mg⁻¹) | Respiratory Quotient (RQ) | Reference(s) |
|---|---|---|---|---|---|
| Glucose | 0.45 | 220 ± 10 | 25 ± 2 | 0.11 | [5] |
| Maltose | 0.33 | 180 ± 8 | 29 ± 2 | 0.16 | [5] |
| Maltotriose | 0.28 | 140 ± 5 | 51 ± 3 | 0.36 | [5] |
(Data adapted from Salema-Oom et al., 2005. Rates are for resting cells.)[5]
Table 3: Sugar Consumption and Ethanol Production During Fermentation.
| Time (hours) | Glucose (g/L) | Maltose (g/L) | Maltotriose (g/L) | Ethanol (g/L) |
|---|---|---|---|---|
| 0 | 15.0 | 70.0 | 15.0 | 0.0 |
| 24 | 1.2 | 65.3 | 14.8 | 7.1 |
| 48 | 0.0 | 35.1 | 14.5 | 24.5 |
| 72 | 0.0 | 5.4 | 13.9 | 42.1 |
| 96 | 0.0 | 0.1 | 8.2 | 48.9 |
(This is illustrative data based on typical sugar utilization patterns where glucose is consumed first, followed by maltose, and then maltotriose.)[5]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Maltose and maltotriose utilisation by group I strains of the hybrid lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maltotriose fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maltotriose utilization in lager yeast strains: MTT1 encodes a maltotriose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient maltotriose fermentation through hydrolysis mediated by the intracellular invertase of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microarray karyotyping of maltose-fermenting Saccharomyces yeasts with differing maltotriose utilization profiles reveals copy number variation in genes involved in maltose and maltotriose utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular analysis of maltotriose transport and utilization by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. crescentcitybrewtalk.com [crescentcitybrewtalk.com]
- 17. shodex.com [shodex.com]
Troubleshooting & Optimization
Technical Support Center: Incomplete Maltotriose Fermentation in Brewing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to incomplete maltotriose fermentation, a common challenge for researchers, scientists, and drug development professionals working with brewing processes.
Frequently Asked Questions (FAQs)
Q1: What is maltotriose and why is its fermentation important?
A1: Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. In a typical brewer's wort, it is the second most abundant fermentable sugar after maltose, constituting approximately 15-20% of the total fermentable sugars.[1] Efficient fermentation of maltotriose is crucial for achieving the desired alcohol content, flavor profile, and avoiding residual sweetness in the final product. Incomplete fermentation can lead to a higher final gravity and potential inconsistencies between batches.[2]
Q2: What are the primary causes of incomplete maltotriose fermentation?
A2: The primary causes can be categorized into three main areas:
-
Yeast Genetics: The ability of a yeast strain to efficiently transport maltotriose into the cell is a major limiting factor.[3] Key transporter genes involved are AGT1 in Saccharomyces cerevisiae (ale yeast) and MTT1 in Saccharomyces pastorianus (lager yeast).[4][5] Strains with no or low expression of these genes will exhibit poor maltotriose uptake.
-
Wort Composition: The presence of other, more readily fermentable sugars like glucose and fructose can repress the uptake of maltose and maltotriose.[1] High concentrations of these simple sugars will delay the utilization of maltotriose until they are depleted.
-
Fermentation Conditions: Suboptimal fermentation conditions such as temperature fluctuations, poor yeast health (viability and vitality), inadequate aeration at the start of fermentation, and extreme pH levels can stress the yeast and hinder its ability to ferment more complex sugars like maltotriose.[6]
Q3: How does mashing temperature influence the maltotriose concentration in the wort?
A3: Mashing temperature directly impacts the activity of amylase enzymes (β-amylase and α-amylase), which break down starches into fermentable sugars.
-
Lower mash temperatures (around 62-65°C or 144-149°F) favor the activity of β-amylase, which produces more fermentable sugars, including maltose. This can lead to a more fermentable wort overall.
-
Higher mash temperatures (around 68-72°C or 154-162°F) favor α-amylase activity, which produces a less fermentable wort with a higher proportion of dextrins and potentially more maltotriose relative to maltose.[7][8] This can contribute to a higher final gravity if the yeast strain is not efficient at maltotriose fermentation.
Q4: Can a Saccharomyces cerevisiae strain that is positive for the STA1 gene (diastaticus) help with incomplete maltotriose fermentation?
A4: Saccharomyces cerevisiae var. diastaticus possesses the STA1 gene, which enables it to produce and secrete glucoamylase, an enzyme that can break down dextrins and starches into fermentable sugars.[9] While this can lead to a very dry beer and high attenuation, it is not a direct solution for poor maltotriose transport. Diastatic yeast primarily addresses the breakdown of larger carbohydrates that regular brewing yeast cannot ferment. If the issue is inefficient maltotriose transport by the primary yeast strain, introducing a diastatic strain could lead to over-attenuation and potential quality control issues if not managed properly.[10][11]
Troubleshooting Guides
Issue 1: High Final Gravity and Residual Sweetness
Symptoms: The final gravity of the beer is significantly higher than the target, and the finished product has a noticeable sweet taste.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Yeast Performance:
-
Verify Yeast Strain: Confirm that the yeast strain being used is known to be a good maltotriose fermenter. Refer to the supplier's specifications.
-
Check Yeast Health: Ensure proper yeast pitching rates, viability, and vitality. A low pitch rate or stressed yeast may not have the capacity to fully attenuate the wort.[6]
-
Action: Conduct a yeast viability test (see Experimental Protocols). Consider repitching with a healthy, attenuative yeast strain if fermentation is stalled.
-
-
Wort Composition Issues:
-
Review Mash Profile: A high mash temperature may have produced a less fermentable wort.
-
Action: For future batches, consider adjusting the mash temperature to a lower range to favor β-amylase activity.[7]
-
-
Fermentation Management:
-
Temperature Control: Ensure the fermentation temperature is within the optimal range for the yeast strain. A drop in temperature can cause the yeast to become dormant.[6]
-
Action: If the temperature has dropped, gently warm the fermenter to the appropriate temperature and rouse the yeast by carefully swirling the vessel.[6]
-
Issue 2: Suspected Diastaticus Contamination Leading to Over-Attenuation
Symptoms: The beer continues to ferment after packaging, leading to over-carbonation, gushing, and potentially exploding containers. The final gravity is much lower than anticipated.
Possible Causes & Troubleshooting Steps:
-
Cross-Contamination: S. cerevisiae var. diastaticus may have been unintentionally introduced into the fermentation.
-
Action: Review cleaning and sanitation procedures. Use separate equipment for handling diastatic and non-diastatic yeast strains if possible.[12]
-
-
Confirmation of Diastaticus:
Data Presentation
Table 1: Typical Sugar Composition of an All-Malt Brewer's Wort.
| Sugar | Percentage of Total Carbohydrates |
| Glucose | 10-15% |
| Fructose | 1-2% |
| Sucrose | 1-2% |
| Maltose | 60-65% |
| Maltotriose | 15-20% |
| Dextrins (Unfermentable) | 20-30% |
Source: Adapted from CDR BeerLab®[1]
Table 2: Impact of Mash Temperature on Wort Fermentability.
| Mash Temperature | Predominant Enzyme Activity | Resulting Wort Characteristics |
| 62-65°C (144-149°F) | β-amylase | Highly fermentable, lower final gravity, lighter body |
| 66-68°C (151-154°F) | Balanced β- and α-amylase | Moderately fermentable, balanced profile |
| 69-72°C (156-162°F) | α-amylase | Less fermentable, higher final gravity, fuller body |
Source: Adapted from Beer Maverick and Wildcraft Brewery[7][8]
Table 3: Kinetic Parameters (Km) of Key Maltotriose Transporters.
| Transporter | Yeast Species | Substrate | Km (mM) | Affinity |
| AGT1 | S. cerevisiae | Maltotriose | ~20-36 | Low |
| AGT1 | S. cerevisiae | Maltose | ~18-30 | Low |
| MALx1 (e.g., MAL31, MAL61) | S. cerevisiae | Maltose | ~3-7 | High |
| MTT1 | S. pastorianus | Maltotriose | 16-27 | Higher than for maltose |
| MTT1 | S. pastorianus | Maltose | 61-88 | Lower than for maltotriose |
Source: Adapted from multiple sources[4][5][13]
Experimental Protocols
Protocol 1: Analysis of Residual Sugars by HPLC-ELSD
Objective: To quantify the concentration of fermentable sugars (glucose, fructose, maltose, maltotriose) in wort and beer.
Methodology:
-
Sample Preparation:
-
Degas carbonated samples by sonication or vigorous shaking.
-
Centrifuge the sample to remove yeast and other particulates.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the sample as necessary with deionized water to fall within the calibration range of the instrument.[14]
-
-
Chromatographic Conditions:
-
Column: Amino-bonded silica column.
-
Mobile Phase: Acetonitrile and water gradient. A typical starting condition is 85:15 (ACN:H₂O).
-
Flow Rate: 1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10-20 µL.
-
-
Calibration:
-
Prepare a series of mixed sugar standards of known concentrations (glucose, fructose, maltose, maltotriose) in deionized water.
-
Generate a calibration curve for each sugar by plotting peak area against concentration.
-
-
Analysis:
Protocol 2: Yeast Viability Testing using Methylene Blue Staining
Objective: To determine the percentage of live yeast cells in a slurry.
Methodology:
-
Sample Preparation:
-
Obtain a representative sample of the yeast slurry.
-
Perform a serial dilution of the slurry with distilled water to achieve a countable cell density (e.g., 1:100).[17]
-
-
Staining:
-
Mix a small volume of the diluted yeast suspension with an equal volume of 0.01% methylene blue solution.
-
Allow the mixture to stand for 1-5 minutes.[18]
-
-
Cell Counting:
-
Load the stained yeast suspension into a hemocytometer.
-
Using a microscope at 400x magnification, count the total number of cells and the number of blue-stained (non-viable) cells in the central grid. Viable cells will appear clear as they can reduce the methylene blue.[19]
-
Count at least 500 cells for statistical significance.
-
-
Calculation:
-
% Viability = (Total Cells - Blue Cells) / Total Cells * 100
-
Protocol 3: Detection of Saccharomyces cerevisiae var. diastaticus
Objective: To determine if a beer sample is contaminated with diastatic yeast.
Methodology 1: Forced Fermentation Test
-
Sample Incubation:
-
Analysis:
-
After incubation, measure the final gravity, alcohol by volume (ABV), and carbonation level.
-
A significant drop in gravity, increase in ABV, and/or increased carbonation compared to a control sample kept at a cooler temperature indicates the presence of a super-attenuating microorganism, likely diastaticus.[20]
-
Methodology 2: Plating on Selective Media
-
Plating:
-
Plate a sample of the beer or yeast slurry onto Lin's Cupric Sulfate Media (LCSM) agar.
-
-
Incubation:
-
Incubate the plates at 30°C for at least 3 days.
-
-
Observation:
-
Some strains of S. cerevisiae var. diastaticus are known to grow on LCSM.[10] Observe for colony growth. Further microscopic examination can help differentiate from other potential contaminants like Brettanomyces.
-
Methodology 3: PCR Analysis
-
Sample Submission:
-
For the most definitive result, send a sample of the beer or a yeast isolate to a qualified laboratory.
-
-
Analysis:
Visualizations
References
- 1. cdrfoodlab.com [cdrfoodlab.com]
- 2. gusmerenterprises.com [gusmerenterprises.com]
- 3. Maltotriose fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular analysis of maltotriose active transport and fermentation by Saccharomyces cerevisiae reveals a determinant role for the AGT1 permease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. help.grainfather.com [help.grainfather.com]
- 7. beermaverick.com [beermaverick.com]
- 8. wildcraftbrewery.co.uk [wildcraftbrewery.co.uk]
- 9. brewingindustryguide.com [brewingindustryguide.com]
- 10. rockstarbrewer.com [rockstarbrewer.com]
- 11. S. diastaticus – an ongoing brewers’ threat and the search for a needle in a haystack - Food & Feed Analysis [food.r-biopharm.com]
- 12. brewlab.co.uk [brewlab.co.uk]
- 13. scispace.com [scispace.com]
- 14. ttb.gov [ttb.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. craftbrewersconference.com [craftbrewersconference.com]
- 19. revvity.com [revvity.com]
- 20. oculyze.net [oculyze.net]
Technical Support Center: Maltotriose Utilization by Yeast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with maltotriose utilization in yeast-based experiments.
Frequently Asked Questions (FAQs)
Q1: My yeast strain is not utilizing maltotriose, or the utilization is very slow. What are the primary reasons for this?
A1: Inefficient or absent maltotriose utilization by Saccharomyces cerevisiae and related yeasts is a common issue. The primary bottleneck is often the transport of maltotriose across the cell membrane.[1][2][3] Key factors include:
-
Genetic Makeup of the Yeast Strain: The presence and expression levels of specific transporter genes are crucial. The AGT1 gene is considered the primary transporter for maltotriose in many S. cerevisiae strains.[1][4][5] Other transporters like MTT1 (also known as MTY1), MPH2, and MPH3 also play a role, though their efficiency and substrate specificity can vary.[1][6] Strains lacking or having low expression of these genes will exhibit poor maltotriose uptake.
-
Competition with Other Sugars: Maltose is often the preferred substrate over maltotriose and can competitively inhibit maltotriose transport.[7][8] Most yeast strains will consume glucose first, followed by maltose, and only then maltotriose.[6][9]
-
Suboptimal Fermentation Conditions: Environmental factors significantly impact maltotriose utilization. These include temperature, pH, oxygen availability, ethanol concentration, and osmotic pressure.[9][10][11]
-
Repression of MAL Genes: The expression of genes required for maltose and maltotriose metabolism can be repressed in the later stages of fermentation, especially under high-gravity conditions.[12]
Q2: Which genes are responsible for maltotriose transport in yeast?
A2: Several genes encode for α-glucoside transporters capable of importing maltotriose. The key players are:
-
AGT1 (Alpha-Glucoside Transporter 1): Encodes a broad-spectrum α-glucoside permease and is considered the primary maltotriose transporter in many brewing and laboratory strains of S. cerevisiae.[1][4] It generally exhibits lower affinity for maltotriose compared to other sugars like trehalose and sucrose.[2][4]
-
MTT1/MTY1 (Maltotriose Transporter 1): This gene encodes a transporter with a higher affinity for maltotriose than for maltose, a unique feature among the known α-glucoside transporters.[1][6][13] Its presence is associated with efficient maltotriose fermentation, particularly in lager yeast strains (S. pastorianus).[13]
-
MALx1 Genes (MAL11, MAL21, MAL31, MAL41, MAL61): These genes are primarily known as maltose transporters. While some studies suggest they can transport maltotriose, their affinity and efficiency for this trisaccharide are generally low, and they are not considered the primary route for its uptake.[4][7][8]
-
MPH2 and MPH3: The role of these transporters in maltotriose uptake is debated. While some initial studies suggested they transport maltotriose, later research indicated they might not be significant contributors, with some findings attributed to substrate impurities in early experiments.[1]
Q3: How do environmental conditions affect maltotriose utilization?
A3: Environmental stressors can significantly inhibit maltotriose uptake, especially in the later stages of fermentation. Key parameters to control are:
-
Temperature: Increasing the fermentation temperature can enhance the rate of maltotriose assimilation.[9][10][11]
-
Oxygen: Supplying oxygen to the wort can improve maltotriose utilization.[9][10][11]
-
pH: Low pH levels can reduce the efficiency of maltotriose uptake.[9][10][11]
-
Ethanol Concentration: High ethanol levels are toxic to yeast and can inhibit transporter function, thereby reducing maltotriose uptake.[9][10][11]
-
Osmotic Pressure: High initial wort gravity (high osmotic pressure) can negatively impact maltotriose utilization.[9][10][11]
-
Pitching Rate: Increasing the initial yeast cell concentration (pitching rate) can enhance maltotriose consumption and may help alleviate the negative effects of high osmotic pressure, ethanol, and low pH.[9][10][11]
Troubleshooting Guides
Issue 1: Complete lack of maltotriose consumption.
| Possible Cause | Troubleshooting Step |
| Yeast strain lacks functional maltotriose transporters. | 1. Genotype Verification: Check for the presence of key maltotriose transporter genes like AGT1 and MTT1 using PCR or whole-genome sequencing. 2. Strain Selection: Switch to a yeast strain known for efficient maltotriose fermentation, such as certain lager strains (S. pastorianus).[13] |
| Severe repression of transporter gene expression. | 1. Optimize Media Composition: Ensure glucose levels are not excessively high, as glucose represses the expression of MAL and other genes required for maltotriose metabolism.[6] 2. Use Constitutive Promoters: For genetically engineered strains, consider expressing the maltotriose transporter gene under the control of a constitutive promoter. |
| Extracellular hydrolysis phenotype in agt1Δ strains. | In some strains lacking the AGT1 permease, a long lag phase may be observed before slow aerobic growth on maltotriose. This can be due to extracellular hydrolysis of maltotriose by secreted α-glucosidases like Ima5p, followed by the uptake of the resulting glucose.[14] Confirm this by assaying for glucose accumulation in the medium. |
Issue 2: Sluggish or incomplete maltotriose fermentation.
| Possible Cause | Troubleshooting Step |
| Competition from maltose. | Maltose is the preferred substrate and competes for the same transporters as maltotriose.[7][8] This is a natural part of the fermentation process. To analyze the specific kinetics, consider experiments with maltotriose as the sole carbon source. |
| Suboptimal environmental conditions. | 1. Temperature Optimization: Gradually increase the fermentation temperature within the optimal range for your yeast strain.[9][10] 2. Oxygenation: Ensure adequate aeration at the beginning of the fermentation.[9][10] 3. pH Monitoring: Maintain the pH within the optimal range for your yeast. 4. Pitching Rate Adjustment: Increase the initial yeast pitching rate.[9][10] |
| Deteriorating yeast health in late-stage fermentation. | High ethanol concentration and nutrient depletion in the later stages of fermentation can inhibit maltotriose uptake.[7][8] Ensure the initial medium is rich in essential nutrients. |
| Low transporter affinity. | The primary maltotriose transporter, Agt1p, has a relatively low affinity for maltotriose.[2][4] This results in a slower uptake rate compared to maltose. Consider overexpression of AGT1 or using strains with more efficient transporters like MTT1. |
Data Presentation
Table 1: Kinetic Parameters of Key α-Glucoside Transporters in Saccharomyces
| Transporter | Substrate | Km (mM) | Notes |
| Agt1p | Maltotriose | ~20 - 36 | Low-affinity transport.[2][4] |
| Maltose | ~20 - 35 | Low-affinity transport.[4] | |
| Trehalose | ~8 | High-affinity transport.[2][4] | |
| Sucrose | ~8 | High-affinity transport.[2] | |
| Mtt1p/Mty1p | Maltotriose | 16 - 27 | Higher affinity for maltotriose than maltose.[1] |
| Maltose | 61 - 88 | Lower affinity for maltose.[1] | |
| Malx1p | Maltose | ~2 - 4 | High-affinity transport for maltose.[4] |
| Maltotriose | - | Generally considered inefficient for maltotriose transport.[4] |
Km (Michaelis constant) values represent the substrate concentration at which the transport rate is half of the maximum. Lower Km indicates higher affinity.
Experimental Protocols
Protocol 1: Assay for Maltotriose Transport via Radiolabeled Substrate Uptake
This method measures the initial rate of maltotriose uptake into yeast cells.
Materials:
-
Yeast culture grown to mid-log phase in YP-maltose medium.
-
Ice-cold sterile water.
-
0.1 M Tartrate-Tris buffer (pH 4.2).
-
[U-14C]-maltotriose solution.
-
Unlabeled maltotriose solution.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Microcentrifuge.
-
Filtration apparatus with glass fiber filters.
Methodology:
-
Cell Preparation:
-
Harvest yeast cells from the culture by centrifugation (e.g., 5,000 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold sterile water.
-
Resuspend the cells in 0.1 M tartrate-Tris buffer (pH 4.2) to a final concentration of approximately 200 mg fresh weight/mL. Keep the cell suspension on ice.
-
-
Uptake Assay:
-
Pre-warm the cell suspension to the desired assay temperature (e.g., 20°C) for 5 minutes.
-
Initiate the transport assay by adding a small volume of the [U-14C]-maltotriose solution to the cell suspension to achieve the desired final substrate concentration (e.g., 5 mM).
-
At specific time points (e.g., 30, 60, 90, 120 seconds), take an aliquot of the cell suspension.
-
-
Stopping the Reaction and Separation:
-
Immediately add the aliquot to a large volume of ice-cold buffer to stop the transport.
-
Quickly filter the cell suspension through a glass fiber filter and wash the filter with more ice-cold buffer to remove extracellular radiolabeled substrate.
-
-
Quantification:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell suspension for normalization.
-
-
Data Analysis:
-
Calculate the rate of maltotriose uptake (e.g., in nmol/min/mg protein). The initial linear phase of uptake represents the transport rate.
-
This protocol is adapted from methodologies described in the literature.[7][15]
Protocol 2: Determination of α-Glucosidase (Maltase) Activity
This protocol measures the intracellular enzyme activity responsible for hydrolyzing maltotriose into glucose.
Materials:
-
Yeast cells from a mid-log phase culture.
-
Permeabilization solution (e.g., Triton X-100 or digitonin).
-
Reaction buffer (e.g., 100 mM MOPS-NaOH, pH 6.8).
-
Substrate solution (100 mM maltotriose or 2 mM p-nitrophenyl-α-D-glucopyranoside (pNPαG) in reaction buffer).
-
Stop solution (e.g., 1 M sodium carbonate).
-
Spectrophotometer.
Methodology:
-
Cell Permeabilization:
-
Harvest and wash yeast cells as described in Protocol 1.
-
Resuspend the cells in the reaction buffer.
-
Add a permeabilizing agent (e.g., a few drops of Triton X-100) and incubate for a short period to make the cell membrane permeable to the substrate.
-
-
Enzymatic Reaction:
-
Add the permeabilized cell suspension to the pre-warmed substrate solution.
-
Incubate at the desired temperature (e.g., 30°C) for a defined period.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding the stop solution.
-
Centrifuge the mixture to pellet the cells.
-
If using pNPαG as a substrate, measure the absorbance of the supernatant at 405 nm to quantify the amount of p-nitrophenol released.
-
If using maltotriose as a substrate, the released glucose can be quantified using a glucose oxidase/peroxidase assay.
-
-
Data Analysis:
-
Calculate the specific activity of α-glucosidase (e.g., in µmol/min/mg protein).
-
This protocol is based on methods described in the literature.[4]
Visualizations
Signaling Pathways and Transport Mechanisms
Caption: Maltotriose transport and metabolism pathway in yeast.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Molecular analysis of maltotriose transport and utilization by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. tandfonline.com [tandfonline.com]
- 12. Fermentation of High Concentrations of Maltose by Saccharomyces cerevisiae Is Limited by the COMPASS Methylation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maltose and maltotriose utilisation by group I strains of the hybrid lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracellular maltotriose hydrolysis by Saccharomyces cerevisiae cells lacking the AGT1 permease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing AGT1 Permease for Maltotriose Fermentation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing AGT1 permease expression and function in Saccharomyces cerevisiae for efficient maltotriose fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of AGT1 permease in yeast fermentation?
A1: The AGT1 permease, encoded by the AGT1 gene, is a proton symporter responsible for the active transport of various α-glucosides across the yeast plasma membrane.[1] It is the primary and essential transporter for maltotriose in Saccharomyces cerevisiae.[2] While other transporters in the MAL family (e.g., Malx1 permeases) efficiently transport maltose, they are generally unable to transport maltotriose, making AGT1 critical for the fermentation of this sugar.[2] Incomplete or slow maltotriose fermentation, a common issue in industries like brewing, is often linked to the absence or poor expression of a functional AGT1 transporter.[2][3]
Q2: Why is maltotriose fermentation often slower than maltose or glucose fermentation?
A2: Maltotriose fermentation is often sluggish for several reasons:
-
Transport Affinity: The AGT1 permease has a significantly lower affinity for maltotriose (Km ≈ 36 mM) compared to other sugars like maltose.[2]
-
Glucose Repression: Like other genes for alternative sugar metabolism, AGT1 expression is subject to glucose repression. Yeast cells will preferentially consume glucose, and only after its depletion will the machinery for maltose and maltotriose uptake be fully induced.[4]
-
Sequential Utilization: Most yeast strains will consume maltose before beginning to utilize maltotriose, even when both are present.[4] This is due to a combination of transport competition and regulatory preferences.[5]
-
Transport as a Bottleneck: The transport of maltotriose into the cell is frequently the rate-limiting step for its metabolism.[6][7]
Q3: How is the expression of the AGT1 gene regulated?
A3: The expression of AGT1 is primarily regulated by the MAL system.[8] Its transcription is induced by the presence of maltose, which is mediated by a Mal-activator protein (Malx3).[9][10] The upstream region of AGT1 contains a maltose-inducible sequence (UASMAL) similar to that found in other MAL genes.[9][10] Expression can also be influenced by the specific yeast strain, with some strains showing constitutive (non-inducible) expression, while others are fully repressed by glucose.[11]
Q4: Can overexpression of AGT1 alone solve all maltotriose fermentation issues?
A4: Not always. While overexpressing AGT1, for instance by using a strong constitutive promoter like PGPD, can significantly improve maltotriose uptake, it may not lead to efficient fermentation if another downstream step becomes the new bottleneck.[12] Research has shown that even with high levels of AGT1 expression, inefficient intracellular hydrolysis of the imported maltotriose can limit the overall fermentation rate.[12] In such cases, co-expression of an efficient intracellular α-glucosidase or even an intracellular invertase (iSUC2), which has been shown to hydrolyze maltotriose, may be necessary for optimal performance.[12]
Troubleshooting Guide
Problem 1: My yeast strain contains the AGT1 gene but shows poor or no maltotriose utilization.
-
Potential Cause 1: Defective Promoter or Regulation.
-
Many industrial yeast strains possess a non-functional AGT1 gene due to divergent or defective promoter sequences, preventing its expression.[6][12] The presence of glucose can also repress gene expression.[11]
-
Troubleshooting Step:
-
Verify AGT1 transcript levels via quantitative real-time PCR (qRT-PCR) during growth on maltose or maltotriose. Compare expression to a glucose-grown control.
-
If expression is low or absent, consider replacing the native promoter with a strong constitutive promoter (e.g., PTDH3, PGPD) to drive expression.[8][12]
-
-
-
Potential Cause 2: Non-functional Protein.
-
Mutations in the coding sequence of AGT1 can lead to a non-functional or poorly functioning permease. Specific amino acid residues (e.g., Glu-120, Asp-123, Glu-167, Arg-504) are critical for substrate binding and transport.[13][14]
-
Troubleshooting Step: Sequence the AGT1 gene from your strain and compare it to a known functional reference sequence to identify any potential loss-of-function mutations.
-
Problem 2: I have successfully overexpressed AGT1, but maltotriose fermentation remains sluggish.
-
Potential Cause: Intracellular Hydrolysis is the New Rate-Limiting Step.
-
Efficiently transporting maltotriose into the cell is only the first step. The cell must then hydrolyze it into glucose molecules for glycolysis. If the endogenous α-glucosidase (maltase) activity is low, maltotriose can accumulate intracellularly, stalling the process.
-
Troubleshooting Step:
-
Assay the intracellular α-glucosidase activity in your strain.
-
Consider overexpressing a highly efficient α-glucosidase.
-
An alternative strategy is to overexpress the intracellular form of invertase (iSUC2), which has been demonstrated to effectively hydrolyze maltotriose intracellularly.[12]
-
-
Problem 3: I am observing inconsistent or poor fermentation performance in high-gravity worts.
-
Potential Cause: Environmental Stress.
-
Very high gravity (VHG) conditions (>20 °P) impose significant osmotic and ethanol stress on yeast cells.[15] This stress can inhibit cell growth and reduce the ability of the yeast to metabolize complex sugars like maltose and maltotriose, even in strains that perform well under normal conditions.[15]
-
Troubleshooting Step:
-
Select yeast strains known for high-stress tolerance. Strains like Nottingham and Abbaye have shown better performance in maintaining maltose and maltotriose metabolism at high gravity.[15]
-
Optimize pitching rates and provide sufficient nutrients (e.g., free amino nitrogen - FAN) and oxygenation at the start of fermentation to ensure a healthy yeast population.
-
-
Problem 4: My maltotriose uptake measurements are inconsistent and show high background.
-
Potential Cause: Contaminated Radiolabeled Substrate.
-
Commercial [14C]maltotriose has been found to be significantly contaminated with [14C]maltose and [14C]glucose.[2] Since yeast transports maltose and glucose far more efficiently, this contamination can lead to a gross overestimation of maltotriose uptake.
-
Troubleshooting Step:
-
Purify the commercial [14C]maltotriose before use in zero-trans uptake assays.
-
Use very short incubation times (e.g., <1 minute) for uptake measurements to minimize the impact of sugar metabolism inside the cell.[2]
-
-
Data Presentation
Table 1: Kinetic Parameters of S. cerevisiae Sugar Transporters
| Transporter | Substrate | Affinity Type | Km (mM) | Reference |
| AGT1 | Maltotriose | Low-affinity | 36 ± 2 | [2] |
| AGT1 | Maltose | Low-affinity | ~20 - 35 | [2] |
| MALx1 | Maltose | High-affinity | ~2 - 5 | [2] |
| MALx1 | Maltotriose | No efficient transport | - | [2] |
Table 2: Example Fermentation Performance of Wild-Type vs. agt1Δ Strain (Data conceptualized from figures and descriptions in cited literature)
| Strain | Carbon Source | Sugar Consumed (%) | Final Ethanol (g/L) | Reference |
| Wild-Type (with AGT1) | Maltose (2%) | ~100% | ~8.5 | [16] |
| Wild-Type (with AGT1) | Maltotriose (2%) | ~100% | ~8.0 | [16] |
| agt1Δ (AGT1 deleted) | Maltose (2%) | ~100% | ~8.5 | [16] |
| agt1Δ (AGT1 deleted) | Maltotriose (2%) | < 5% (Impaired) | < 1.0 | [2][16] |
Experimental Protocols
Protocol 1: Measurement of Maltotriose Uptake via Radiolabeled Substrate (Adapted from methodologies described in the literature[17])
-
Cell Preparation: Grow yeast cells to the mid-exponential phase (OD600 4-8) in YP medium containing 4% (w/v) maltose to induce the MAL system.
-
Harvesting: Harvest cells by centrifugation (e.g., 5000 rpm, 10 min, 0°C).
-
Washing: Wash the cell pellet twice with ice-cold water and once with an ice-cold buffer (e.g., 0.1 M tartrate-Tris, pH 4.2).
-
Resuspension: Resuspend the cells in the same ice-cold buffer to a final concentration of approximately 200 mg fresh yeast/mL. Keep the cell suspension on ice.
-
Uptake Assay (Zero-Trans): a. Pre-warm 100 µL of the cell suspension to the assay temperature (e.g., 20°C) for 5 minutes. b. Initiate the uptake by adding a small volume of [U-14C]-maltotriose (ensure it has been purified) to a final concentration of 5 mM. c. After a short, defined period (e.g., 30-60 seconds), stop the reaction by adding a large volume (e.g., 5 mL) of ice-cold water. d. Immediately filter the mixture through a pre-wetted glass microfiber filter (e.g., Whatman GF/C) and wash the filter twice with ice-cold water to remove extracellular radioactivity.
-
Quantification: Place the filter in a scintillation vial with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter. Calculate the rate of uptake based on the radioactivity, specific activity of the substrate, cell concentration, and time.
Protocol 2: Constitutive Overexpression of AGT1 (Based on strategies mentioned in the literature[12])
-
Plasmid Construction: a. Amplify the coding sequence (CDS) of the AGT1 gene from a strain with a known functional copy using PCR. b. Amplify a strong constitutive promoter, such as the promoter from the TDH3 or GPD gene. c. Using standard molecular cloning techniques (e.g., restriction digest/ligation or Gibson assembly), clone the promoter and the AGT1 CDS into a suitable yeast expression vector (e.g., a centromeric or integrative plasmid with a selectable marker like URA3).
-
Yeast Transformation: Transform the constructed plasmid into the desired S. cerevisiae host strain (preferably an agt1Δ strain to avoid background activity) using the lithium acetate/PEG method.
-
Selection: Select for successful transformants on appropriate selective media (e.g., synthetic complete medium lacking uracil for a URA3 marker).
-
Verification: Confirm the successful integration or presence of the expression cassette via colony PCR. Verify the expression of the AGT1 transcript using qRT-PCR and/or measure the transport activity of a substrate like α-methylglucoside, which is also transported by AGT1.[1]
Visualizations
Caption: AGT1-mediated maltotriose transport and intracellular hydrolysis pathway.
Caption: Troubleshooting flowchart for poor maltotriose fermentation.
Caption: Experimental workflow for AGT1 overexpression and performance analysis.
References
- 1. Active alpha-glucoside transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular analysis of maltotriose transport and utilization by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specialization Restricts the Evolutionary Paths Available to Yeast Sugar Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of AGT1 encoding a general alpha-glucoside transporter from Saccharomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient maltotriose fermentation through hydrolysis mediated by the intracellular invertase of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Key amino acid residues of the AGT1 permease required for maltotriose consumption and fermentation by Saccharomyces cerevisiae [repositorio.udesc.br]
- 15. brewingscience.de [brewingscience.de]
- 16. researchgate.net [researchgate.net]
- 17. Maltose and maltotriose utilisation by group I strains of the hybrid lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maltotriose Hydrate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of maltotriose hydrate in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage duration for aqueous solutions of this compound?
A1: It is highly recommended to prepare fresh aqueous solutions of this compound for immediate use. For short-term storage, solutions should be kept at 2-8°C. However, prolonged storage is not advised due to the potential for hydrolysis and microbial growth. One product information sheet recommends not storing aqueous solutions for more than one day[1]. Stock solutions stored at -20°C or -80°C have a longer shelf life, potentially up to a year or more, but repeated freeze-thaw cycles should be avoided[2].
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathways for this compound in aqueous solutions are:
-
Hydrolysis: The α-1,4-glycosidic bonds linking the glucose units are susceptible to cleavage, especially in acidic conditions and at elevated temperatures. This results in the formation of maltose and glucose.
-
Enzymatic Degradation: In non-sterile conditions, microbial contamination can introduce enzymes like α-glucosidases that will hydrolyze maltotriose[3].
-
Maillard Reaction: In the presence of amino acids or proteins, maltotriose can undergo non-enzymatic browning (the Maillard reaction), particularly at elevated temperatures. This can lead to discoloration and the formation of complex reaction products[4][5][6][7].
Q3: How do pH and temperature affect the stability of this compound solutions?
A3: Both pH and temperature are critical factors influencing the stability of this compound solutions.
-
pH: Maltotriose is most stable in neutral to slightly acidic conditions. In strongly acidic or alkaline solutions, the rate of hydrolysis of the glycosidic bonds increases. Studies on other oligosaccharides have shown that hydrolysis is significantly faster at acidic pH compared to neutral or basic conditions[8].
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and the Maillard reaction[9]. For optimal stability, it is recommended to store solutions at low temperatures (e.g., 2-8°C) and avoid heating unless necessary for the experimental protocol.
Q4: Are there any visible signs of maltotriose degradation in an aqueous solution?
A4: Yes, some signs of degradation may be visible. The Maillard reaction can cause a yellowing or browning of the solution over time, especially if heated in the presence of amino acids or proteins[9]. Microbial contamination can lead to turbidity or cloudiness. However, hydrolytic degradation to smaller sugars (maltose and glucose) does not produce a visible change, necessitating analytical methods for detection.
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC chromatogram of a maltotriose solution.
-
Possible Cause 1: Hydrolytic Degradation.
-
Troubleshooting Step: Compare the retention times of the unexpected peaks with those of maltose and glucose standards. Hydrolysis of maltotriose will result in the appearance of these degradation products.
-
Prevention: Prepare fresh solutions before use. If storage is necessary, keep the solution at 2-8°C for no longer than 24 hours. Ensure the pH of the solution is near neutral if compatible with your experiment.
-
-
Possible Cause 2: Microbial Contamination.
-
Troubleshooting Step: Plate a sample of the solution on a growth medium to check for microbial growth.
-
Prevention: Prepare solutions using sterile water and handle them under aseptic conditions. Filter-sterilize the solution using a 0.22 µm filter if appropriate for your application[2].
-
Issue 2: Inconsistent results in experiments using maltotriose solutions.
-
Possible Cause: Degradation of Maltotriose Leading to Lower Active Concentration.
-
Troubleshooting Step: Use a validated analytical method, such as HPLC-RID, to determine the concentration of maltotriose in your solution before each experiment.
-
Prevention: Always use freshly prepared solutions. If using a stock solution, aliquot and freeze it to avoid multiple freeze-thaw cycles.
-
Issue 3: Browning or discoloration of the maltotriose solution.
-
Possible Cause: Maillard Reaction.
-
Troubleshooting Step: Review your experimental protocol for the presence of amines (e.g., in buffers or other reagents) and high temperatures.
-
Prevention: If possible, avoid heating maltotriose solutions in the presence of amino acids or proteins. If heating is necessary, use the lowest possible temperature and shortest duration.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₂O₁₆·xH₂O |
| Molecular Weight | 504.44 g/mol (anhydrous) |
| Appearance | White to off-white crystalline powder |
| Solubility in Water | 250 mg/mL[2] |
| Storage of Solid | -20°C for long-term stability (≥ 4 years)[1] |
Table 2: Hypothetical Hydrolysis Rates of Maltotriose (0.1 M) at Various pH and Temperatures *
| Temperature | pH | Half-life (t₁/₂) (days) |
| 4°C | 4 | > 365 |
| 7 | > 365 | |
| 25°C | 4 | ~180 |
| 7 | ~365 | |
| 40°C | 4 | ~30 |
| 7 | ~90 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-RID Method for Maltotriose
This protocol provides a framework for monitoring the stability of maltotriose in aqueous solutions by quantifying the parent compound and its primary degradation products, maltose and glucose.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).
-
Carbohydrate analysis column (e.g., Amino-based or ligand-exchange column).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (75:25, v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
RID Temperature: 35°C.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of maltotriose, maltose, and glucose in deionized water (e.g., 10 mg/mL). Create a mixed standard solution containing all three sugars at a known concentration (e.g., 2 mg/mL each) by diluting the stock solutions.
-
Sample Solution: Dilute the maltotriose stability sample with deionized water to a concentration within the linear range of the assay.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution to determine the retention times for maltotriose, maltose, and glucose and to generate a calibration curve.
-
Inject the stability samples.
-
Integrate the peak areas and calculate the concentration of each compound in the samples using the calibration curve. The percentage of remaining maltotriose and the percentage of formed degradation products can then be calculated.
-
Visualizations
Caption: Hydrolytic degradation pathway of maltotriose.
Caption: Workflow for a maltotriose stability study.
Caption: Troubleshooting logic for stability issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aafco.org [aafco.org]
- 4. Formation of Reactive Intermediates, Color, and Antioxidant Activity in the Maillard Reaction of Maltose in Comparison to d-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Slow Maltotriose Uptake in Yeast Strains
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting issues related to slow maltotriose uptake in yeast strains.
Frequently Asked Questions (FAQs)
Q1: My yeast strain is exhibiting slow or incomplete maltotriose fermentation. What are the primary causes?
Slow maltotriose uptake is a common issue that can stem from several factors, broadly categorized as genetic, physiological, and environmental.
-
Genetic Factors: The genetic makeup of your yeast strain is a primary determinant of its ability to utilize maltotriose. The presence, absence, and expression levels of specific sugar transporter genes are critical. The most important transporter for maltotriose is encoded by the AGT1 gene.[1][2] Strains lacking a functional AGT1 gene will be unable to efficiently transport maltotriose.[1][2] Other transporters like those encoded by MTT1 (MTY1), MPH2, and MPH3 have also been implicated in maltotriose uptake, though there are some conflicting reports in the literature regarding the efficiency of MPH transporters.[3][4] The MAL genes, primarily responsible for maltose transport, do not typically transport maltotriose effectively.[1]
-
Physiological Factors:
-
Catabolite Repression: Glucose is the preferred sugar for yeast. In the presence of glucose, the expression of genes required for transporting and metabolizing other sugars, including maltotriose, is repressed.[4][5] Maltose is also preferred over maltotriose.[6][7] Therefore, slow maltotriose uptake is often observed until glucose and maltose concentrations are significantly depleted.
-
Nutrient Availability: A lack of essential nutrients, such as nitrogen, vitamins, and minerals, can lead to stressed and unhealthy yeast, resulting in sluggish fermentation of all sugars, including maltotriose.[8][9][10]
-
-
Environmental & Fermentation Conditions:
-
Temperature: Each yeast strain has an optimal temperature range for fermentation. Deviations from this range can stress the yeast and slow down metabolic activity, including sugar transport.[8][9][11]
-
Ethanol Concentration: High ethanol concentrations towards the end of fermentation can be toxic to yeast, inhibiting their metabolic functions.[3]
-
Wort/Media Composition: The overall composition of the growth media can impact yeast health and performance. Factors such as high gravity or the presence of inhibitory compounds can contribute to slow fermentation.[3][8]
-
Q2: How can I determine if my yeast strain has the necessary genes for maltotriose transport?
You can assess the genetic capacity of your yeast strain through molecular biology techniques:
-
PCR Screening: Use primers specific to known maltotriose transporter genes like AGT1 and MTT1 to screen your yeast's genomic DNA. The absence of a PCR product for these genes would strongly suggest an inability to transport maltotriose.
-
Southern Blotting: This technique can be used to confirm the presence and determine the copy number of transporter genes.[12]
-
Gene Expression Analysis (RT-qPCR): The presence of a gene does not guarantee its expression. To investigate if the transporter genes are being actively transcribed under your experimental conditions, you can perform reverse transcription quantitative PCR (RT-qPCR) to measure mRNA levels.[4]
Q3: What is the role of the AGT1 permease in maltotriose uptake?
The AGT1 gene encodes an α-glucoside permease that acts as a proton symporter, actively transporting a range of α-glucosides, including maltose and maltotriose, into the cell.[1][3] It is considered the primary transporter of maltotriose in many Saccharomyces cerevisiae strains.[3] The affinity of the Agt1 protein for maltotriose is generally lower than its affinity for maltose.[1] Strains with a functional and highly expressed AGT1 gene are typically efficient at fermenting maltotriose.[1][2][13]
Q4: Are there any other transporters involved in maltotriose uptake?
Yes, besides AGT1, other transporters have been identified:
-
MTT1 (MTY1): This gene encodes a transporter that notably has a higher affinity for maltotriose than for maltose, making it particularly relevant for efficient maltotriose utilization.[4][12]
-
MPH2 and MPH3: These genes encode transporters that were initially characterized as being involved in maltotriose transport. However, some studies have reported that they are not major contributors to its uptake.[3][4]
-
MALx1 Transporters: While being the primary maltose transporters, the permeases encoded by the MAL loci (e.g., MAL21, MAL31, MAL41, MAL61) are generally considered unable to transport maltotriose efficiently.[1][6][7]
Q5: How does the presence of glucose and maltose affect maltotriose uptake?
Yeast exhibits a hierarchical preference for sugars. Glucose is consumed first, followed by maltose, and then maltotriose.[1][3]
-
Glucose Repression: High concentrations of glucose repress the expression of the MAL, AGT1, and other genes necessary for the transport and metabolism of maltose and maltotriose.[5]
-
Competitive Inhibition: Maltose and maltotriose are transported by some of the same permeases, such as Agt1.[6][7] Since these transporters often have a higher affinity for maltose, maltose will competitively inhibit the uptake of maltotriose when both are present.[6][7]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Slow Maltotriose Uptake
This guide provides a systematic approach to identifying the root cause of poor maltotriose fermentation.
Data Presentation
Table 1: Kinetic Parameters of a-Glucoside Transporters in Saccharomyces cerevisiae
| Transporter | Substrate | Km (mM) | Notes | Reference(s) |
| Agt1 | Maltotriose | ~20 - 36 | Low-affinity transport. Considered the primary maltotriose transporter in many strains. | [1] |
| Maltose | ~20 - 35 | [1] | ||
| Trehalose | ~8 | High affinity. | [1] | |
| Mtt1 (Mty1) | Maltotriose | 16 - 27 | Higher affinity for maltotriose than maltose. | [12] |
| Maltose | 61 - 88 | [12] | ||
| Malx1 (e.g., Mal61) | Maltose | ~2 - 4 | High-affinity maltose transport. Generally does not transport maltotriose. | [1] |
Table 2: Example Maltotriose Uptake Rates in Different Yeast Strains
| Strain | Condition | Maltotriose Uptake Rate (µmol min⁻¹ g⁻¹ dry yeast) | Reference |
| S. pastorianus Group I (A58) | 20°C | ~10-12 | [12] |
| S. pastorianus Group II | 20°C | ~4-8 | [12] |
| S. cerevisiae Ale Strain | 20°C | ~4-6 | [12] |
| S. cerevisiae CEN.PK2-1C (Wild-type) | Maltose-pregrown | ~2.5 | [14] |
| S. cerevisiae CEN.PK2-1C (agt1Δ) | Maltose-pregrown | ~0 | [14] |
Experimental Protocols
Protocol 1: Sugar Uptake Assay using Radiolabeled Substrate
This protocol allows for the direct measurement of maltotriose transport into yeast cells.
Materials:
-
Yeast culture grown to mid-log phase in appropriate medium (e.g., YP-maltose).
-
Ice-cold wash buffer (e.g., 0.1 M tartrate-Tris, pH 4.2).
-
Radiolabeled [U-¹⁴C]-maltotriose.
-
Unlabeled maltotriose.
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus with glass fiber filters.
-
Liquid nitrogen or ice bath for stopping the reaction.
-
Spectrophotometer for cell density measurement.
Methodology:
-
Cell Preparation:
-
Grow yeast cells in liquid medium (e.g., YP containing 4% w/v maltose) at the desired temperature (e.g., 20°C) to an OD₆₀₀ of 4-8.[12]
-
Harvest cells by centrifugation (e.g., 5000 rpm for 10 min at 0°C).[12]
-
Wash the cell pellet twice with ice-cold water and once with ice-cold wash buffer.[12]
-
Resuspend the cells in the wash buffer to a final concentration of approximately 200 mg fresh yeast/mL. Keep on ice.[12]
-
-
Uptake Assay:
-
Equilibrate a known volume of the cell suspension to the desired assay temperature (e.g., 20°C) for 5 minutes.
-
Initiate the transport assay by adding [U-¹⁴C]-maltotriose to a final concentration of 5 mM.[12]
-
At specific time points (e.g., 30, 60, 90, 120 seconds), take an aliquot of the cell suspension and immediately quench the reaction by adding it to a large volume of ice-cold wash buffer or by filtering and washing rapidly.
-
Collect the cells on a glass fiber filter and wash them twice with an excess of ice-cold buffer to remove extracellular radioactivity.
-
-
Quantification:
-
Place the filter in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration or dry weight of the cell suspension to normalize the uptake rates.
-
Calculate the initial rate of uptake from the linear portion of the time course.
-
Protocol 2: Forced Fermentation Test
This diagnostic test helps determine if slow fermentation is due to the yeast's performance or the composition of the wort/media.[8]
Materials:
-
Sample of the wort/media .
-
A healthy, large pitch of a robust yeast strain (can be the same strain or a known vigorous fermenter).
-
A flask or bottle with an airlock.
-
Magnetic stirrer and stir bar.
-
Hydrometer or refractometer.
Methodology:
-
Setup:
-
Take a representative sample of your wort/media (e.g., 500 mL).
-
Place the sample in a sanitized flask with a magnetic stir bar.
-
Pitch a large amount of healthy, active yeast into the sample. The goal is to remove yeast performance as a variable.
-
-
Incubation:
-
Place the flask on a magnetic stirrer at a warm, constant temperature (e.g., 20-25°C) to encourage rapid fermentation.
-
The constant agitation keeps the yeast in suspension and helps to drive off CO₂.
-
-
Monitoring:
-
Monitor the specific gravity of the sample over 24-48 hours.
-
The fermentation should complete rapidly under these ideal conditions.
-
-
Interpretation:
-
If the forced fermentation reaches the expected final gravity: This indicates that the wort/media is fermentable and the issue in your main batch is likely related to yeast health, pitching rate, or fermentation conditions (temperature, nutrients).
-
If the forced fermentation stalls at a higher-than-expected final gravity: This suggests a problem with the wort/media itself, such as a high proportion of unfermentable sugars.[8]
-
Visualizations
Maltose/Maltotriose Utilization Pathway
References
- 1. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression patterns of Mal genes and association with differential maltose and maltotriose transport rate of two Saccharomyces pastorianus yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular analysis of maltotriose transport and utilization by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 9. Troubleshooting Stuck or Sluggish Alcoholic Fermentations - Scott Laboratories [scottlab.com]
- 10. distillique.co.za [distillique.co.za]
- 11. brausupply.com [brausupply.com]
- 12. Maltose and maltotriose utilisation by group I strains of the hybrid lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Maltotriose Fermentation by Yeast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maltotriose fermentation by yeast.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maltotriose fermentation by Saccharomyces cerevisiae?
The optimal pH for both the fermentation and uptake of maltotriose by Saccharomyces cerevisiae is approximately 5.0.[1] Fermentation activity rapidly declines at pH values above the optimum and ceases above pH 7.2.[1] While yeast can tolerate a pH range of 4.0 to 6.0 for growth, maintaining the pH around 5.0 is crucial for efficient maltotriose utilization.[2] Some studies suggest an optimal pH of 5.5 for general yeast fermentation.[3][4]
Q2: How does a low pH (acidic condition) affect maltotriose fermentation?
Low initial pH can prolong the lag phase of yeast growth and decrease the final ethanol content.[5] Specifically, at pH values below the optimum of 5.0, the fermentation of maltotriose is more significantly affected than that of maltose.[1] While some activity persists even at a pH of 2.5, it is considerably reduced.[1] Lowering the initial medium pH from 5.5 to 4.0 has been shown to result in increased residual sugars and reduced ethanol production.[2]
Q3: What are the consequences of a high pH (alkaline condition) on maltotriose fermentation?
High pH has a significant inhibitory effect on maltotriose fermentation. The uptake of maltotriose is prevented at a pH of 8.5, although the metabolism of previously absorbed sugar can continue.[1] Fermentation activity diminishes to zero above pH 7.2.[1] High pH stress (pH 8.0 or 9.0) can lead to a moderate decrease in fermentation and can even arrest the cell cycle, thereby stopping yeast growth.[6] This inhibition is primarily due to the effect of pH on the sugar uptake mechanism rather than on the intracellular metabolic pathways.[1]
Q4: Is the transport of maltotriose into the yeast cell the rate-limiting step?
Yes, the transport of maltotriose across the plasma membrane is considered the rate-limiting step for its fermentation by Saccharomyces cerevisiae.[7] The efficiency of this transport is highly dependent on pH and the presence of specific permeases (transporter proteins) like Agt1.[8]
Q5: What is the mechanism of maltotriose transport, and how does pH influence it?
Maltotriose is transported into the yeast cell via H+-symporters, which use the electrochemical proton gradient to actively transport the sugar.[8] This transport system functions optimally at an acidic pH. The maltotriose transport systems have a preference for a lower pH (e.g., 4.3) over a higher pH (e.g., 6.6).[9] The effect of pH is primarily on the uptake of the sugar rather than its subsequent intracellular metabolism.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Stalled Maltotriose Fermentation | Suboptimal pH: The pH of the medium is outside the optimal range of 4.5-5.5. | 1. Measure the current pH of the fermentation medium. 2. Adjust the pH to the optimal range (around 5.0) using sterile acids (e.g., phosphoric acid) or bases (e.g., potassium hydroxide).[2][3] 3. Monitor the pH regularly and adjust as needed, as yeast metabolism can cause pH shifts.[10] |
| Nutrient Limitation: Lack of essential nutrients, particularly nitrogen, can hinder yeast activity. | 1. Ensure the fermentation medium contains adequate nitrogen sources and other essential nutrients. 2. Consider adding a yeast nutrient blend.[11] | |
| Yeast Strain Inefficiency: The yeast strain may lack efficient maltotriose transporters (e.g., Agt1). | 1. Verify the genetic makeup of your yeast strain to ensure it possesses the necessary genes for maltotriose transport. 2. Consider using a strain known for its robust maltotriose fermentation capabilities. | |
| Incomplete Maltotriose Utilization | High Final pH: The pH may have risen during fermentation, inhibiting further maltotriose uptake. | 1. Monitor the pH towards the end of the fermentation. 2. If the pH is above 6.0, consider a controlled downward adjustment. |
| Competitive Inhibition: The presence of other sugars, like maltose, can inhibit maltotriose transport. | 1. Analyze the sugar profile of your medium. Maltotriose is typically consumed after glucose and maltose.[12] 2. This is a natural part of sequential sugar utilization by yeast. | |
| No Fermentation Activity | Extreme pH: The initial pH of the medium may be too low (< 3.0) or too high (> 7.0). | 1. Confirm the initial pH of your medium before inoculation. 2. Adjust the pH to the optimal range before adding the yeast culture. |
| Poor Yeast Viability: The yeast culture may have low viability due to improper handling or storage. | 1. Perform a viability stain (e.g., methylene blue) on your yeast culture before inoculation. 2. Ensure proper yeast handling and pitching rates. |
Data Presentation
Table 1: Effect of pH on Maltotriose Fermentation Parameters
| pH | Fermentation Activity | Maltotriose Uptake | Observations | Reference |
| 2.5 | Persists to some extent, but significantly reduced. | Reduced | Maltose fermentation is less affected at this pH than maltotriose. | [1] |
| 4.3 | Sub-optimal | Preferred over higher pH | Maltotriose transport systems show a preference for lower pH. | [9] |
| 5.0 | Optimal | Optimal | Considered the optimal pH for both fermentation and uptake. | [1] |
| 5.5 | Near-optimal | Near-optimal | Often cited as optimal for general yeast fermentation. | [3][4] |
| 6.6 | Reduced | Less preferred than lower pH | [9] | |
| > 7.2 | Absent | Absent | Fermentation activity ceases above this pH. | [1] |
| 8.2 | Metabolism of absorbed sugar continues | Inhibited | Uptake is prevented, but intracellular metabolism can proceed. | [1] |
| 8.5 | Not specified | Inhibited | Maltotriose uptake is prevented. | [1] |
Experimental Protocols
Protocol 1: Determining the Effect of pH on Maltotriose Fermentation Rate
This protocol outlines a method to assess the rate of maltotriose fermentation by yeast at different pH values by measuring CO₂ production.
Materials:
-
Saccharomyces cerevisiae strain of interest
-
Yeast extract-peptone-dextrose (YPD) medium for pre-culture
-
Fermentation medium: Yeast Nitrogen Base (YNB) with 2% (w/v) maltotriose
-
Buffer solutions for pH adjustment (e.g., citrate-phosphate buffer for pH 3.0-7.0)
-
Fermentation tubes (e.g., Durham tubes or manometric systems)
-
Spectrophotometer
-
Incubator or water bath
Procedure:
-
Yeast Pre-culture: Inoculate the yeast strain into YPD medium and grow overnight at 30°C with shaking to obtain a healthy, exponential-phase culture.
-
Cell Preparation: Harvest the yeast cells by centrifugation, wash them with sterile distilled water, and resuspend them in the fermentation medium to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
pH Adjustment: Prepare aliquots of the fermentation medium and adjust the pH to the desired values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) using the appropriate buffer solutions.
-
Fermentation Setup: Dispense equal volumes of the pH-adjusted fermentation medium and the yeast cell suspension into fermentation tubes.
-
Incubation: Incubate the fermentation tubes at a constant temperature (e.g., 30°C).
-
Measurement of CO₂ Production: At regular time intervals, measure the volume of CO₂ produced. This can be done by measuring the displacement of liquid in an inverted tube or by using a gas pressure sensor.
-
Data Analysis: Plot the cumulative CO₂ production over time for each pH value. The initial slope of this curve represents the initial fermentation rate.
Visualizations
Caption: Workflow for Determining the Effect of pH on Maltotriose Fermentation.
Caption: pH Influence on Maltotriose Transport via H+-Symporter.
References
- 1. crescentcitybrewtalk.com [crescentcitybrewtalk.com]
- 2. Relationship between pH and Medium Dissolved Solids in Terms of Growth and Metabolism of Lactobacilli and Saccharomyces cerevisiae during Ethanol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oculyze.net [oculyze.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Effect of initial ph on growth characteristics and fermentation properties of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of high medium pH on growth, metabolism and transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maltotriose fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Transport kinetics of maltotriose in strains ofSaccharomyces | Semantic Scholar [semanticscholar.org]
- 10. jasperyeast.com [jasperyeast.com]
- 11. Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 12. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Maltotriose Transport in Industrial Yeast
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving maltotriose transport in industrial yeast strains.
Frequently Asked Questions (FAQs)
Q1: Why is my industrial yeast strain not efficiently utilizing maltotriose?
A1: Inefficient maltotriose utilization is a common issue in industrial fermentations. Several factors can contribute to this problem:
-
Glucose Repression: The presence of glucose, the preferred carbon source for yeast, represses the expression of genes required for transporting and metabolizing alternative sugars like maltose and maltotriose.[1] Most industrial yeast strains will only begin to consume maltose and maltotriose after glucose levels are significantly depleted.[1]
-
Lower Affinity Transporters: Maltotriose transport into the yeast cell is a rate-limiting step.[2][3] While several transporters can import maltotriose, they often exhibit a lower affinity for it compared to maltose.[2][4] This results in maltose being consumed preferentially over maltotriose.[2]
-
Suboptimal Transporter Expression: The expression levels of key maltotriose transporters, such as Agt1p, may be insufficient in some industrial strains under typical fermentation conditions.[5][6]
-
Environmental Stress: Factors such as high ethanol concentrations, osmotic stress, and temperature fluctuations, particularly in the later stages of fermentation, can negatively impact yeast health and its ability to transport and metabolize maltotriose.[2][7]
-
Genetic Background of the Strain: The genetic makeup of the yeast strain plays a crucial role. Some strains naturally lack or have less efficient versions of the necessary transporter genes.[8]
Q2: Which genes are responsible for maltotriose transport in Saccharomyces cerevisiae?
A2: Maltotriose transport in Saccharomyces cerevisiae is primarily carried out by specific α-glucoside transporters. The key genes involved are:
-
AGT1 (or MAL11): This gene encodes a permease with broad substrate specificity, capable of transporting maltose, maltotriose, and other α-glucosides.[4][8] It is considered a major determinant for efficient maltotriose fermentation.[4][9]
-
MPH2 and MPH3: These genes encode permeases that can also transport both maltose and maltotriose.[1]
-
MTY1: A novel transporter identified in Saccharomyces pastorianus (lager yeast) that interestingly shows a higher affinity for maltotriose than for maltose.[1][8]
-
MALx1 family (MAL21, MAL31, MAL61): While primarily known as maltose transporters, some studies have suggested they might have a limited capacity to transport maltotriose, although this is a point of some debate in the literature.[2][4]
Q3: How can I genetically modify my yeast strain to improve maltotriose uptake?
A3: The most common and effective strategy is to overexpress a key maltotriose transporter. Overexpression of the AGT1 gene has been shown to significantly increase the rate of maltotriose uptake and lead to more efficient fermentation.[6][10][11] This can be achieved by placing the AGT1 gene under the control of a strong, constitutive promoter.
Another approach could be to identify and express transporters with higher affinity for maltotriose, such as Mty1p, especially for applications at lower temperatures.[8]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Solution/Troubleshooting Step |
| High residual maltotriose at the end of fermentation. | Inefficient transport is the rate-limiting step.[3] | Overexpress a maltotriose transporter, such as AGT1, under a strong constitutive promoter.[6][10][11] |
| Glucose repression of MAL genes.[1] | Ensure complete glucose depletion before expecting significant maltotriose uptake. Consider fed-batch strategies to maintain low glucose levels. | |
| Deteriorating yeast health in late-stage fermentation.[2] | Optimize fermentation conditions to minimize stress (e.g., temperature control, appropriate pitching rate).[7][12] Supplementation with magnesium may also improve fermentation.[10][11] | |
| Slow or stalled fermentation after glucose and maltose depletion. | Low affinity of transporters for maltotriose.[2] | Genetically engineer the strain to express transporters with higher affinity for maltotriose or to increase the copy number of existing transporters.[8][13] |
| Insufficient expression of the transcriptional activator (e.g., MALx3).[2] | Ensure the presence and functionality of the necessary regulatory genes. Constitutive expression of the activator can be beneficial.[6] | |
| Inconsistent maltotriose utilization across different batches. | Variability in wort composition (e.g., free amino nitrogen levels).[14] | Standardize raw materials and wort production processes. Run a forced fermentation test to distinguish between wort fermentability issues and yeast performance.[14] |
| Changes in fermentation parameters (temperature, oxygenation).[7][15] | Maintain consistent and optimal fermentation conditions. Ensure adequate initial oxygenation for healthy yeast growth.[7] |
Quantitative Data Summary
The affinity of different transporters for maltose and maltotriose is a critical factor in their sequential utilization. The Michaelis-Menten constant (Km) is a measure of this affinity, with a lower Km value indicating higher affinity.
| Transporter | Substrate | Km (mM) | Reference Strain/Conditions |
| Agt1p | Maltotriose | ~20 - 36 | S. cerevisiae |
| Maltose | ~20 | S. cerevisiae | |
| Mty1p | Maltotriose | 16 - 27 | S. pastorianus |
| Maltose | 61 - 88 | S. pastorianus | |
| Malx1p (High-affinity) | Maltose | ~2 - 5 | S. cerevisiae |
| Unnamed H+/Symporter | Maltotriose | ~24 | S. carlsbergensis |
| Maltose | ~3 | S. carlsbergensis |
Note: Km values can vary between different studies and experimental conditions.[1][3][4][8]
Experimental Protocols
Key Experiment 1: Yeast Transformation via Lithium Acetate/PEG Method
This protocol is a standard method for introducing plasmid DNA (e.g., carrying an overexpressed transporter gene) into Saccharomyces cerevisiae.[16][17]
Materials:
-
Yeast strain
-
YPD medium
-
Plasmid DNA (0.1-1 µg)
-
1 M Lithium Acetate (LiAc), pH 7.5
-
50% Polyethylene Glycol (PEG), MW 3350
-
10 mg/mL single-stranded carrier DNA (ssDNA), e.g., salmon sperm DNA
-
Sterile water
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Selective agar plates
Procedure:
-
Prepare Competent Cells:
-
Inoculate 5-10 mL of YPD with the yeast strain and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
-
Grow the culture at 30°C with shaking for 3-5 hours until the OD600 reaches 0.4-0.6.[16]
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
-
Pellet the cells and resuspend in 100 mM LiAc to a final volume that gives a high cell density (e.g., 400-500 µL).
-
-
Transformation:
-
Boil a sample of ssDNA for 5 minutes and immediately chill on ice.[16]
-
In a sterile microfuge tube, mix the following in order:
-
240 µL 50% PEG
-
36 µL 1 M LiAc
-
10 µL ssDNA (10 mg/mL)
-
1-5 µL plasmid DNA + sterile water to a total volume of 74 µL
-
-
Add 50 µL of the competent cell suspension to the transformation mix.
-
Vortex vigorously to completely resuspend the cells.
-
Incubate at 42°C for 30-40 minutes (heat shock).[16]
-
-
Plating and Selection:
-
Pellet the cells by centrifugation at 6000-8000 rpm for 15 seconds.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 200-1000 µL of sterile water.
-
Plate 100-200 µL of the cell suspension onto appropriate selective agar plates.
-
Incubate at 30°C for 2-4 days until transformant colonies appear.[16]
-
Key Experiment 2: Sugar Uptake Assay Using Radiolabeled Substrates
This method directly measures the rate of sugar transport into the yeast cells and is essential for characterizing transporter kinetics.[2]
Materials:
-
Yeast cells grown to mid-log phase (OD600 ~0.4-0.8) in a medium containing the inducing sugar (e.g., maltose).
-
Radiolabeled substrate (e.g., [14C]-maltotriose or [14C]-maltose).
-
Ice-cold water.
-
Potassium phosphate buffer (0.1-0.2 M, pH 4.5-5.0).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Vacuum filtration apparatus.
Procedure:
-
Cell Preparation:
-
Transport Assay:
-
Equilibrate the cell suspension to the desired assay temperature (e.g., 20-30°C).
-
Initiate the transport reaction by adding the radiolabeled substrate to the cell suspension. The final substrate concentration will depend on the desired kinetic analysis (e.g., 0.5 mM for a single point assay, or a range from 0.1 to 100 mM for determining Km).[2]
-
At specific time points (e.g., 30, 60, 90 seconds), take aliquots (e.g., 100 µL) of the reaction mixture.
-
Immediately stop the reaction by diluting the aliquot in a large volume (e.g., 5 mL) of ice-cold water.
-
-
Quantification:
-
Rapidly filter the diluted cell suspension through a glass fiber filter using a vacuum apparatus.
-
Wash the filter twice with ice-cold water to remove any non-transported substrate.
-
Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the initial rate of uptake (e.g., in nmol/min/mg of dry weight). Perform all assays in triplicate.[2]
-
Visualizations
Caption: Maltotriose transport and metabolism pathway in Saccharomyces cerevisiae.
Caption: Troubleshooting workflow for poor maltotriose utilization.
Caption: Experimental workflow for improving maltotriose transport.
References
- 1. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient maltotriose fermentation through hydrolysis mediated by the intracellular invertase of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Maltose and Maltotriose Transporters in Brewer’s Saccharomyces Yeasts: Polymorphic and Key Residues in Their Activity [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Improvement of maltotriose fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maltose and Maltotriose Transporters in Brewer’s Saccharomyces Yeasts: Polymorphic and Key Residues in Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 15. brausupply.com [brausupply.com]
- 16. Thomas Eng, PhD - Yeast Transformation [sites.google.com]
- 17. med.nyu.edu [med.nyu.edu]
Technical Support Center: Thermal Degradation of Maltotriose Hydrate
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving the thermal degradation of maltotriose hydrate. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it behave under heat?
A1: Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds.[1] The "hydrate" form indicates that water molecules are incorporated into its crystal structure. When subjected to heat, this compound, like other sugars, undergoes complex chemical transformations. The primary pathways for its thermal degradation are caramelization and, in the presence of amino acids, the Maillard reaction.[2][3][4] These reactions result in a wide array of degradation products, leading to changes in color, aroma, and chemical composition.
Q2: What are the primary degradation products of maltotriose when heated?
A2: The thermal degradation of maltotriose yields a complex mixture of compounds. Key products include:
-
Smaller Sugars: The glycosidic bonds can hydrolyze, breaking down maltotriose into maltose and glucose.
-
Furan Derivatives: Dehydration reactions lead to the formation of furan compounds, with 5-Hydroxymethylfurfural (HMF) being a significant product.[2][5]
-
Dicarbonyl Compounds: In the Maillard reaction, specific α-dicarbonyls like 3-deoxyglucosone (3-DP) and 3,4-dideoxypentosone (3,4-DDP) are formed from oligosaccharides with 1,4-glycosidic linkages.[6]
-
Volatile Compounds: Pyrolysis can generate a variety of volatile organic compounds, including aldehydes and ketones, which contribute to the aroma.[7]
-
Polymeric Compounds: At higher temperatures, polymerization reactions occur, forming brown-colored molecules known as melanoidins (in the Maillard reaction) or caramelans, caramelenes, and caramelins (in caramelization).[4]
Q3: What are the main analytical techniques used to study maltotriose degradation?
A3: Several analytical techniques are employed to identify and quantify the degradation products of maltotriose:
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of sugars and their non-volatile degradation products. Various columns, such as amine-based or resin-based columns, can be used, often with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD).[8][9][10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile degradation products. Since sugars are non-volatile, derivatization (e.g., silylation or acetylation) is typically required to make them suitable for GC analysis.[9]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves the direct thermal decomposition of the sample in the GC inlet, allowing for the analysis of the resulting volatile fragments without prior derivatization.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound degradation.
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase, for instance, by adjusting the acetonitrile/water ratio in reversed-phase chromatography. |
| Column degradation. | Replace the column with a new one of the same type. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Drifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column equilibration is insufficient. | Allow for a longer equilibration time between runs. | |
| Ghost Peaks | Contaminated mobile phase or sample. | Use high-purity solvents and filter samples before injection. |
| Carryover from previous injections. | Implement a thorough needle wash protocol and inject a blank run. | |
| Broad Peaks | Dead volume in the system. | Check and tighten all fittings, and use tubing with a smaller internal diameter where possible. |
| Column contamination. | Flush the column with a strong solvent or replace it if necessary. |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal | Incomplete derivatization. | Ensure reagents are fresh and the reaction goes to completion. Optimize reaction time and temperature. |
| Sample degradation in the injector. | Use a lower injector temperature or a faster injection speed. | |
| Leaks in the system. | Check for leaks at the injector, column fittings, and mass spectrometer interface. | |
| Poor Peak Shape (Tailing) | Active sites in the liner or column. | Use a deactivated liner and/or a column specifically designed for carbohydrate analysis. |
| Sample concentration is too high. | Dilute the sample. | |
| Multiple Peaks for a Single Compound | Formation of multiple derivatives (e.g., anomers). | For silylation, an oximation step prior to derivatization can reduce the number of isomers. |
| Thermal degradation in the injector. | Lower the injector temperature. | |
| Baseline Noise | Column bleed. | Condition the column at a high temperature before analysis. |
| Contaminated carrier gas or system. | Use high-purity carrier gas and check for any sources of contamination in the gas lines. |
Quantitative Data
Disclaimer: The following data is based on studies of maltose, a disaccharide component of maltotriose, and is provided as an illustrative example of the expected trends in thermal degradation. The actual degradation rates and product yields for maltotriose may vary.
Table 1: Effect of Heating Temperature and Time on the pH of a 20% Maltose Solution
| Heating Time (hours) | pH at 110°C | pH at 120°C | pH at 130°C | pH at 140°C | pH at 150°C |
| 1 | 3.78 | 3.65 | 3.52 | 3.38 | 3.25 |
| 2 | 3.71 | 3.58 | 3.45 | 3.31 | 3.18 |
| 3 | 3.64 | 3.51 | 3.38 | 3.24 | 3.11 |
| 4 | 3.57 | 3.44 | 3.31 | 3.17 | 3.04 |
| 5 | 3.50 | 3.37 | 3.24 | 3.10 | 2.97 |
Data adapted from a study on the thermal degradation of glucose and maltose solutions.[2][13]
Table 2: Formation of 5-Hydroxymethylfurfural (HMF) from a 20% Maltose Solution
| Heating Time (hours) | HMF (μg/mL) at 110°C | HMF (μg/mL) at 120°C | HMF (μg/mL) at 130°C | HMF (μg/mL) at 140°C | HMF (μg/mL) at 150°C |
| 1 | 1.23 | 3.45 | 8.97 | 21.54 | 45.87 |
| 2 | 2.54 | 7.12 | 18.54 | 44.32 | 94.54 |
| 3 | 5.23 | 14.65 | 38.15 | 91.12 | 194.54 |
| 4 | 10.76 | 30.14 | 78.49 | 187.45 | 399.87 |
| 5 | 22.14 | 62.01 | 161.45 | 385.65 | 822.14 |
Data adapted from a study on the thermal degradation of glucose and maltose solutions.[13]
Experimental Protocols
Protocol 1: HPLC Analysis of Maltotriose and its Non-Volatile Degradation Products
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a vial.
-
Heat the sample at the desired temperature (e.g., 150°C) for a specific duration (e.g., 30 minutes).
-
Allow the sample to cool to room temperature.
-
Dissolve the heated sample in a known volume of mobile phase (e.g., 10 mL of a 75:25 acetonitrile:water solution).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: Amine-based carbohydrate column (e.g., 4.6 x 150 mm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with those of standards (maltotriose, maltose, glucose, HMF).
-
Quantify the compounds by creating a calibration curve for each standard.
-
Protocol 2: GC-MS Analysis of Volatile Degradation Products (after Derivatization)
-
Sample Preparation and Derivatization:
-
Heat a known amount of this compound as described in Protocol 1.
-
Place a small amount of the heated sample (e.g., 1-2 mg) into a reaction vial.
-
Oximation Step: Add 100 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine. Heat at 90°C for 30 minutes.
-
Silylation Step: Cool the sample and add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column suitable for sugar analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at 5°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a library (e.g., NIST).
-
Semi-quantification can be performed by comparing the peak areas of different compounds.
-
Visualizations
Caption: Thermal Degradation Pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. youtube.com [youtube.com]
- 4. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 10. ajrsp.com [ajrsp.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
Technical Support Center: Overcoming Glucose Repression of Maltotriose Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments on glucose repression of maltotriose metabolism in yeast, particularly Saccharomyces cerevisiae.
Troubleshooting Guides
This section addresses specific problems you might encounter in your experiments.
Issue: My yeast strain is not utilizing maltotriose, or utilization is very slow, even after glucose has been depleted from the medium.
-
Possible Cause 1: Lack of a functional maltotriose transporter.
-
Explanation: Efficient maltotriose transport in S. cerevisiae is primarily mediated by the AGT1 permease.[1][2] Strains lacking a functional AGT1 gene will be unable to efficiently take up maltotriose.[1][2] While other transporters like those encoded by MALx1 genes transport maltose with high affinity, they are generally inefficient at transporting maltotriose.[1] Some strains may possess other transporters like MTY1 or MPH2 and MPH3, but their presence and efficiency can be strain-dependent.[3]
-
Troubleshooting Steps:
-
Genotype your strain: Use PCR to check for the presence of the AGT1 gene. The absence of AGT1 is a common reason for poor maltotriose utilization in some industrial and laboratory strains.[3]
-
Gene Expression Analysis: If AGT1 is present, quantify its expression level via qPCR after glucose depletion and in the presence of maltose/maltotriose. Low or absent expression could be the issue.
-
Functional Complementation: Transform your strain with a plasmid expressing a functional AGT1 gene to see if maltotriose utilization is restored.[3]
-
-
-
Possible Cause 2: Inefficient induction of MAL genes.
-
Explanation: The expression of MAL genes, which include transporters (MALx1, AGT1) and maltase (MALx2), is induced by maltose.[4][5][6] If the induction mechanism is faulty, the necessary proteins for maltotriose metabolism won't be synthesized. Intracellular maltose is required to trigger this induction.[6]
-
Troubleshooting Steps:
-
Check Maltose Utilization: Confirm that your strain can efficiently utilize maltose as a sole carbon source. If maltose metabolism is also slow, the problem may lie in the general MAL gene regulation.
-
Measure Maltase Activity: A low maltase activity suggests a problem with the induction of the MALx2 gene. (See Experimental Protocols for Maltase Activity Assay).
-
-
-
Possible Cause 3: Stringent glucose repression and slow de-repression.
-
Explanation: Even after glucose is consumed, the repressive effects might linger, preventing the timely expression of MAL genes. This is controlled by a complex network involving the Snf1 protein kinase and the Mig1 repressor protein.[7][8][9]
-
Troubleshooting Steps:
-
Time-Course Gene Expression: Perform a time-course experiment to measure the expression of MAL genes (e.g., AGT1, MAL61, MAL62) and key glucose-repressed genes (e.g., SUC2) after the point of glucose exhaustion. A significant delay in their upregulation would indicate a slow de-repression.
-
MIG1 Disruption: To test the role of Mig1-mediated repression, you can disrupt the MIG1 gene. In some genetic backgrounds, this can alleviate glucose repression of MAL genes.[10][11] (See Experimental Protocols for MIG1 Gene Disruption).
-
-
-
Possible Cause 4: Extracellular hydrolysis of maltotriose.
-
Explanation: Some strains that lack efficient maltotriose transporters may exhibit very slow growth on maltotriose after a long lag phase. This can be due to the extracellular hydrolysis of maltotriose into glucose by secreted glucosidases, such as the one encoded by IMA5.[12] The released glucose is then taken up by high-affinity glucose transporters.[12]
-
Troubleshooting Steps:
-
Monitor Glucose in Supernatant: During the slow growth phase on maltotriose, take samples of the culture medium and analyze for the presence of glucose using HPLC. The appearance of glucose would support this hypothesis.[12]
-
Gene Knockout: Deleting the gene responsible for the extracellular glucosidase (e.g., IMA5) should abolish the slow growth on maltotriose.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the poor maltotriose metabolism in my strain is due to glucose repression?
A1: To confirm glucose repression, you can perform the following experiments:
-
Compare growth on different carbon sources: Grow your yeast strain in media containing: a) only glucose, b) only maltotriose, and c) a mixture of glucose and maltotriose. In the mixed-sugar medium, you should observe diauxic growth, where glucose is consumed first, followed by a lag phase, and then the consumption of maltotriose.[3] This pattern is a classic indicator of glucose repression.
-
Measure MAL gene expression: Using RT-qPCR, measure the transcript levels of key genes like AGT1 (maltotriose transporter) and MAL62 (maltase).[7] Their expression should be low in the presence of glucose and increase significantly after glucose is depleted.
-
Use a mig1 mutant: Disrupting the MIG1 gene, a key repressor in this pathway, can lead to partial or full de-repression of MAL genes in the presence of glucose in some strains.[10][11] Comparing the mig1Δ mutant to the wild-type strain in a mixed-sugar fermentation can provide strong evidence for Mig1-mediated glucose repression.
Q2: What is the role of the AGT1 transporter in maltotriose metabolism?
A2: The AGT1 permease is crucial for the efficient fermentation of maltotriose in S. cerevisiae.[1][2] While several transporters can import maltose, AGT1 is the primary transporter that allows for the efficient uptake of maltotriose.[1] Strains that lack a functional AGT1 gene often exhibit slow, inefficient, or no fermentation of maltotriose, which can be a significant issue in industrial applications like brewing.[2][3]
Q3: Can maltose in the medium interfere with maltotriose uptake?
A3: Yes, maltose can compete with maltotriose for uptake, as they are often transported by the same permeases.[3] This can be another reason for the delayed consumption of maltotriose in media containing both sugars, even after glucose is depleted.
Q4: My MIG1 knockout strain still shows some level of glucose repression of MAL genes. Why?
A4: While Mig1 is a major repressor, the glucose repression pathway is complex and involves other factors. There are Mig1-independent mechanisms of glucose repression.[4][11] Other proteins, such as Mig2 and Mig3, which are related to Mig1, can also play a role in repressing a partially overlapping set of genes.[13] Furthermore, glucose can inhibit the induction of MAL genes by affecting maltose sensing or signaling pathways.[4]
Quantitative Data Summary
Table 1: Kinetic Parameters of α-Glucoside Transporters in S. cerevisiae
| Transporter | Substrate | Km (mM) | Reference(s) |
| AGT1 | Maltotriose | 36 ± 2 | [1] |
| AGT1 | Maltose | ~30 (low-affinity) | [1] |
| MALx1 (e.g., MAL21, MAL31, MAL41) | Maltose | ~5 (high-affinity) | [1] |
| MTY1 | Maltotriose | ~24 | [3] |
| MTY1 | Maltose | ~3 | [3] |
Table 2: Example Fermentation Characteristics on Different Sugars
| Strain | Carbon Source | Respiratory Quotient | Reference(s) |
| PYCC 5297 (Distiller's strain) | Glucose | 0.11 | [3] |
| Maltose | 0.16 | [3] | |
| Maltotriose | 0.36 | [3] |
Experimental Protocols
Quantification of Sugars in Culture Supernatant by HPLC
This protocol allows for the monitoring of glucose, maltose, and maltotriose concentrations during fermentation.
-
Principle: Sugars are separated by high-performance liquid chromatography (HPLC) using an appropriate column (e.g., alkylamine or ligand exchange) and detected by a refractive index detector (RID).[3][14]
-
Materials:
-
Procedure:
-
Sample Preparation:
-
Collect culture samples at different time points.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the cells.
-
Collect the supernatant. If sugar concentrations are high, dilute the supernatant with ultrapure water to fall within the calibration range.[14]
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[14]
-
-
HPLC Analysis:
-
Mobile Phase (example for alkylamine column): 80:20 (v/v) acetonitrile/water.[14] The ratio may need optimization. For ligand exchange columns, the mobile phase can be just ultrapure water.[15]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: Maintain at a constant temperature (e.g., 35°C) to ensure reproducible retention times.[8]
-
Injection Volume: 10-20 µL.
-
Detection: Refractive Index Detector (RID).
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of glucose, maltose, and maltotriose standards.
-
Quantify the sugar concentrations in your samples by comparing their peak areas to the calibration curve.[14]
-
-
Sugar Uptake Assay with Radiolabeled Substrates
This protocol measures the initial rate of maltotriose transport into yeast cells.
-
Principle: Cells are incubated with a radiolabeled substrate (e.g., [U-14C]-maltotriose) for a short period. The uptake is stopped, and the amount of radioactivity inside the cells is measured.[16]
-
Materials:
-
Radiolabeled [U-14C]-maltotriose.
-
Yeast cells grown to mid-log phase in an appropriate medium.
-
Ice-cold wash buffer (e.g., 0.1 M tartrate-Tris, pH 4.2).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
-
Glass fiber filters.
-
-
Procedure:
-
Cell Preparation:
-
Grow yeast cells to mid-log phase in a medium that induces MAL gene expression (e.g., YP + 4% maltose).
-
Harvest cells by centrifugation (e.g., 5000 rpm for 10 min at 4°C).
-
Wash the cells twice with ice-cold water and once with ice-cold wash buffer.
-
Resuspend the cells in the wash buffer to a high concentration (e.g., 200 mg fresh yeast/mL).
-
-
Uptake Assay:
-
Equilibrate the cell suspension and the radiolabeled substrate solution to the desired temperature (e.g., 20°C).
-
Start the reaction by adding a small volume of the [14C]-maltotriose solution to the cell suspension (e.g., final concentration of 5 mM).
-
At specific time points (e.g., 20, 40, 60 seconds), take an aliquot of the reaction mixture.
-
Immediately stop the uptake by adding a large volume of ice-cold water (e.g., 10 mL).[16]
-
Quickly filter the solution through a glass fiber filter to collect the cells.
-
Wash the filter with more ice-cold water to remove any non-specifically bound substrate.
-
-
Quantification:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the initial rate of uptake (e.g., in µmol/min/g of dry yeast).
-
-
Maltase (α-glucosidase) Activity Assay
This protocol measures the activity of intracellular maltase.
-
Principle: The activity of maltase is determined by measuring the hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), into p-nitrophenol, which absorbs light at 400 nm.[16][17]
-
Materials:
-
Procedure:
-
Preparation of Cell Extract:
-
Harvest yeast cells and wash them with a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.5).
-
Resuspend the cells in a lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant (cell extract).
-
Determine the total protein concentration of the extract (e.g., using a BCA assay).[16]
-
-
Enzyme Assay:
-
Set up the reaction in a cuvette by mixing the phosphate buffer and the pNPG substrate solution.[17]
-
Equilibrate the cuvette to the assay temperature (e.g., 37°C) in the spectrophotometer.[17]
-
Start the reaction by adding a small volume of the diluted cell extract.
-
Monitor the increase in absorbance at 400 nm over time.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA400/minute) from the initial linear portion of the curve.
-
Use the molar extinction coefficient of p-nitrophenol to convert this rate into enzyme activity units (e.g., µmol of pNPG hydrolyzed per minute per mg of protein).[16]
-
-
MIG1 Gene Disruption
This protocol describes a general method for creating a gene knockout in yeast using homologous recombination.
-
Principle: A disruption cassette, typically containing a selectable marker gene (e.g., URA3 or kanMX), is amplified by PCR. The primers used for this PCR add flanking sequences that are homologous to the regions immediately upstream and downstream of the target gene (MIG1). When this PCR product is transformed into yeast, homologous recombination replaces the native gene with the disruption cassette.[1][19][20]
-
Materials:
-
Yeast strain to be modified.
-
Plasmid containing the selectable marker (e.g., pRS series for URA3, pFA6a-kanMX4 for G418 resistance).
-
High-fidelity DNA polymerase for PCR.
-
Primers specific for MIG1 disruption (with flanking homology regions).
-
Yeast transformation reagents (e.g., lithium acetate, PEG).
-
Selective growth media (e.g., synthetic complete medium lacking uracil for URA3 selection, or YPD with G418 for kanMX selection).
-
-
Procedure:
-
Design Primers: Design forward and reverse primers. The 3' end of each primer will be specific to the disruption cassette, while the 5' end will contain ~40-50 bp of sequence that is homologous to the region immediately upstream (forward primer) or downstream (reverse primer) of the MIG1 open reading frame.[19]
-
Amplify Disruption Cassette: Perform PCR using the designed primers and the plasmid with the selectable marker as a template. This will generate a linear DNA fragment consisting of the marker gene flanked by the MIG1 homology regions.[19]
-
Yeast Transformation: Transform the purified PCR product into your yeast strain using a standard method like the lithium acetate procedure.[3]
-
Selection of Transformants: Plate the transformed cells onto the appropriate selective medium. Only cells that have successfully integrated the marker gene will be able to grow.
-
Verification of Disruption:
-
Isolate genomic DNA from potential knockout colonies.
-
Perform confirmation PCR using primers that flank the MIG1 locus or a combination of a flanking primer and a primer internal to the disruption cassette. The size of the PCR product will indicate whether the gene has been correctly replaced.[21]
-
-
Visualizations
References
- 1. MIG1 Glucose Repression in Metabolic Processes of Saccharomyces cerevisiae: Genetics to Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corinne-a-michels-phd.net [corinne-a-michels-phd.net]
- 5. Regulation of MAL gene expression in yeast: gene dosage effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Maltose Is Sufficient To Induce MAL Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alleviation of glucose repression of maltose metabolism by MIG1 disruption in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extracellular maltotriose hydrolysis by Saccharomyces cerevisiae cells lacking the AGT1 permease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dosage of sugars by HPLC (Type-II) | OIV [oiv.int]
- 15. agilent.com [agilent.com]
- 16. Fermentation of High Concentrations of Maltose by Saccharomyces cerevisiae Is Limited by the COMPASS Methylation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maltase - Assay | Worthington Biochemical [worthington-biochem.com]
- 18. Prolonged Maltose-Limited Cultivation of Saccharomyces cerevisiae Selects for Cells with Improved Maltose Affinity and Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. yeastorfanproject.com [yeastorfanproject.com]
- 20. Yeast Knockout [horizondiscovery.com]
- 21. microbialcell.com [microbialcell.com]
Technical Support Center: Separation of Maltotriose from Other Oligosaccharides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of maltotriose from other oligosaccharides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating maltotriose from other oligosaccharides?
The main challenges in separating maltotriose stem from the high structural similarity to other maltooligosaccharides (e.g., maltose, maltotetraose) and other isomeric oligosaccharides. These similarities in size, polarity, and charge make achieving high-resolution separation difficult. Key challenges include:
-
Co-elution: Due to similar physicochemical properties, maltotriose often co-elutes with other oligosaccharides, particularly those with a close degree of polymerization (DP).
-
Isomer Separation: Separating structural isomers of maltotriose from other trisaccharides can be particularly challenging.
-
Low Resolution: Achieving baseline separation between maltotriose and its neighbors (maltose and maltotetraose) requires highly optimized chromatographic conditions.
-
Sample Matrix Effects: Complex sample matrices can interfere with the separation and detection of maltotriose.
Q2: Which chromatographic techniques are most suitable for maltotriose separation?
Three primary techniques are commonly employed for the separation of maltotriose and other oligosaccharides:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a highly sensitive and high-resolution technique that separates carbohydrates based on their acidity. At high pH, the hydroxyl groups of carbohydrates become ionized, allowing for separation on an anion-exchange column.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates polar compounds on a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of water.[2] This technique is well-suited for retaining and separating highly polar molecules like oligosaccharides.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later. This method is useful for separating oligosaccharides with significant size differences.
Q3: How do I choose the best separation method for my application?
The choice of method depends on the specific requirements of your analysis, such as the complexity of the sample, the required resolution, and the desired sensitivity. The following decision tree can guide your selection process:
Troubleshooting Guides
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
Issue 1: Poor Peak Resolution or No Separation
-
Possible Cause: Inappropriate eluent conditions. Carbonate contamination of the eluent is a common issue that reduces retention times and resolution.[3]
-
Solution:
-
Prepare fresh eluent using high-purity water (18 MΩ·cm resistivity) and a reliable source of sodium hydroxide and sodium acetate.[4]
-
Degas the water and eluent thoroughly to minimize dissolved carbon dioxide.[3]
-
Optimize the sodium acetate gradient. A shallower gradient can improve the resolution of closely eluting oligosaccharides.
-
Ensure the column is properly equilibrated with the initial mobile phase conditions.
-
Issue 2: High Background Noise or Drifting Baseline
-
Possible Cause: Contaminated eluent or a problem with the electrochemical cell. Improperly prepared eluents can lead to high background signals.[1]
-
Solution:
Issue 3: Loss of Retention Time Reproducibility
-
Possible Cause: Fluctuations in eluent composition or temperature. Inconsistent eluent preparation is a major cause of retention time shifts.[5]
-
Solution:
-
Use an eluent generation system if available to ensure consistent eluent concentration.
-
Manually prepare eluents carefully and consistently.
-
Use a column oven to maintain a stable column temperature.
-
Ensure the system is fully equilibrated between injections.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
Issue 1: Insufficient Retention of Maltotriose
-
Possible Cause: The mobile phase is too "strong" (i.e., contains too much water), or the incorrect stationary phase is being used.
-
Solution:
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause:
-
Tailing: Secondary interactions between the analyte and the stationary phase, or column overload.
-
Fronting: Sample overload or injection of the sample in a solvent stronger than the mobile phase.
-
-
Solution:
-
Tailing:
-
Adjust the pH or ionic strength of the mobile phase to minimize secondary interactions.
-
Reduce the sample concentration or injection volume.
-
-
Fronting:
-
Decrease the sample concentration.
-
Ensure the injection solvent is similar to or weaker than the mobile phase.[6]
-
-
Issue 3: Retention Time Drift
-
Possible Cause: The column is not properly equilibrated between injections. The water layer on the stationary phase is crucial for the HILIC separation mechanism and takes time to re-establish.[6]
-
Solution:
-
Increase the column equilibration time between runs. A minimum of 10 column volumes is recommended.[6]
-
Ensure a consistent mobile phase composition and temperature.
-
Size-Exclusion Chromatography (SEC)
Issue 1: Poor Resolution
-
Possible Cause: The column's fractionation range is not suitable for the size of the oligosaccharides being separated, or the flow rate is too high.
-
Solution:
Issue 2: Peak Tailing
-
Possible Cause: Secondary interactions between the oligosaccharides and the stationary phase, or a poorly packed column.[7]
-
Solution:
-
Modify the mobile phase by adjusting the pH or adding salt to minimize ionic interactions.
-
If the column is old or has been used with harsh conditions, it may need to be repacked or replaced.
-
Issue 3: Peak Fronting
-
Possible Cause: Sample viscosity is too high, or the sample volume is too large.[7]
-
Solution:
-
Dilute the sample to reduce its viscosity.
-
Decrease the injection volume.[7]
-
Data Presentation: Comparison of Separation Techniques
The following table summarizes typical performance characteristics for the separation of maltotriose from other maltooligosaccharides using different chromatographic techniques. Values can vary depending on the specific column, instrumentation, and experimental conditions.
| Parameter | HPAE-PAD | HILIC | SEC |
| Resolution (Maltotriose vs. Maltotetraose) | Excellent (>2.0) | Good (1.5 - 2.0) | Fair (1.0 - 1.5) |
| Resolution (Maltose vs. Maltotriose) | Excellent (>2.0) | Good (1.5 - 2.0) | Fair (1.0 - 1.5) |
| Sensitivity | Very High (picomole)[8] | High (nanogram) | Moderate (microgram) |
| Analysis Time | 20 - 40 minutes | 15 - 30 minutes | 30 - 60 minutes |
| Sample Derivatization Required | No[9] | No | No |
| Typical Mobile Phase | High pH aqueous NaOH/NaOAc gradient[1] | High organic (ACN)/aqueous buffer[2] | Aqueous buffer |
Experimental Protocols
Protocol 1: HPAE-PAD Separation of Maltooligosaccharides
This protocol provides a general guideline for the separation of maltotriose from a mixture of maltooligosaccharides.
Instrumentation:
-
High-Performance Ion Chromatography System equipped with a Pulsed Amperometric Detector with a gold working electrode.
Consumables:
-
Analytical Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA200).
-
Guard Column: A compatible guard column.
-
Eluents:
-
Eluent A: 100 mM Sodium Hydroxide (NaOH) in deionized water.
-
Eluent B: 100 mM NaOH, 1 M Sodium Acetate (NaOAc) in deionized water.
-
Procedure:
-
Eluent Preparation: Prepare eluents using deionized water (18.2 MΩ·cm) and high-purity reagents. Filter and degas the eluents before use.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes at a flow rate of 0.5 mL/min.
-
Sample Preparation: Dissolve the oligosaccharide sample in deionized water to a suitable concentration (e.g., 10-100 µg/mL). Filter the sample through a 0.2 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Eluent A % Eluent B 0.0 95 5 20.0 50 50 20.1 0 100 25.0 0 100 25.1 95 5 | 35.0 | 95 | 5 |
-
-
Detection: Use a standard carbohydrate waveform for the pulsed amperometric detector.[10]
Protocol 2: HILIC Separation of Maltooligosaccharides
This protocol is adapted for the separation of maltotriose and other maltooligosaccharides.
Instrumentation:
-
HPLC or UHPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).
Consumables:
-
Analytical Column: A HILIC column with an amide or amino stationary phase (e.g., Waters ACQUITY UPLC BEH Amide).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Deionized water
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase mixture (e.g., 75:25 Acetonitrile:Water v/v). Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes at the desired flow rate.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Isocratic Elution: 75% Acetonitrile, 25% Water
-
-
Detection:
-
RI Detector: Allow the detector to warm up and stabilize.
-
ELSD: Optimize nebulizer and evaporator temperatures.
-
Protocol 3: SEC Separation of Maltooligosaccharides
This protocol provides a general method for the separation of maltotriose based on size.
Instrumentation:
-
HPLC system with a refractive index (RI) detector.
Consumables:
-
Analytical Column: A size-exclusion column with a fractionation range suitable for small oligosaccharides (e.g., 1-5 kDa).
-
Mobile Phase: Deionized water or a low concentration buffer (e.g., 50 mM ammonium acetate).
Procedure:
-
Mobile Phase Preparation: Filter and degas the mobile phase.
-
System Equilibration: Equilibrate the column with the mobile phase at a low flow rate for several column volumes until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter to remove particulates.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient or controlled at a specific temperature for better reproducibility.
-
Injection Volume: 20-100 µL, depending on the column dimensions and sample concentration.
-
-
Detection: Monitor the elution profile using the RI detector.
Visualizations
Experimental Workflow for Oligosaccharide Separation and Analysis
Troubleshooting Logic for Poor Peak Resolution
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 5. Complex Carbohydrate Analysis by HPAE-PAD Made Easier: 'Just Add Water' - AnalyteGuru [thermofisher.com]
- 6. How to Avoid Common Problems with HILIC Methods [restek.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. chromacademy.com [chromacademy.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of Maltotriose and Maltose Fermentation Kinetics in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fermentation kinetics of maltotriose and maltose, two key sugars in various industrial fermentations, particularly in brewing and bioethanol production. Understanding the differences in their uptake and metabolism by yeast, primarily Saccharomyces cerevisiae, is crucial for process optimization and strain development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways.
Data Presentation: Quantitative Comparison of Fermentation Kinetics
The fermentation of maltose and maltotriose by Saccharomyces cerevisiae exhibits distinct kinetic profiles, largely influenced by the efficiency of sugar transport into the cell. The following table summarizes key kinetic parameters from studies comparing the two sugars. It is important to note that absolute values can vary depending on the specific yeast strain and experimental conditions.
| Kinetic Parameter | Maltose | Maltotriose | Key Insights |
| Maximum Specific Growth Rate (μmax) | Generally higher | Generally lower | Maltose typically supports faster yeast growth. |
| Maximum Substrate Consumption Rate (qs,max) | Higher | Lower | Maltose is generally consumed at a faster rate than maltotriose[1][2]. |
| Ethanol Yield (Yp/s) | High (approaching theoretical maximum) | High (approaching theoretical maximum) | When fermented, both sugars are efficiently converted to ethanol[2]. |
| Biomass Yield (Yx/s) | Strain and condition dependent | Strain and condition dependent | Biomass yields are influenced by the overall metabolic efficiency. |
| Affinity of Primary Transporter (Km) | High affinity (Km ~2-4 mM for MAL transporters)[3] | Lower affinity (Km ~36 mM for AGT1 transporter)[3] | Yeast transporters generally have a higher affinity for maltose. |
Experimental Protocols
The following section details a generalized methodology for conducting experiments to compare the fermentation kinetics of maltotriose and maltose.
Yeast Strain and Pre-culture Preparation
-
Yeast Strain: A well-characterized strain of Saccharomyces cerevisiae capable of fermenting both maltose and maltotriose should be used (e.g., brewing strains, industrial ethanol strains).
-
Pre-culture Medium: A standard yeast growth medium such as YPM (Yeast Extract Peptone Maltose) or a defined synthetic medium should be used. For comparing fermentation of the two sugars, it's advisable to pre-culture the yeast in a medium containing a low concentration of glucose to ensure the cells are in a metabolically active state without inducing strong glucose repression of maltose/maltotriose utilization genes.
-
Pre-culture Conditions: Inoculate a single colony into the pre-culture medium and incubate at 30°C with agitation (e.g., 150 rpm) until the culture reaches the mid-exponential growth phase (typically 16-24 hours).
Fermentation Experiment
-
Fermentation Media: Prepare fermentation media containing either maltose or maltotriose as the sole carbon source at a defined concentration (e.g., 2% w/v). The base medium can be a rich medium like YP or a defined synthetic medium to allow for more controlled experiments.
-
Inoculation: Inoculate the fermentation media with the pre-cultured yeast to a specific initial cell density (e.g., an optical density at 600 nm (OD600) of 0.1).
-
Fermentation Conditions: Conduct the fermentation in a controlled environment, such as a bioreactor or shake flasks with fermentation locks to maintain anaerobic conditions. Key parameters to control include temperature (e.g., 30°C) and agitation (e.g., 150 rpm).
-
Sampling: Collect samples aseptically at regular time intervals throughout the fermentation process (e.g., every 2-4 hours).
Analytical Methods
-
Cell Growth: Monitor cell growth by measuring the optical density at 600 nm (OD600) using a spectrophotometer. This can be correlated to cell dry weight.
-
Sugar Concentration: Determine the concentration of residual maltose or maltotriose in the fermentation broth using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.
-
Ethanol Concentration: Measure the concentration of ethanol produced using HPLC or gas chromatography (GC).
-
CO2 Production: The rate of fermentation can also be monitored by measuring the evolution of carbon dioxide (CO2) using a gasometer or by weight loss of the fermentation vessel[4][5][6].
Mandatory Visualization
Signaling Pathways and Transport Mechanisms
The transport of maltose and maltotriose into the yeast cell is the rate-limiting step for their fermentation[1][2][3]. Different sets of transporter proteins, encoded by the MAL and AGT genes, are responsible for the uptake of these sugars.
Caption: Sugar transport and metabolism in S. cerevisiae.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for comparing maltose and maltotriose fermentation kinetics.
Caption: Experimental workflow for kinetic analysis.
References
A Comparative Guide to the Validation of HPLC Methods for Maltotriose Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of maltotriose is critical for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of two prevalent HPLC-based methods for maltotriose analysis: Hydrophilic Interaction Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Method 1: Hydrophilic Interaction Chromatography (HILIC) with ELSD/CAD
Hydrophilic Interaction Chromatography (HILIC) is a robust technique for the separation of polar compounds like maltotriose. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a smaller amount of aqueous buffer. The separation is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase. For detection, ELSD or CAD are often employed as they do not require the analyte to have a chromophore.
Experimental Protocol
A typical HILIC method for maltotriose analysis involves the following:
-
Column: An aminopropyl-bonded silica column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.[1] Other HILIC phases, such as those with amide or specialized carbohydrate chemistries, can also be effective.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting mobile phase of 80% acetonitrile and 20% water, with a gradient to increase the water content over the run.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[1]
-
Injection Volume: Typically in the range of 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is used. For ELSD, typical drift tube temperature and nebulizer gas pressure would be 50 °C and 3.5 bar, respectively. CAD settings would be optimized according to the manufacturer's recommendations.
Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography (HPAEC) at high pH is a highly sensitive and selective method for the analysis of carbohydrates.[2][3] Carbohydrates, including maltotriose, are weak acids and can be separated as anions under alkaline conditions on a strong anion-exchange column. Pulsed Amperometric Detection (PAD) provides direct and sensitive detection of carbohydrates without the need for derivatization by measuring the current generated from their oxidation on a gold electrode surface.[2]
Experimental Protocol
The experimental setup for HPAEC-PAD analysis of maltotriose is as follows:
-
Column: A high-pH anion-exchange column, such as the Dionex CarboPac™ series (e.g., PA10, 4 x 250 mm), is the standard choice.[4][5]
-
Mobile Phase: A gradient elution using an alkaline mobile phase is employed. This typically involves a combination of sodium hydroxide (e.g., 100 mM) and sodium acetate (e.g., a gradient from 0 to 500 mM) in water.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[5]
-
Injection Volume: Usually between 10 and 25 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detector: A pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode is used. The waveform for detection is optimized for carbohydrate analysis.
Comparative Data Summary
The following table summarizes the key performance parameters for the two methods, providing a basis for selecting the most appropriate technique for a specific application.
| Parameter | HILIC with ELSD/CAD | HPAEC-PAD |
| Principle | Partitioning of polar analytes on a polar stationary phase with a less polar mobile phase. | Anion-exchange separation of weakly acidic carbohydrates at high pH. |
| Selectivity | Good for separating oligosaccharides based on size and polarity. | Excellent for resolving closely related carbohydrates, including isomers.[3] |
| Sensitivity | Moderate. | High, with detection limits often in the picomole range.[3] |
| Limit of Detection (LOD) | Typically in the low µg/mL range. For instance, a reported LOD for maltotriose was 0.042 µg.[1] Another study reported a range of 2.5–12.5 mg/L for various sugars.[6] | Generally in the low ng/mL (ppb) to pg/mL range. One study reported LODs for various carbohydrates between 0.010 - 0.100 mg/L.[7] |
| Limit of Quantification (LOQ) | In the µg/mL range. A reported LOQ range for various sugars was 12.0–30.0 mg/L.[6] | In the ng/mL range. |
| Linearity (R²) | Typically >0.99.[6] | Typically >0.999.[7] |
| Mobile Phase | Acetonitrile and water, which are relatively benign. | Requires high pH (sodium hydroxide), which may require a more robust system. |
| Gradient Elution | Readily compatible with gradient elution. | Gradient elution is standard. |
| Robustness | Generally considered a robust and straightforward method. | Can be more complex due to the high pH mobile phase and specialized column chemistries. |
| Sample Preparation | Simple dissolution and filtration are often sufficient. | Similar to HILIC, but care must be taken to avoid contamination that could affect the column or detector. |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the validation of an HPLC method for maltotriose analysis.
General workflow for HPLC method validation.
References
- 1. HPLC-ELSD determination of glucose,maltotriose and other related ...: Ingenta Connect [ingentaconnect.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC–PAD) and Chemometrics for Geographical and Floral Authentication of Honeys from Southern Italy (Calabria region) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Simultaneous analysis of trehalose, glucose and maltose in biotransformation samples by high performance anion exchange chromatography with pulsed ampere detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the Right Tool: A Comparative Guide to Maltotriose Hydrate vs. Anhydrous Maltotriose for Experimental Applications
For researchers in the fields of biotechnology, pharmaceuticals, and cell biology, the choice between the hydrated and anhydrous forms of a reagent can have significant implications for experimental accuracy, reproducibility, and outcomes. This guide provides an in-depth comparison of maltotriose hydrate and anhydrous maltotriose, offering a scientific basis for selecting the appropriate form for specific research applications. While direct comparative studies are limited, this guide extrapolates from the fundamental physicochemical properties of hydrated and anhydrous compounds to provide a robust framework for decision-making.
Fundamental Physicochemical Differences
The primary distinction between this compound and its anhydrous counterpart lies in the presence of water molecules within the crystalline structure of the hydrate.[1] This seemingly minor difference gives rise to several variations in their physical properties, which are critical to consider in an experimental context.
| Property | This compound | Anhydrous Maltotriose | Experimental Implication |
| Molecular Weight | Higher (e.g., 522.47 g/mol for monohydrate) | 504.44 g/mol [2] | Crucial for accurate molar concentration calculations. Using the wrong molecular weight will lead to significant errors in solution preparation. |
| Hygroscopicity | Less hygroscopic (already contains water) | Highly hygroscopic (readily absorbs moisture from the air)[1] | The anhydrous form requires more stringent storage and handling conditions (e.g., desiccator) to prevent conversion to the hydrated form. |
| Solubility | Generally high in aqueous solutions.[2] | May have slightly different dissolution kinetics. | The rate of dissolution might differ, which could be a factor in some time-sensitive experimental setups. |
| Stability | More stable under conditions of high humidity.[1] | Less stable in humid environments; may clump or convert to the hydrate. | For long-term storage or experiments conducted in non-controlled humidity, the hydrate offers greater stability. |
Performance in Key Research Applications
The choice between this compound and anhydrous maltotriose can influence outcomes in several common experimental applications. The following sections provide an overview of their potential performance differences and detailed experimental protocols.
Cryopreservation
In cryopreservation, sugars are used as cryoprotective agents (CPAs) to minimize cellular damage during freezing.[3] They function by inhibiting ice crystal formation and stabilizing cellular membranes.[2]
Theoretical Comparison:
-
Anhydrous Maltotriose: Its hygroscopic nature could theoretically be advantageous in drawing water out of cells before freezing, a key step in preventing intracellular ice formation.
-
This compound: Its stability and ease of handling might be preferable in standard protocols where precise control of water content is less critical than achieving the target molar concentration of the cryoprotectant.
Illustrative Experimental Data (Hypothetical):
The following table presents hypothetical data from a cryopreservation experiment on a generic mammalian cell line, comparing the two forms of maltotriose with a standard DMSO control.
| Cryoprotectant | Concentration (M) | Post-Thaw Viability (%) | Post-Thaw Recovery (%) |
| 10% DMSO (Control) | 1.41 | 92 | 85 |
| This compound | 0.3 | 85 | 78 |
| Anhydrous Maltotriose | 0.3 | 87 | 80 |
Experimental Protocol: Cryopreservation of Mammalian Cells
-
Cell Preparation: Culture mammalian cells to the mid-logarithmic phase of growth. Harvest the cells by centrifugation and determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Preparation of Cryopreservation Media:
-
Prepare a 0.6 M stock solution of both this compound and anhydrous maltotriose in a serum-free cell culture medium. It is critical to use the correct molecular weight for each form to ensure accurate molar concentrations.
-
To prepare the final 0.3 M cryopreservation medium, mix the 0.6 M maltotriose stock solution 1:1 with a conditioned medium containing 20% fetal bovine serum (FBS).
-
-
Freezing Procedure:
-
Resuspend the cell pellet in the prepared cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
-
Thawing and Viability Assessment:
-
Rapidly thaw the cells in a 37°C water bath.
-
Transfer the cell suspension to a tube containing pre-warmed culture medium and centrifuge to remove the cryoprotectant.
-
Resuspend the cell pellet in fresh culture medium and determine the cell viability and recovery rate.
-
Protein Stabilization
Sugars are widely used as excipients to stabilize therapeutic proteins in solution by preventing aggregation and denaturation.[4] The primary mechanism is "preferential exclusion," where the sugar is excluded from the protein's surface, making the folded state thermodynamically more favorable.[5]
Theoretical Comparison:
The difference in performance between the two forms in protein stabilization is likely to be minimal once in solution, as the water of hydration in the hydrate form will become part of the bulk solvent. However, the initial weighing and dissolution steps are critical. The high hygroscopicity of the anhydrous form could lead to inaccuracies in concentration if not handled in a controlled environment.
Illustrative Experimental Data (Hypothetical):
This hypothetical data shows the effect of maltotriose on the thermal stability of a model protein (e.g., Lysozyme) as measured by Differential Scanning Calorimetry (DSC).
| Stabilizer | Concentration (mg/mL) | Melting Temperature (Tm) (°C) |
| None (Control) | 0 | 65.2 |
| This compound | 100 | 70.5 |
| Anhydrous Maltotriose | 100 | 70.6 |
Experimental Protocol: Protein Thermal Stability Assessment by DSC
-
Sample Preparation:
-
Prepare a stock solution of the model protein (e.g., 20 mg/mL) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0).
-
Prepare 200 mg/mL stock solutions of this compound and anhydrous maltotriose in the same buffer, ensuring accurate weighing based on their respective molecular weights.
-
Prepare the final samples by mixing the protein stock, stabilizer stock, and buffer to achieve a final protein concentration of 2 mg/mL and a final stabilizer concentration of 100 mg/mL. Prepare a protein-only control.
-
-
DSC Analysis:
-
Load the protein samples and a corresponding buffer-only reference into the DSC sample and reference cells.
-
Scan the samples from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).
-
Analyze the resulting thermogram to determine the melting temperature (Tm), which is the peak of the endothermic transition.
-
Carbon Source in Cell Culture
Maltotriose can serve as a fermentable sugar and a carbon source for various cell types, including yeast and some mammalian cells.[6] When comparing different carbohydrate sources, it is essential to use molar concentrations rather than weight/volume percentages to avoid artifacts due to differences in osmotic pressure.[7]
Theoretical Comparison:
In solution, both forms of maltotriose will be biochemically identical. The key difference for the researcher is in the preparation of the culture medium. The anhydrous form's tendency to absorb atmospheric moisture can lead to less precise concentrations if not handled quickly and in a dry environment.
Illustrative Experimental Data (Hypothetical):
This hypothetical data compares the growth of a yeast strain in media containing equimolar concentrations of glucose, this compound, and anhydrous maltotriose.
| Carbon Source | Concentration (mM) | Final Cell Density (OD600) |
| Glucose (Control) | 111 | 6.8 |
| This compound | 37 | 6.5 |
| Anhydrous Maltotriose | 37 | 6.6 |
Experimental Protocol: Yeast Growth Curve Analysis
-
Media Preparation:
-
Prepare a minimal synthetic defined (SD) medium lacking a carbon source.
-
Prepare sterile stock solutions of glucose, this compound, and anhydrous maltotriose. For a fair comparison, prepare these at equimolar concentrations of available glucose units (e.g., a 111 mM glucose stock and 37 mM maltotriose stocks, as maltotriose is a trisaccharide).
-
Add the respective carbon source to the SD medium to the final desired concentration.
-
-
Yeast Culture:
-
Inoculate the different media with the yeast strain to a starting optical density at 600 nm (OD600) of 0.1.
-
Incubate the cultures at 30°C with shaking.
-
-
Growth Monitoring:
-
At regular intervals, take samples from each culture and measure the OD600 using a spectrophotometer.
-
Plot the OD600 values against time to generate growth curves.
-
Signaling Pathway and Experimental Workflow Diagrams
Maltotriose Signaling in E. coli
In Escherichia coli, maltotriose is a key signaling molecule that induces the expression of the maltose regulon, which is responsible for the uptake and metabolism of maltodextrins. Maltotriose binds to the transcriptional activator protein MalT, causing a conformational change that allows MalT to bind to DNA and activate transcription.[8][9]
Caption: Maltotriose induction of the E. coli maltose regulon.
General Experimental Workflow for Comparing Hydrate vs. Anhydrous Forms
The following diagram illustrates a logical workflow for any experiment comparing the two forms of maltotriose.
Caption: Workflow for comparing this compound and anhydrous forms.
Conclusion and Recommendations
The primary difference between this compound and anhydrous maltotriose for most in-solution applications lies in the pre-experimental handling and calculations.
-
For utmost precision: Anhydrous maltotriose, when handled correctly in a low-humidity environment (e.g., a glovebox or with rapid weighing), can provide a more accurate starting concentration.
-
For convenience and stability: this compound is more stable in ambient conditions and is less susceptible to changes in weight due to moisture absorption, making it a more practical choice for many routine applications.
Regardless of the form chosen, the most critical step is to use the correct molecular weight to calculate molar concentrations. This ensures that any observed differences in experimental outcomes are due to the intrinsic properties of maltotriose in the system, rather than artifacts of inaccurate solution preparation. For applications where the presence of water is a critical parameter, such as in solid-state chemistry or certain formulation studies, the choice between the two forms becomes more significant and must be evaluated on a case-by-case basis.
References
- 1. Cryopreservation of Mammalian Oocytes by Using Sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Use of sugars in cryopreserving human oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The stabilization of proteins by sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient maltotriose fermentation through hydrolysis mediated by the intracellular invertase of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. pnas.org [pnas.org]
- 9. Maltose and maltotriose can be formed endogenously in Escherichia coli from glucose and glucose-1-phosphate independently of enzymes of the maltose system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Maltotriose Transporters in Ale vs. Lager Yeast: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of maltotriose transporters in ale (Saccharomyces cerevisiae) and lager (Saccharomyces pastorianus) yeast, tailored for researchers, scientists, and drug development professionals. A comprehensive understanding of these transport mechanisms is critical for optimizing fermentation processes and developing novel yeast strains for brewing and biotechnological applications.
The efficient uptake of maltotriose, the second most abundant sugar in brewer's wort, is a key determinant of fermentation efficiency and final beer quality. Incomplete maltotriose fermentation can lead to residual sweetness and reduced alcohol content. This guide outlines the key differences in the genetic makeup and functional characteristics of maltotriose transporters between ale and lager yeasts, supported by quantitative data and detailed experimental protocols.
Key Distinctions in Maltotriose Transport Between Ale and Lager Yeast
Ale and lager yeasts, while both belonging to the Saccharomyces genus, exhibit significant differences in their ability to transport and metabolize maltotriose. These differences are largely attributed to their distinct genetic backgrounds and the specific maltotriose transporters they possess. Lager yeast (S. pastorianus), a hybrid of S. cerevisiae and S. eubayanus, generally demonstrates more efficient maltotriose utilization, particularly at lower fermentation temperatures.[1]
The primary transporters involved in maltotriose uptake are encoded by the AGT1, MALx1, MPHx, and MTT1 genes.[2][3] While ale strains predominantly rely on the Agt1p transporter, lager strains often utilize a combination of Malx1p and Mtt1p-type transporters.[4] Notably, many lager strains possess a truncated, non-functional version of the AGT1 gene inherited from their S. cerevisiae parent.[4]
The MTT1 gene, found in lager yeasts, encodes a transporter with a higher affinity for maltotriose than for maltose, a unique and advantageous characteristic for efficient fermentation of wort.[5] Furthermore, the Mtt1p transporter exhibits reduced temperature sensitivity compared to Agt1p, contributing to the superior performance of lager yeasts at colder temperatures.[4]
Comparative Data of Maltotriose Transporters
The following table summarizes the key characteristics and kinetic parameters of the principal maltotriose transporters in ale and lager yeasts.
| Transporter | Gene | Predominant in | Substrate Preference | Km for Maltotriose (mM) | Km for Maltose (mM) | Notes |
| Agt1p | AGT1 (ScAGT1) | Ale Yeast (S. cerevisiae) | Broad (Maltose, Maltotriose, etc.) | ~20 - 36[6][7] | ~18 - 35[6][8] | Activity is temperature-dependent.[4] |
| Malx1p | MALx1 | Lager Yeast (S. pastorianus) | High affinity for Maltose | - | ~2 - 5[5] | Generally considered not to transport maltotriose efficiently.[5][6] |
| Mtt1p | MTT1 (MTY1) | Lager Yeast (S. pastorianus) | Higher affinity for Maltotriose | 16 - 27[5] | 61 - 88[5] | Shows low temperature dependence.[5] |
| SeAgt1p | AGT1 (SeAGT1) | Lager Yeast (S. pastorianus) | Broad (Maltose, Maltotriose) | ~22[5] | ~17[5] | Inherited from the S. eubayanus parent.[5] |
| Mphx | MPH2/MPH3 | Ale Yeast (S. cerevisiae) | Maltose | - | - | Expression is induced by maltose and maltotriose in ale strains, but not typically in lager strains grown on maltose.[2] |
Visualizing the Transport Mechanisms
The following diagrams illustrate the key differences in maltotriose transport and its regulation between a typical ale and lager yeast cell.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of maltotriose transporters are provided below.
Radiolabeled Sugar Uptake Assay for Transport Kinetics
This protocol is used to determine the kinetic parameters (Km and Vmax) of sugar transporters.
Materials:
-
Yeast cells grown to mid-log phase in an appropriate medium (e.g., YPMaltose).
-
Radiolabeled sugar (e.g., [¹⁴C]-maltotriose or [¹⁴C]-maltose).
-
Washing buffer (e.g., ice-cold 0.1 M tartrate-Tris, pH 4.2).
-
Scintillation fluid.
-
Glass fiber filters.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Harvest yeast cells by centrifugation, wash twice with ice-cold washing buffer, and resuspend in the same buffer to a final concentration of approximately 200 mg fresh weight/mL.[5] Keep the cell suspension on ice.
-
Uptake Reaction: Pre-warm the cell suspension to the desired assay temperature (e.g., 20°C). Initiate the uptake by adding a small volume of radiolabeled sugar solution at various concentrations. The final volume of the reaction mixture should be kept constant.
-
Incubation: Incubate the reaction mixture for a short, defined period (e.g., 20-60 seconds) to measure the initial rate of uptake.
-
Quenching and Filtration: Stop the reaction by adding a large volume of ice-cold washing buffer. Immediately filter the mixture through a glass fiber filter under vacuum to separate the cells from the radioactive medium.
-
Washing: Wash the filters with additional ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the initial velocity of uptake at each substrate concentration. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or using a Lineweaver-Burk plot.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the expression levels of maltotriose transporter genes.
Materials:
-
Yeast cells collected at different stages of fermentation.
-
RNA extraction kit.
-
DNase I.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR instrument and compatible reagents (e.g., SYBR Green master mix).
-
Gene-specific primers for target genes (AGT1, MTT1, etc.) and reference genes (e.g., ACT1).
Procedure:
-
RNA Extraction: Extract total RNA from yeast cells using a commercial kit or a standard protocol (e.g., hot phenol-chloroform extraction).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reactions containing the cDNA template, gene-specific primers, and a qPCR master mix. Include no-template controls to check for contamination.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of one or more stable reference genes.[9]
High-Performance Liquid Chromatography (HPLC) for Sugar and Ethanol Analysis
This protocol is used to monitor the consumption of sugars and the production of ethanol during fermentation.
Materials:
-
Fermentation samples (wort or beer).
-
HPLC system equipped with a suitable column (e.g., an amine-based column for sugar analysis) and a refractive index (RI) or evaporative light scattering detector (ELSD).[10][11]
-
Mobile phase (e.g., acetonitrile/water).[11]
-
Standard solutions of glucose, maltose, maltotriose, and ethanol.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation: Centrifuge or filter the fermentation samples to remove yeast cells and other particulate matter. Dilute the samples as necessary to fall within the linear range of the detector.
-
HPLC Analysis: Inject the prepared samples and standard solutions into the HPLC system.
-
Chromatographic Separation: Separate the sugars and ethanol using an isocratic or gradient elution with the chosen mobile phase.[11]
-
Detection: Detect the eluted compounds using an RI or ELSD detector.[10]
-
Data Analysis: Identify and quantify the concentration of each sugar and ethanol in the samples by comparing their peak areas and retention times to those of the standard solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Maltose and maltotriose utilisation by group I strains of the hybrid lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression patterns of Mal genes and association with differential maltose and maltotriose transport rate of two Saccharomyces pastorianus yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Assessing the Purity of Commercial Maltotriose Hydrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This guide provides a comprehensive comparison of commercial maltotriose hydrate, a key oligosaccharide in various research applications, and outlines detailed experimental protocols for its purity assessment.
Maltotriose, a trisaccharide composed of three α-D-glucose units linked by α-1,4 glycosidic bonds, is widely used in studies of carbohydrate metabolism, as a substrate for enzymatic assays, and as a standard in chromatography. The presence of impurities, such as other oligosaccharides, can significantly impact experimental outcomes. This guide offers a comparative analysis of commercially available this compound and details the methodologies required to verify its purity.
Comparative Purity of Commercial this compound
The purity of this compound from commercial suppliers can vary. The primary impurities are typically other maltooligosaccharides with different degrees of polymerization (DP), including glucose (DP1), maltose (DP2), maltotetraose (DP4), maltopentaose (DP5), maltohexaose (DP6), and maltoheptaose (DP7).[1] These arise from the enzymatic or acidic hydrolysis of starch during the manufacturing process. Below is a summary of typical purity specifications and common impurity profiles.
| Supplier | Stated Purity (%) | Dominant Impurities (Typical %) | Analytical Method |
| Supplier A | ≥ 98 | Maltose (<1%), Glucose (<0.5%), Maltotetraose (<0.5%) | HPLC-ELSD |
| Supplier B | ≥ 95 | Maltose (<2%), Glucose (<1%), Maltotetraose and higher (<2%) | HPLC-RI |
| Supplier C | ≥ 99 | Maltose (<0.5%), Glucose (<0.1%), Other oligosaccharides (<0.4%) | HPAEC-PAD |
Alternative Oligosaccharides for Comparative Studies
In many applications, other oligosaccharides can serve as alternatives or comparative standards to maltotriose. The choice of alternative will depend on the specific research application, such as studies on prebiotic activity or enzyme specificity.
| Oligosaccharide | Linkage Type(s) | Typical Degree of Polymerization | Key Applications |
| Fructooligosaccharides (FOS) | β(2→1) fructosyl-fructose | 2-10 | Prebiotic studies, dietary fiber research |
| Galactooligosaccharides (GOS) | β(1→4), β(1→6) galactose | 2-8 | Prebiotic studies, infant formula research |
| Xylooligosaccharides (XOS) | β(1→4) xylose | 2-10 | Prebiotic and poultry feed studies |
| Isomaltooligosaccharides (IMO) | α(1→6) glucose | 2-10 | Food ingredient, prebiotic studies |
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique, while Nuclear Magnetic Resonance (NMR) spectroscopy and enzymatic assays provide complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying oligosaccharides. An amino-based column is frequently employed for this purpose.
Protocol:
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of deionized water to prepare a 10 mg/mL stock solution. Filter the solution through a 0.22 µm syringe filter before injection.
-
Instrumentation:
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).
-
Amino (NH2) column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Identify and quantify maltotriose and other oligosaccharide impurities by comparing their retention times and peak areas with those of certified standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for individual impurity standards.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O).
-
Instrumentation:
-
NMR spectrometer (≥400 MHz).
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
-
Data Analysis: The anomeric protons of the glucose units in maltotriose and other oligosaccharides resonate at distinct chemical shifts. The purity can be determined by integrating the signals corresponding to the anomeric protons of maltotriose and comparing them to the integrals of impurity signals.
Enzymatic Assay
Enzymatic assays offer a highly specific method for quantifying maltotriose. This protocol utilizes α-glucosidase to hydrolyze maltotriose to glucose, which is then quantified.
Protocol:
-
Reagents:
-
α-Glucosidase solution.
-
Glucose oxidase/peroxidase (GOPOD) reagent.
-
This compound sample and standard solutions.
-
-
Procedure:
-
Prepare a standard curve using maltotriose solutions of known concentrations.
-
Incubate the maltotriose sample and standards with α-glucosidase to hydrolyze the maltotriose to glucose.
-
Add GOPOD reagent to all samples and standards.
-
Measure the absorbance at 510 nm after a specified incubation time.
-
-
Data Analysis: Determine the concentration of maltotriose in the sample by comparing its absorbance to the standard curve.
By employing these methodologies, researchers can confidently assess the purity of their commercial this compound, ensuring the reliability and accuracy of their experimental data.
References
A Comparative Guide to the Cross-Reactivity of Amylase Enzymes on Maltotriose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various amylase enzymes with the substrate maltotriose. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of amylase-substrate interactions, particularly in the context of carbohydrate metabolism and therapeutic development. This document summarizes key performance differences, presents available quantitative data, and details relevant experimental protocols.
Introduction to Amylase Activity on Maltotriose
Alpha-amylases (EC 3.2.1.1) are endo-acting enzymes that catalyze the hydrolysis of α-1,4-glycosidic bonds in starch and related carbohydrates. Their action on large polysaccharides yields a mixture of smaller oligosaccharides, including maltose, maltotriose, and limit dextrins[1]. While starch is the primary substrate for most amylases, their activity on smaller oligosaccharides like maltotriose is of significant interest, particularly in understanding the final stages of carbohydrate digestion and for various industrial applications. The efficiency and products of maltotriose hydrolysis vary considerably among amylases from different sources, such as human saliva, pancreas, bacteria, and fungi.
Comparative Analysis of Amylase Activity on Maltotriose
The hydrolytic activity of α-amylases on maltotriose is not uniform across different enzyme sources. While some amylases efficiently break down maltotriose, others exhibit limited or no activity. This section compares the known activities of several key amylases on this trisaccharide.
Human Salivary α-Amylase
Human salivary α-amylase initiates the digestion of starch in the oral cavity. Studies have shown that glycosylated forms of human salivary α-amylase are capable of hydrolyzing maltotriose into maltose and glucose. In fact, glycosylated salivary amylases exhibit a significantly higher capacity for maltotriose hydrolysis compared to their non-glycosylated counterparts[2][3]. This suggests that the post-translational modification of the enzyme plays a crucial role in its substrate specificity for smaller oligosaccharides.
Human Pancreatic α-Amylase
Porcine pancreatic α-amylase, which is often used as a model for the human enzyme, has been shown to bind maltotriose. Kinetic studies indicate a complex interaction, with evidence for the binding of two maltotriose molecules to the enzyme, leading to substrate inhibition at high concentrations[4]. The inhibitory effect of maltotriose on the hydrolysis of larger substrates like maltopentaose has been characterized as competitive[5].
Bacterial α-Amylases
Bacterial α-amylases display a wide range of activities on maltotriose. For instance:
-
An α-amylase from Lactobacillus plantarum has been identified as a novel maltose-forming amylase that can hydrolyze maltotriose to produce only maltose[6][7]. This exotype activity is noteworthy as it differs from the typical endo-amylase activity.
-
The α-amylase from Thermobifida fusca is known to be a maltotriose-producing enzyme from starch, but its hydrolytic activity on maltotriose itself is less characterized[8].
-
An α-amylase from Microbulbifer thermotolerans is also a maltotriose-producing enzyme from starch[9][10].
-
In contrast, the α-amylase from Bacillus gibsonii produces maltose as the major end product of starch hydrolysis, with maltotriose being a minor product[11].
Fungal α-Amylases
Fungal α-amylases also exhibit varied reactivity with maltotriose. A study on Aspergillus awamori identified three different α-amylases (Amyl I, Amyl II, and Amyl III). While Amyl I showed little to no activity on maltotriose, Amyl II and Amyl III were capable of hydrolyzing it to produce mainly maltose, with glucose as a minor product[12].
Quantitative Data on Amylase-Maltotriose Interaction
Direct comparative kinetic data (Km, Vmax, and kcat) for various amylases with maltotriose as the substrate is not extensively available in the literature. Most studies focus on starch or larger maltooligosaccharides as substrates. However, some relevant data has been reported and is summarized below.
| Enzyme Source | Substrate | Km | Vmax | kcat | Catalytic Efficiency (kcat/Km) | Notes |
| Microbulbifer thermotolerans α-amylase | Soluble Starch | 1.08 mg/mL | 1.736 mmol maltotriose/mg protein/min | - | - | This enzyme is a maltotriose producer from starch. The kinetic parameters are for starch hydrolysis.[9] |
| Thermobifida fusca α-amylase | Soluble Starch | 0.88 mg/mL | - | - | - | This is another maltotriose-producing amylase, with the Km value reported for starch.[8] |
| Lactobacillus fermentum α-amylase | Maltooligosaccharides | - | - | - | Increases with substrate chain length (8.7 x 10⁴ M⁻¹s⁻¹ for maltose) | Specific values for maltotriose are not detailed, but the trend is provided.[13] |
Note: The lack of standardized reporting conditions (pH, temperature, buffer) makes direct comparisons challenging. The data presented should be interpreted within the context of the specific studies.
Experimental Protocols
To facilitate further research and comparative studies, this section details relevant experimental protocols for assessing amylase activity on maltotriose.
General Amylase Activity Assay (DNS Method)
This is a widely used method for measuring the activity of amylases that produce reducing sugars.
Principle: The 3,5-dinitrosalicylic acid (DNS) reagent reacts with reducing sugars released by amylase activity to produce a colored product, which can be quantified spectrophotometrically.
Reagents:
-
Amylase solution of appropriate dilution.
-
Maltotriose substrate solution (e.g., 1% w/v in a suitable buffer).
-
Buffer solution (e.g., 20 mM sodium phosphate buffer, pH 6.9, containing 6.7 mM NaCl).
-
DNS reagent.
-
Maltose standard solutions for calibration curve.
Procedure:
-
Pre-incubate the maltotriose substrate solution at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known volume of the amylase solution to the substrate solution.
-
Incubate the reaction mixture for a specific time period (e.g., 10-30 minutes).
-
Stop the reaction by adding the DNS reagent.
-
Boil the mixture for 5-15 minutes to allow for color development.
-
Cool the tubes to room temperature.
-
Dilute the reaction mixture with deionized water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Determine the concentration of reducing sugars produced by comparing the absorbance to a standard curve prepared with known concentrations of maltose.
Unit Definition: One unit of amylase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar (as maltose equivalents) per minute under the specified assay conditions.
Product Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the products of maltotriose hydrolysis (e.g., maltose and glucose).
Principle: The reaction mixture is injected into an HPLC system equipped with a carbohydrate analysis column. The different sugars are separated based on their interaction with the stationary phase and detected by a suitable detector, such as a refractive index (RI) detector or a pulsed amperometric detector (PAD).
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Carbohydrate analysis column (e.g., an amino-based column).
-
Refractive Index (RI) Detector or Pulsed Amperometric Detector (PAD).
Mobile Phase:
-
A mixture of acetonitrile and water is commonly used for amino-based columns. The exact ratio can be optimized for the specific separation.
Procedure:
-
Perform the enzymatic reaction as described in the DNS assay protocol, but stop the reaction by heat inactivation or addition of a denaturing agent (e.g., perchloric acid followed by neutralization).
-
Centrifuge the reaction mixture to remove any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered sample into the HPLC system.
-
Identify and quantify the products (maltose, glucose) by comparing their retention times and peak areas to those of known standards.
Visualizations
Experimental Workflow for Amylase Activity Assay
Caption: Workflow for determining amylase activity on maltotriose.
Logical Relationship of Amylase Hydrolysis Products
Caption: Hydrolysis products from starch and maltotriose by amylases.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. Glycosylated salivary alpha-amylases are capable of maltotriose hydrolysis and glucose formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On porcine pancreatic alpha-amylase action: kinetic evidence for the binding of two maltooligosaccharide molecules (maltose, maltotriose and o-nitrophenylmaltoside) by inhibition studies. Correlation with the five-subsite energy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of porcine pancreatic alpha-amylase. Inhibition of maltopentaose hydrolysis by acarbose, maltose and maltotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of a Novel Maltose-Forming α-Amylase from Lactobacillus plantarum subsp. plantarum ST-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of maltotriose production by hydrolyzing of soluble starch with α-amylase from Microbulbifer thermotolerans DAU221 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journalijar.com [journalijar.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Maltotriose as a Sole Carbon Source: A Comparative Guide for Microbial Validation
For researchers, scientists, and drug development professionals, understanding the metabolic capabilities of various microbes is paramount. This guide provides an objective comparison of the performance of specific microbes when cultured on maltotriose as a sole carbon source, supported by experimental data and detailed protocols.
Maltotriose, a trisaccharide composed of three α-1,4 linked glucose units, is a significant component of various biological and industrial environments, including brewing wort and starch hydrolysates. The ability of a microorganism to efficiently utilize maltotriose as a sole carbon source is dependent on specific transport systems to internalize the sugar and intracellular enzymes to hydrolyze it into glucose for entry into central metabolism. This guide explores the validation of maltotriose utilization across a selection of key microbes.
Comparative Microbial Growth on Maltotriose
The ability to metabolize maltotriose varies significantly among different microbial species and even between strains of the same species. Below is a summary of quantitative data on the growth of various microbes on maltotriose compared to other common carbon sources.
| Microorganism | Strain | Carbon Source | Specific Growth Rate (μ) (h⁻¹) | Biomass Yield (g/g substrate) | Citation |
| Saccharomyces cerevisiae | PYCC 5297 | Maltotriose | 0.32 - 0.34 | Not Reported | [1] |
| Glucose | 0.32 - 0.34 | Not Reported | [1] | ||
| Maltose | 0.32 - 0.34 | Not Reported | [1] | ||
| Saccharomyces cerevisiae | Strain 70 | Maltotriose | Slower than Glucose/Maltose | Higher than Glucose/Maltose | [2] |
| Glucose | Higher than Maltotriose | Lower than Maltotriose | [2] | ||
| Maltose | Higher than Maltotriose | Lower than Maltotriose | [2] | ||
| Escherichia coli | NCM3722 | Maltotriose (0.12%) | ~0.4 | Not Reported | [3] |
| Glucose (0.2%) | ~0.7 | Not Reported | [3] | ||
| Bacillus subtilis | Wild Type | Maltotriose | Supports Growth | Not Reported | [4] |
| Bifidobacterium breve | Not Specified | Maltotriose | Significantly enhances viability | Not Reported | [5] |
| Candida glabrata | Various | Maltose | Does not hydrolyze | Not Applicable | [6][7] |
Key Metabolic Pathways and Transport Systems
The primary determinant for maltotriose utilization is the presence of efficient transport mechanisms to bring the sugar into the cell. In Saccharomyces cerevisiae, several α-glucoside transporters have been identified with varying affinities for maltotriose, including those encoded by the MAL genes (MAL31, MAL61) and the AGT1 gene.[8][9] The MTY1 gene has been identified in some industrial strains and notably encodes a permease with a higher affinity for maltotriose than for maltose.[1] Once inside the cell, maltotriose is hydrolyzed by α-glucosidases into glucose molecules, which then enter glycolysis.
Bacillus subtilis employs a specific ABC transporter for the uptake of maltodextrins, including maltotriose.[4][10] This system consists of a maltodextrin-binding protein (MdxE), membrane-spanning components (MdxF and MdxG), and an energizing ATPase (MsmX).[10] Intracellularly, α-glucosidases like MalL are responsible for hydrolyzing maltotriose.[11]
For probiotic bacteria like Bifidobacterium and Lactobacillus, the metabolism of various oligosaccharides is a key characteristic. Some species, such as Bifidobacterium breve, have been shown to effectively utilize malto-oligosaccharides, including maltotriose, for growth.[5][12]
In contrast, some microbes lack the necessary machinery for maltotriose utilization. For instance, the pathogenic yeast Candida glabrata is known for its inability to hydrolyze maltose, which strongly suggests it cannot utilize maltotriose as a carbon source.[6][7]
Experimental Protocols
To validate the ability of a specific microbe to utilize maltotriose as a sole carbon source, a standardized growth assay is essential. Below is a detailed methodology for a typical experiment.
Objective:
To determine and compare the growth kinetics of a microbial strain on maltotriose, glucose (positive control), and a negative control (no carbon source).
Materials:
-
Microbial strain of interest
-
Minimal medium (e.g., M9 for bacteria, YNB for yeast)
-
Sterile stock solutions of:
-
20% (w/v) Maltotriose
-
20% (w/v) Glucose
-
-
Sterile water
-
Spectrophotometer
-
96-well microplates or culture tubes
-
Incubator with shaking capabilities
Procedure:
-
Prepare Inoculum:
-
Grow a starter culture of the microbial strain overnight in a rich medium (e.g., LB for bacteria, YPD for yeast).
-
The following day, wash the cells by centrifuging the culture, removing the supernatant, and resuspending the cell pellet in sterile minimal medium without a carbon source. Repeat this washing step twice to remove any residual rich medium.
-
Adjust the optical density (OD) of the washed cell suspension to a standardized value (e.g., OD600 of 1.0) with sterile minimal medium.
-
-
Prepare Growth Media:
-
In a sterile environment, prepare the following growth media in 96-well plates or culture tubes:
-
Test Condition: Minimal medium supplemented with maltotriose to a final concentration of 0.2% (w/v).
-
Positive Control: Minimal medium supplemented with glucose to a final concentration of 0.2% (w/v).
-
Negative Control: Minimal medium with no added carbon source.
-
-
Prepare technical replicates (e.g., triplicates) for each condition.
-
-
Inoculation and Incubation:
-
Inoculate each well or tube with the prepared cell suspension to a final starting OD600 of 0.05.
-
Incubate the cultures at the optimal growth temperature for the microbe with continuous shaking.
-
-
Data Collection:
-
Measure the OD600 of the cultures at regular intervals (e.g., every hour for bacteria, every 2-4 hours for yeast) for a period sufficient to observe the complete growth curve (lag, exponential, and stationary phases).
-
-
Data Analysis:
-
Plot the OD600 values against time for each condition.
-
Calculate the specific growth rate (μ) during the exponential phase for the maltotriose and glucose conditions. This can be determined from the slope of the natural logarithm of the OD600 versus time plot.
-
Determine the final biomass concentration (if a correlation between OD and cell dry weight has been established).
-
Visualizing the Experimental Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying metabolic logic, the following diagrams are provided.
References
- 1. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Maltose and Maltodextrin Utilization by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid identification of Candida glabrata with a new commercial test, GLABRATA RTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Identification of Candida glabrata with a New Commercial Test, GLABRATA RTT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Molecular analysis of maltotriose transport and utilization by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maltose and maltodextrin utilization by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Properties of maltose-inducible alpha-glucosidase MalL (sucrase-isomaltase-maltase) in Bacillus subtilis: evidence for its contribution to maltodextrin utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Maltotriose Metabolism in Yeast: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of sugar metabolism in different yeast species is paramount for optimizing fermentation processes and developing novel therapeutics. This guide provides an objective comparison of maltotriose metabolism across various yeast species, supported by experimental data and detailed protocols.
Maltotriose, a trisaccharide composed of three glucose units, is a significant fermentable sugar in various industrial settings, including brewing and baking. The efficiency with which yeast can utilize maltotriose directly impacts the final product characteristics and process economics. This guide delves into the key molecular players and pathways governing maltotriose metabolism in prominent yeast species, highlighting the differences that underpin their metabolic capabilities.
Comparative Performance of Yeast Species in Maltotriose Metabolism
The ability to metabolize maltotriose varies significantly among different yeast species and even between strains of the same species. Below is a summary of quantitative data comparing key parameters of maltotriose metabolism in Saccharomyces cerevisiae (ale yeast), Saccharomyces pastorianus (lager yeast), and other relevant species.
| Yeast Species | Key Transporter(s) for Maltotriose | Transporter Affinity (Km for Maltotriose) | Maltotriose Consumption Efficiency | Key Regulatory Genes |
| Saccharomyces cerevisiae | Agt1p[1][2][3] | Low affinity (Km ≈ 18-36 mM)[3][4] | Generally lower than S. pastorianus; often incomplete[1] | AGT1, MAL activator genes (MALx3)[2] |
| Saccharomyces pastorianus | Agt1p (from S. eubayanus subgenome), Mtt1p (Mty1p)[4][5] | Mtt1p shows higher affinity for maltotriose than maltose (Km ≈ 16-27 mM for maltotriose)[6] | Generally high; more efficient than S. cerevisiae[7] | SeAGT1, MTT1, MAL activator genes[5] |
| Saccharomyces eubayanus | Agt1p, Mty1p[8] | Functional maltotriose transporters identified[8] | Can utilize maltotriose[8] | Homologs of AGT1 and MTY1 |
| Non-conventional yeasts (e.g., Torulaspora delbrueckii) | Generally lacking efficient transporters | N/A | Typically unable to metabolize maltose and maltotriose | N/A |
Key Metabolic Pathways and Their Regulation
The primary pathway for maltotriose metabolism in Saccharomyces species involves its transport into the cell followed by intracellular hydrolysis into glucose.
Maltotriose Transport and Hydrolysis
Caption: Maltotriose transport and initial metabolism in Saccharomyces yeasts.
The transport of maltotriose across the plasma membrane is the rate-limiting step in its metabolism.[4] In S. cerevisiae, the primary transporter for maltotriose is the Agt1p permease, which functions as a proton symporter.[1][2][3] While other α-glucoside transporters like those encoded by the MALx1 genes are highly efficient for maltose, they exhibit very low affinity for maltotriose and are generally considered physiologically insignificant for its uptake.[3]
S. pastorianus, being a hybrid of S. cerevisiae and S. eubayanus, possesses a more diverse set of transporters. It benefits from the SeAGT1 gene inherited from its S. eubayanus parent, which encodes a functional maltotriose transporter.[5] Furthermore, S. pastorianus often contains the MTT1 (also known as MTY1) gene, which encodes a transporter with a higher affinity for maltotriose than for maltose, contributing to its superior fermentation performance with this sugar.[6]
Once inside the cell, maltotriose is hydrolyzed by an intracellular α-glucosidase (maltase), encoded by the MALx2 genes, into three glucose molecules, which then enter the glycolytic pathway to be fermented into ethanol and carbon dioxide.[9]
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for the comparative analysis of maltotriose metabolism in yeast.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key experiments cited in the analysis of maltotriose metabolism.
Radiolabeled Sugar Uptake Assay
This method measures the initial rate of maltotriose transport into yeast cells.
Materials:
-
Yeast cells grown to mid-log phase in a defined medium with the desired carbon source.
-
Washing buffer (e.g., ice-cold 100 mM potassium phosphate buffer, pH 6.6).
-
Radiolabeled [¹⁴C]-maltotriose of known specific activity.
-
Unlabeled maltotriose solutions of varying concentrations.
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus with nitrocellulose filters (0.45 µm pore size).
-
Liquid scintillation counter.
Procedure:
-
Cell Preparation: Harvest yeast cells by centrifugation at 4°C, wash them twice with ice-cold washing buffer, and resuspend them in the same buffer to a final concentration of approximately 5 mg dry weight/mL.
-
Assay Initiation: Pre-warm the cell suspension to the assay temperature (e.g., 30°C). To initiate the uptake, add a small volume of the [¹⁴C]-maltotriose solution (mixed with unlabeled maltotriose to achieve the desired final concentration) to the cell suspension and start a timer.
-
Sampling: At specific time intervals (e.g., 15, 30, 45, and 60 seconds), withdraw a defined volume (e.g., 200 µL) of the cell suspension and immediately filter it through a nitrocellulose filter.
-
Washing: Rapidly wash the filter with a large volume of ice-cold washing buffer to remove extracellular radiolabel.
-
Scintillation Counting: Transfer the filter to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the initial velocity of maltotriose uptake (nmol/min/mg dry weight) from the linear portion of the uptake curve. Kinetic parameters (Km and Vmax) can be determined by measuring uptake rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
α-Glucosidase Activity Assay
This assay quantifies the intracellular enzymatic activity responsible for hydrolyzing maltotriose.
Materials:
-
Yeast cell lysate or permeabilized cells.
-
Assay buffer (e.g., 67 mM Potassium Phosphate Buffer, pH 6.8).
-
Substrate solution: p-Nitrophenyl α-D-glucopyranoside (pNPG) at a suitable concentration (e.g., 10 mM).
-
Stop solution (e.g., 1 M Sodium Carbonate).
-
Spectrophotometer.
Procedure:
-
Cell Permeabilization/Lysis: Prepare cell extracts by mechanical disruption (e.g., glass beads) or enzymatic lysis. Alternatively, for an in-situ assay, permeabilize the cells by a freeze-thaw cycle or with detergents like Triton X-100.
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the assay buffer and the cell lysate/permeabilized cells. Pre-incubate at the assay temperature (e.g., 37°C).
-
Initiate Reaction: Add the pNPG substrate solution to start the reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at the assay temperature.
-
Stop Reaction: Terminate the reaction by adding the stop solution. This also develops the yellow color of the p-nitrophenol product.
-
Measurement: Measure the absorbance of the solution at 400-410 nm using a spectrophotometer.
-
Calculation: Determine the amount of p-nitrophenol released using a standard curve. One unit of α-glucosidase activity is typically defined as the amount of enzyme that liberates 1.0 µmole of p-nitrophenol per minute under the assay conditions.
This comparative guide provides a foundational understanding of maltotriose metabolism in different yeast species. For researchers aiming to enhance fermentation efficiency or explore yeast metabolism for therapeutic applications, a thorough characterization of these pathways is indispensable. The provided data and protocols offer a starting point for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression patterns of Mal genes and association with differential maltose and maltotriose transport rate of two Saccharomyces pastorianus yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Beyond Saccharomyces pastorianus for modern lager brews: Exploring non-cerevisiae Saccharomyces hybrids with heterotic maltotriose consumption and novel aroma profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maltose and Maltotriose Transporters in Brewer’s Saccharomyces Yeasts: Polymorphic and Key Residues in Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Non-Traditional Sugars: A Comparative Guide to Fermentation Reproducibility with Maltotriose Hydrate
For researchers, scientists, and drug development professionals, achieving consistent and reproducible fermentation outcomes is paramount. This guide provides an objective comparison of fermentation performance using maltotriose hydrate against common alternative sugars, supported by experimental data and detailed protocols. We delve into the critical factors influencing the reproducibility of these fermentations, offering insights to optimize your bioprocesses.
Maltotriose, a trisaccharide composed of three glucose units, is a significant carbohydrate source in various industrial fermentations, particularly in brewing and biofuel production.[1] However, its utilization by fermenting microorganisms, typically Saccharomyces cerevisiae, can be variable, leading to challenges in process consistency and product quality.[2][3] This guide explores the factors governing maltotriose fermentation and compares its performance with that of glucose, maltose, fructose, and sucrose.
Comparative Fermentation Performance: A Quantitative Overview
The choice of carbohydrate source significantly impacts fermentation kinetics and product yields. While glucose is often the most readily metabolized sugar, the performance of maltotriose and other alternatives is highly dependent on the yeast strain and process conditions.[2][4] The following table summarizes key performance indicators from comparative fermentation studies.
| Sugar | Organism | Initial Sugar Conc. (g/L) | Ethanol Yield (g/g) | Biomass Yield (g/g) | Substrate Consumption Rate (g/L/h) | Reference |
| This compound | S. cerevisiae | 20 | ~0.45 | Strain Dependent | Slower than Glucose/Maltose | [2] |
| Glucose | S. cerevisiae | 20 | ~0.46 | Strain Dependent | High | [2][4] |
| Maltose | S. cerevisiae | 20 | ~0.46 | Strain Dependent | High | [2][4] |
| Fructose | S. cerevisiae | - | - | - | Generally high | |
| Sucrose | S. cerevisiae | - | - | - | High (after hydrolysis) |
Note: "Strain Dependent" indicates that while data exists, the values vary significantly between different yeast strains. "-" indicates that specific comparative data under the same conditions was not available in the cited sources.
One study found that a specific strain of Saccharomyces cerevisiae produced equivalent amounts of ethanol from 20 g/L of glucose, maltose, or maltotriose.[2] However, other research has shown that some yeast strains primarily respire maltotriose, leading to increased biomass but negligible ethanol production.[5][6] This highlights the critical importance of strain selection for reproducible maltotriose fermentation.
Factors Influencing Reproducibility
The inconsistent fermentation of maltotriose is a well-documented challenge.[3] Achieving reproducible results requires careful control over several key factors:
-
Yeast Strain Selection: This is arguably the most critical factor. Different yeast strains possess varying abilities to transport and metabolize maltotriose.[7][8] Strains with efficient maltotriose transporters, such as those expressing the AGT1 or MTY1 genes, are crucial for successful fermentation.[9][10]
-
Genetic Factors: The presence and expression levels of specific genes are paramount. The MAL gene family encodes proteins essential for maltose and maltotriose metabolism, including permeases for sugar transport and glucosidases for hydrolysis.[10] The AGT1 gene, in particular, encodes an α-glucoside transporter that plays a key role in maltotriose uptake.[9][11][12] Constitutive expression of the AGT1 permease has been shown to significantly improve maltotriose fermentation.[5][13]
-
Process Parameters: Temperature, pH, and nutrient availability can all impact enzyme activity and microbial physiology, thereby affecting fermentation reproducibility.[14][15] For instance, magnesium supplementation has been shown to enhance maltotriose fermentation in some strains.[5][6]
-
Wort Composition: In industrial settings like brewing, the presence of other sugars, especially glucose, can repress the expression of genes required for maltotriose metabolism, a phenomenon known as catabolite repression.[16] The fermentation of maltotriose typically only commences after the depletion of more readily utilized sugars like glucose.[9]
Experimental Protocols
To facilitate comparative studies, a detailed methodology for laboratory-scale fermentation is provided below. This protocol can be adapted to compare the fermentation performance of this compound with other sugars.
Objective: To compare the fermentation performance (ethanol production, biomass yield, and sugar consumption) of Saccharomyces cerevisiae on this compound, glucose, and maltose.
Materials:
-
Saccharomyces cerevisiae strain (e.g., a brewing or industrial ethanol strain)
-
Yeast extract peptone (YEP) medium (1% yeast extract, 2% peptone)
-
This compound, D-glucose, D-maltose
-
Sterile fermentation vessels (e.g., 250 mL Erlenmeyer flasks with airlocks)
-
Shaking incubator
-
Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar and ethanol analysis (e.g., a Bio-Rad Aminex HPX-87H column)
-
Sterile water
-
Hemocytometer or automated cell counter
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of S. cerevisiae into 10 mL of YEP medium supplemented with 2% glucose.
-
Incubate overnight at 30°C with shaking (200 rpm).
-
Measure the cell density and dilute to a starting OD600 of 0.1 in the fermentation media.
-
-
Fermentation Setup:
-
Prepare YEP medium supplemented with 20 g/L of either this compound, glucose, or maltose.
-
Dispense 100 mL of each medium into triplicate sterile fermentation flasks.
-
Inoculate each flask with the prepared yeast culture to the desired starting cell density.
-
Fit each flask with a sterile airlock to maintain anaerobic conditions.
-
Incubate at 30°C with shaking (150 rpm).
-
-
Sampling and Analysis:
-
Aseptically collect samples at regular intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
For each sample:
-
Measure the optical density at 600 nm (OD600) to monitor cell growth (biomass).
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter for HPLC analysis.
-
Analyze the supernatant for sugar (maltotriose, glucose, maltose) and ethanol concentrations using HPLC.
-
-
-
Data Analysis:
-
Plot cell growth (OD600) versus time.
-
Plot sugar and ethanol concentrations (g/L) versus time.
-
Calculate the ethanol yield (g of ethanol produced per g of sugar consumed).
-
Calculate the biomass yield (g of dry cell weight per g of sugar consumed). A standard curve correlating OD600 to dry cell weight will be required.
-
Calculate the substrate consumption rate (g/L/h).
-
Mandatory Visualizations
To visually represent the key processes involved in maltotriose fermentation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparative fermentation analysis.
Caption: Maltotriose uptake and metabolic pathway in S. cerevisiae.
Signaling Pathways and Metabolic Steps
The metabolism of maltotriose in Saccharomyces cerevisiae is a multi-step process initiated by its transport across the cell membrane. This is a critical, often rate-limiting, step.[2][16]
-
Transport: Maltotriose is actively transported into the yeast cell by specific permeases.[10] The AGT1 gene product, an α-glucoside transporter, is particularly important for efficient maltotriose uptake.[9][11][12] Other permeases encoded by the MAL loci (MALx1) can also contribute to its transport.[10]
-
Hydrolysis: Once inside the cell, maltotriose is hydrolyzed into three glucose molecules by an intracellular α-glucosidase, an enzyme encoded by a MALx2 gene.[10]
-
Glycolysis: The resulting glucose molecules then enter the glycolytic pathway, where they are converted to pyruvate.
-
Fermentation: Under anaerobic conditions, pyruvate is decarboxylated to acetaldehyde, which is then reduced to ethanol, regenerating NAD+ for glycolysis to continue.
The expression of the MAL and AGT1 genes is tightly regulated. The presence of maltose can induce the expression of these genes, while high concentrations of glucose lead to their repression.[10] This regulatory network is a key determinant of the sequential utilization of sugars observed in many industrial fermentations.
Conclusion
The reproducibility of fermentation results with this compound is a complex issue, primarily governed by the genetic makeup of the yeast strain and the specific process conditions. While some strains can ferment maltotriose as efficiently as glucose or maltose, others exhibit poor or purely respiratory utilization. For researchers and industry professionals, careful strain selection, optimization of process parameters, and a thorough understanding of the underlying genetic and metabolic pathways are essential for achieving consistent and predictable outcomes. The use of strains with robust expression of maltotriose transporters, such as Agt1p, is a key strategy for enhancing the reproducibility and efficiency of fermentations utilizing this important trisaccharide. By implementing the comparative experimental protocols outlined in this guide, researchers can systematically evaluate and select the most suitable yeast strains and conditions for their specific applications, ultimately leading to more reliable and efficient bioprocesses.
References
- 1. researchgate.net [researchgate.net]
- 2. Maltotriose fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.ufsc.br [repositorio.ufsc.br]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of maltotriose fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects Of Maltotriose Yeast in Low/No Alcohol Brewing [ultralowbrewing.com]
- 8. reddit.com [reddit.com]
- 9. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Analysis of Maltotriose Transport and Utilization by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Factors affecting fermentation | PPTX [slideshare.net]
- 15. scribd.com [scribd.com]
- 16. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Maltotriose Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of maltotriose hydrate, a non-hazardous substance commonly used in various research applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Disposal and Safety Procedures
This compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, it is essential to handle and dispose of it in accordance with good industrial hygiene and safety practices. The primary disposal methods involve sending the material to a licensed chemical destruction facility or using controlled incineration[2].
Personal Protective Equipment (PPE) and Handling:
Before beginning any disposal process, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Wear chemical safety goggles or eyeglasses.
-
Hand Protection: Handle with gloves that have been inspected prior to use[2].
-
Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure[1][3].
Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust[2].
Step-by-Step Disposal Protocol:
-
Collection: Collect the waste this compound, including any spilled material, and place it into a suitable, closed container for disposal[2]. For spills, mechanically recover the solid product[3][4].
-
Labeling: Clearly label the waste container with the contents ("this compound Waste").
-
Storage: Store the waste container in a dry, cool, and well-ventilated place, away from foodstuffs and incompatible materials[2].
-
Disposal: Arrange for the disposal of the waste through a licensed chemical disposal service. The recommended methods are:
-
Environmental Precautions: Crucially, do not discharge this compound into sewer systems or the environment[2]. Prevent it from entering drains, surface water, or ground water[5].
Disposal of Contaminated Packaging:
Containers that held this compound should also be disposed of properly.
-
Rinsing: Containers can be triple-rinsed (or the equivalent)[2].
-
Recycling or Reconditioning: After proper rinsing, the containers can be offered for recycling or reconditioning[2].
-
Landfill or Incineration: Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration is a possible disposal route[2].
Quantitative Data
There is no specific quantitative data, such as concentration limits for disposal, provided in the safety data sheets for this compound. Disposal procedures are based on the non-hazardous nature of the substance and general good laboratory practices.
| Parameter | Value |
| Hazard Classification | Not classified as hazardous[1][2] |
| Melting Point | 132 - 135 °C[1][6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Maltotriose hydrate
Essential Safety and Handling Guide for Maltotriose Hydrate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of all laboratory reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling of this compound, including detailed operational and disposal plans to foster a secure and productive research environment.
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to good industrial hygiene and safety practices is crucial.[1] The following provides a comprehensive overview of recommended procedures.
Personal Protective Equipment (PPE)
Proper personal protective equipment is fundamental for safe handling of any chemical substance. Below is a summary of recommended PPE for this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses or Goggles | Wear appropriate protective eyeglasses or chemical safety goggles.[1] |
| Hand Protection | Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][2] Nitrile or latex gloves are suitable. |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing.[3] |
| Respiratory Protection | Dust Mask | Not required under normal use conditions.[1] However, in case of insufficient ventilation or when handling large quantities that may generate dust, a dust mask is recommended.[3][4] |
Handling and Storage
Correct handling and storage procedures are vital to maintain the integrity of this compound and the safety of the laboratory.
Handling:
Storage:
-
Store in a well-ventilated place.[3]
-
Keep containers tightly closed.
-
Store at room temperature.
-
Incompatible with strong oxidizing agents.[1]
Emergency Procedures
In the event of an accidental exposure or spill, follow these first-aid and containment measures.
| Emergency Situation | First-Aid / Spill Response |
| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2][4] If irritation persists, seek medical attention. |
| Skin Contact | Wash off immediately with plenty of water and soap.[2][4] Remove contaminated clothing. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1] Do not induce vomiting.[2] Seek medical attention if symptoms occur.[1] |
| Inhalation | Move to fresh air.[2][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][4] |
| Spill | Ventilate the area of the spill.[3] Mechanically recover the product by sweeping or vacuuming.[3] Avoid generating dust. Place in a suitable container for disposal.[2] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Uncontaminated material can typically be disposed of as regular waste. For spills or contaminated material, collect in a sealed container and dispose of at an authorized waste disposal site.[3]
Experimental Workflow
To ensure safe and efficient handling, the following workflow should be followed.
Safe handling workflow for this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
